2-Chloro-5-iodothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIS/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEUNSXYUQTZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480296 | |
| Record name | 2-Chloro-5-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28712-49-4 | |
| Record name | 2-Chloro-5-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-5-iodothiophene CAS number and properties
An In-Depth Technical Guide to 2-Chloro-5-iodothiophene: Synthesis, Properties, and Applications
Introduction
This compound is a di-halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. As a functionalized thiophene, it serves as a versatile and valuable building block in organic synthesis. The thiophene ring is a well-established bioisostere for phenyl groups, often incorporated into molecular designs to modulate physicochemical properties and enhance biological activity.[1] The differential reactivity of the chloro and iodo substituents on the thiophene core allows for selective, stepwise functionalization, making it a powerful intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis, insights into its reactivity, and a discussion of its applications, grounded in established chemical principles.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational for its effective use in research and development. This compound is identified by the CAS number 28712-49-4.[2][3][4][5] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 28712-49-4 | [2][3][4] |
| Molecular Formula | C₄H₂ClIS | [2][3] |
| Molecular Weight | 244.47 g/mol | [2] |
| Boiling Point | 210.7 °C | [2] |
| Synonym | Thiophene, 2-chloro-5-iodo- | [3] |
Synthesis of this compound: An Electrophilic Approach
The synthesis of this compound is most effectively achieved through the regioselective electrophilic iodination of 2-chlorothiophene. The chlorine atom, while deactivating the ring towards electrophilic substitution due to its inductive effect, is an ortho-, para- director. In the case of the thiophene ring, this directs the incoming electrophile to the C5 position.
Causality of Experimental Design
The choice of an iodinating agent is critical. While molecular iodine (I₂) itself is a weak electrophile, its reactivity can be enhanced. Classic methods employ iodine in the presence of an oxidizing agent like mercuric oxide (HgO), which generates a more potent electrophilic iodine species.[6] A more modern and often preferred approach for laboratory-scale synthesis is the use of N-Iodosuccinimide (NIS). NIS is a mild, easy-to-handle, solid source of electrophilic iodine (I⁺) that often provides high yields and cleaner reactions under acidic conditions. The acid catalyst protonates the succinimide nitrogen, further polarizing the N-I bond and enhancing the electrophilicity of the iodine.
Visualizing the Synthetic Pathway
Caption: Synthetic scheme for this compound via electrophilic iodination.
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorothiophene (10.0 g, 84.3 mmol).
-
Solvent Addition: Add glacial acetic acid (100 mL) as the solvent. Stir the mixture until the 2-chlorothiophene is fully dissolved.
-
Reagent Addition: In one portion, add N-Iodosuccinimide (NIS) (19.0 g, 84.3 mmol).
-
Reaction Initiation: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (1 mL) as a catalyst.
-
Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 100 mL of a saturated sodium thiosulfate solution (to quench any remaining iodine), 100 mL of a saturated sodium bicarbonate solution, and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
Reactivity and Strategic Applications
The primary utility of this compound lies in the differential reactivity of its two carbon-halogen bonds. The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This makes the iodine atom an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck reactions. This allows for the selective introduction of a new carbon-carbon or carbon-heteroatom bond at the C5 position while leaving the more robust C-Cl bond at the C2 position intact for potential subsequent transformations. This sequential functionalization is a cornerstone of modern synthetic strategy.
This molecule is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][7][8] For instance, the thiophene scaffold is present in antithrombotic agents and fungicides, where precise substitution patterns are critical for biological efficacy.[7][9]
Representative Application: Suzuki Cross-Coupling
The Suzuki coupling is a powerful method for forming C-C bonds. Using this compound, one can selectively couple an aryl or vinyl boronic acid at the 5-position.
Visualizing the Suzuki Coupling Workflow
Caption: General workflow for a Suzuki cross-coupling reaction.
Step-by-Step Suzuki Coupling Protocol
-
Reagent Assembly: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., SPhos, 0.04 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask, and alternate between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously overnight.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent and purify the residue by flash column chromatography on silica gel to obtain the 2-chloro-5-arylthiophene product.
Safety and Handling
As with all halogenated organic compounds, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.[10] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11]
| Hazard Type | Description | GHS Statements |
| Acute Toxicity | Harmful if swallowed. | H302[12] |
| Skin Irritation | Causes skin irritation. | H315[10][12] |
| Eye Irritation | Causes serious eye irritation/damage. | H318/H319[10][12] |
| Respiratory Irritation | May cause respiratory irritation. | H335[10][12] |
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
-
If swallowed: Clean mouth with water and seek medical attention.[10]
Store containers tightly closed in a dry, cool, and well-ventilated place.[10]
Conclusion
This compound is a strategically important synthetic intermediate whose value is derived from the distinct chemical reactivity of its two halogen substituents. This property enables chemists to perform selective, high-yielding cross-coupling reactions, providing a reliable pathway to complex thiophene-containing molecules for pharmaceutical and agrochemical applications. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in the laboratory.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 28712-49-4 | DBA71249 [biosynth.com]
- 3. This compound | CAS 28712-49-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 28712-49-4 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. 2-Iodothiophene | C4H3IS | CID 18921 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties of 2-chloro-5-iodothiophene
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-5-iodothiophene
For professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science, a comprehensive understanding of key intermediates is paramount. This compound (CAS No. 28712-49-4) is a halogenated heterocyclic compound of significant interest due to its utility as a versatile building block in the synthesis of pharmaceuticals and pesticides.[1] The strategic placement of both a chloro and an iodo group on the thiophene ring offers distinct reactive sites for sequential, site-selective cross-coupling reactions, making it a valuable synthon for creating complex molecular architectures.
This guide provides a detailed examination of the physical properties, spectroscopic characteristics, and essential handling protocols for this compound. The information herein is synthesized from available data and predictive methodologies, designed to equip researchers and drug development professionals with the practical insights necessary for its effective application.
Core Physical and Chemical Properties
A precise understanding of the physical properties of this compound is fundamental for its storage, handling, and application in synthetic chemistry. The following table summarizes its key attributes. It is important to note that while some properties have been experimentally determined, others are based on predictive models, a common necessity for specialized reagents.
| Property | Value | Source(s) |
| CAS Number | 28712-49-4 | [1][2] |
| Molecular Formula | C₄H₂ClIS | [1][2] |
| Molecular Weight | 244.47 g/mol | [1] |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid. | |
| Melting Point | -25 to -24 °C | [3] |
| Boiling Point | 210.7 °C (at 760 Torr, atmospheric pressure) | [1] |
| 95-96 °C (at 14 Torr) | [3] | |
| Density (Predicted) | 2.164 ± 0.06 g/cm³ | [3] |
| Solubility | Insoluble in water; expected to be soluble in common organic solvents such as chloroform, dichloromethane, diethyl ether, and tetrahydrofuran. |
Spectroscopic Characterization for Structural Verification
In the absence of publicly archived spectra for this compound, this section provides a predictive analysis based on established spectroscopic principles and data from analogous compounds.[4][5][6] Experimental verification is strongly recommended for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The proton at the C3 position (adjacent to the sulfur and chlorine) and the proton at the C4 position (adjacent to the iodine) will couple to each other. Due to the deshielding effects of the adjacent halogens, these protons will appear as distinct signals. The coupling constant (JH3-H4) should be in the typical range for thiophene ring protons, approximately 3-5 Hz.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display four distinct signals for the four carbon atoms of the thiophene ring.
-
C2 (bearing Cl): Expected to be significantly downfield due to the electronegativity of chlorine.
-
C5 (bearing I): The carbon-iodine bond will also shift this signal downfield, though the effect of iodine is less pronounced than chlorine.
-
C3 and C4: These two carbons will appear at higher field strengths (more shielded) compared to the halogen-substituted carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. For this compound, the following characteristic absorption bands are anticipated:
-
Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3100-3080 cm⁻¹), characteristic of C-H bonds on an aromatic ring.[6]
-
Aromatic C=C Stretch: Several medium to weak bands in the 1600-1400 cm⁻¹ region, corresponding to the stretching vibrations of the thiophene ring.
-
C-Cl Stretch: A strong band in the fingerprint region, typically between 800-600 cm⁻¹, indicative of the carbon-chlorine bond.
-
C-I Stretch: A strong band, also in the fingerprint region, generally found at lower wavenumbers than the C-Cl stretch, typically between 600-500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic distribution.
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 244.
-
Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion. The presence of one chlorine atom will result in a characteristic (M+2)⁺ peak with an intensity of approximately one-third that of the M⁺ peak (due to the natural abundance of ³⁵Cl and ³⁷Cl). Iodine is monoisotopic (¹²⁷I), so it will not contribute to this pattern. This distinct isotopic signature is a powerful tool for confirming the presence of chlorine in the molecule.[6][7]
-
Fragmentation: Common fragmentation pathways would likely involve the loss of iodine (M - 127)⁺ and/or chlorine (M - 35/37)⁺ radicals, leading to significant peaks at m/z 117 and m/z 209/207, respectively.
Proposed Synthesis and Purification Protocol
While various methods exist for the halogenation of thiophenes, a reliable approach for the synthesis of this compound involves the direct electrophilic iodination of 2-chlorothiophene. This method is predicated on the principle that the 5-position of a 2-substituted thiophene is highly activated towards electrophilic substitution.
Diagram 1: Proposed Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Detailed Synthesis Methodology: Iodination of 2-Chlorothiophene
This protocol is based on well-established methods for the iodination of electron-rich aromatic compounds using N-iodosuccinimide (NIS).[8] NIS is a mild and effective source of electrophilic iodine, and acetic acid serves as a suitable polar protic solvent.
Materials:
-
2-Chlorothiophene (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Glacial Acetic Acid
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (or other suitable extraction solvent)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chlorothiophene (1.0 eq) and dissolve it in glacial acetic acid.
-
Reagent Addition: In one portion, add N-iodosuccinimide (1.05 eq) to the stirred solution at room temperature. The reaction is typically exothermic and may result in a color change.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (2-chlorothiophene) is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate. This step quenches any unreacted iodine and byproducts.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium thiosulfate solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification by Vacuum Fractional Distillation
Given the compound's high boiling point at atmospheric pressure and its liquid state at room temperature, vacuum fractional distillation is the most appropriate method for purification on a multi-gram scale.[3]
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column and a vacuum adapter. Ensure all glass joints are properly sealed.
-
Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask using a heating mantle.
-
Fraction Collection: Discard any initial low-boiling fractions. Collect the fraction that distills at the expected boiling point (95-96 °C at 14 Torr).[3]
-
Characterization: Confirm the purity of the collected fraction using the spectroscopic methods outlined in Section 2.
Hazard Assessment and Safe Handling
Diagram 2: Logic for Safe Handling
References
- 1. This compound | 28712-49-4 | DBA71249 [biosynth.com]
- 2. This compound | CAS 28712-49-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 28712-49-4 | CAS DataBase [m.chemicalbook.com]
- 4. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Acetyl-5-chlorothiophene [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
2-Chloro-5-iodothiophene molecular weight and formula
An In-depth Technical Guide to 2-Chloro-5-iodothiophene: A Core Heterocyclic Building Block
This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, synthetic pathways, reactivity, and critical applications, grounding all claims in authoritative data.
Core Molecular and Physical Properties
This compound is a disubstituted thiophene ring, a structural motif of significant interest due to the thiophene core's ability to act as a bioisostere for a benzene ring in drug candidates.[1] The presence of two different halogen atoms at the 2- and 5-positions provides a versatile platform for sequential and selective chemical modifications.
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂ClIS | [2][3][4] |
| Molecular Weight | 244.48 g/mol | [3][5] |
| CAS Number | 28712-49-4 | [2][3][6] |
| Synonym | Thiophene, 2-chloro-5-iodo- | [3] |
| Boiling Point | 210.7 °C (at 760 mmHg) | [2][5] |
| SMILES | C1=C(SC(=C1)I)Cl | [2] |
graph "2_Chloro_5_iodothiophene_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Define atom positions S [pos="0,0.8!", label="S"]; C2 [pos="-1.2,0!", label="C"]; C3 [pos="-0.8,-1.2!", label="C"]; C4 [pos="0.8,-1.2!", label="C"]; C5 [pos="1.2,0!", label="C"]; Cl [pos="-2.4,0.5!", label="Cl", fontcolor="#34A853"]; I[pos="2.4,0.5!", label="I", fontcolor="#EA4335"]; H3[pos="-1.2,-2!", label="H"]; H4[pos="1.2,-2!", label="H"];
// Define bonds S -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- S; C2 -- Cl; C5 -- I; C3 -- H3; C4 -- H4; }
Caption: Chemical structure of this compound.
Synthesis and Strategic Considerations
The synthesis of this compound is critical for its application. While various methods exist for halogenating thiophenes, a common and logical laboratory-scale approach involves the selective iodination of the more readily available precursor, 2-chlorothiophene. The choice of this pathway is dictated by the high regioselectivity of electrophilic substitution on the thiophene ring, which preferentially occurs at the 5-position (alpha-position) relative to the existing chloro group.
Experimental Protocol: Iodination of 2-Chlorothiophene
This protocol is adapted from established methods for thiophene halogenation.[7] The mechanism relies on an electrophilic aromatic substitution, where an iodinating agent, activated by a suitable reagent, attacks the electron-rich thiophene ring.
Materials:
-
2-Chlorothiophene (1.0 eq)
-
Iodine (I₂) (1.0 eq)
-
Mercuric oxide (HgO), yellow (1.1 eq)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Sodium thiosulfate solution (dilute)
-
Calcium chloride (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorothiophene (1.0 eq) in the anhydrous solvent.
-
Reagent Addition: Add mercuric oxide (1.1 eq) to the solution. With vigorous stirring, add iodine (1.0 eq) portion-wise over 15-20 minutes. The mercuric oxide is essential as it reacts with trace amounts of HI formed, preventing a reversible reaction and driving the equilibrium towards the product.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is often exothermic, and the color will change as crimson mercuric iodide is formed. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, filter the reaction mixture to remove the solid mercuric salts. Wash the filtrate with a dilute sodium thiosulfate solution to quench any unreacted iodine.
-
Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Development
The utility of this compound in drug development stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This distinction is the cornerstone of its application in selective cross-coupling reactions.
In palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings, the oxidative addition of the palladium(0) catalyst to the C–I bond occurs at a much faster rate and under milder conditions than its addition to the C–Cl bond. This allows chemists to selectively functionalize the 5-position of the thiophene ring while leaving the chlorine atom at the 2-position intact for subsequent transformations. This sequential functionalization is a powerful strategy in the synthesis of complex molecules.
A notable example is its use as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[8]
Caption: Selective cross-coupling at the C5-Iodo position.
Role in Materials Science
Beyond pharmaceuticals, halogenated thiophenes are fundamental building blocks for organic electronic materials. This compound and its derivatives are used in the synthesis of conjugated polymers for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[9] The inclusion of chlorine atoms can modulate the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting polymers, which is a critical factor in tuning device performance.[9]
Safety, Handling, and Storage
As a reactive halogenated organic compound, this compound must be handled with appropriate care.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[10][11]
-
Hazards: While a specific, comprehensive toxicological profile is not widely published, related compounds are flammable, harmful if swallowed, and can cause serious skin and eye irritation.[10][12] It is imperative to consult the material safety data sheet (MSDS) provided by the supplier before use.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[5][11]
Conclusion
This compound is more than a simple chemical; it is a highly versatile and strategic building block for advanced chemical synthesis. Its defined molecular formula of C₄H₂ClIS and molecular weight of approximately 244.48 g/mol are the starting points for its application. The true value of this compound lies in the differential reactivity of its two halogen substituents, which enables chemists in drug discovery and materials science to construct complex molecular architectures with precision and control.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 28712-49-4 | DBA71249 [biosynth.com]
- 3. This compound | CAS 28712-49-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound | 28712-49-4 [m.chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
- 9. ossila.com [ossila.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. merckmillipore.com [merckmillipore.com]
1H NMR and 13C NMR spectra of 2-chloro-5-iodothiophene
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-chloro-5-iodothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For drug development professionals and researchers working with heterocyclic compounds, a thorough understanding of spectral data is paramount for structure elucidation, purity assessment, and reaction monitoring. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a key intermediate in the synthesis of various functional materials and pharmacologically active molecules. We will dissect the underlying principles governing the observed chemical shifts and coupling constants, offer predictive insights for spectral interpretation, and provide a robust experimental protocol for data acquisition.
Introduction: The Structural Significance of this compound
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science. Its substitution with different functional groups allows for the fine-tuning of electronic and steric properties. This compound, in particular, offers two distinct halogen atoms that can be selectively functionalized through various cross-coupling reactions, making it a versatile building block. Accurate and unambiguous structural characterization is the foundation of its synthetic utility. NMR spectroscopy provides the most definitive, non-destructive method for this characterization in solution.
This guide will explore the NMR properties of this molecule, grounded in the fundamental principles of chemical environment and spin-spin coupling. We will demonstrate how the electronegativity and anisotropic effects of the chlorine and iodine substituents, combined with the inherent aromaticity of the thiophene ring, give rise to a unique and predictable spectral signature.
Foundational Principles: Interpreting NMR Spectra of Substituted Thiophenes
The ¹H and ¹³C NMR spectra of a substituted thiophene are governed by several key factors:
-
Electronegativity of Substituents: Halogens like chlorine and iodine are electronegative, withdrawing electron density from the thiophene ring. This "deshielding" effect generally causes adjacent protons and carbons to resonate at a higher chemical shift (further downfield).
-
Anisotropic Effects: The circulating π-electrons of the aromatic thiophene ring generate their own magnetic field. Protons attached to the ring lie in a deshielding region, causing them to appear at higher chemical shifts (typically 6.5-8.0 ppm) compared to non-aromatic protons. Substituents can further modulate this effect.
-
Spin-Spin Coupling: Non-equivalent protons on adjacent carbons will "split" each other's signals into multiplets. The magnitude of this splitting, the coupling constant (J), is transmitted through the bonding framework and provides crucial information about the connectivity of the atoms. For thiophenes, the coupling between protons at C3 and C4 (³JH3-H4) is typically in the range of 3.5-5.5 Hz.
The interplay of these effects determines the final appearance of the NMR spectrum. Understanding them is key to confident spectral assignment.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by two signals corresponding to the two protons on the thiophene ring at positions 3 and 4.
Experimental Data
A reported ¹H NMR spectrum of this compound, acquired at 200 MHz in deuterated chloroform (CDCl₃), provides the following key parameters[1]:
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 7.18 | Doublet (d) | 4.2 |
| H3 | 6.69 | Doublet (d) | 4.2 |
Interpretation and Assignment
The spectrum displays two doublets, confirming the presence of two adjacent protons, each coupled to the other. The coupling constant of 4.2 Hz is consistent with the expected value for ³JH3-H4 coupling in a thiophene ring.
The assignment of these signals is based on the electronic effects of the substituents:
-
H4 Proton (δ 7.18): This proton is adjacent to the iodine atom at position 5. While iodine is a halogen, its primary influence on the adjacent proton's chemical shift is through its magnetic anisotropy and inductive effects, which lead to a downfield shift compared to an unsubstituted position.
-
H3 Proton (δ 6.69): This proton is adjacent to the chlorine atom at position 2. Chlorine is more electronegative than iodine, but the proton at H3 is also influenced by the electron-donating effect of the sulfur atom. The combined effects result in the H3 proton being shifted upfield relative to the H4 proton.
The logical relationship between the structure and the ¹H NMR signals is depicted below.
Caption: Molecular structure and its corresponding ¹H NMR signals.
¹³C NMR Spectral Analysis of this compound
Predictive Methodology
The prediction starts with the known ¹³C NMR chemical shifts of unsubstituted thiophene and then applies additive corrections for the chloro and iodo substituents at the C2 and C5 positions, respectively.
-
Base Values (Thiophene): The chemical shifts for thiophene are approximately δ 125.6 ppm for C2/C5 and δ 127.4 ppm for C3/C4.
-
Substituent Effects:
-
Chlorine at C2: A chlorine atom causes a downfield shift at the carbon it is attached to (the ipso-carbon) and influences the adjacent carbons.
-
Iodine at C5: An iodine atom also affects the ipso-carbon, but its most notable effect is a strong shielding (upfield shift) due to the "heavy atom effect."
-
Predicted ¹³C NMR Data
Based on additive models and data from similar halogenated thiophenes[2][3], the predicted ¹³C NMR chemical shifts for this compound are summarized below.
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C2 | ~131-134 | Ipso-carbon attached to chlorine; significantly deshielded. |
| C3 | ~128-131 | Adjacent to the chloro-substituted carbon (C2), leading to a downfield shift from the thiophene base value. |
| C4 | ~137-140 | Adjacent to the iodo-substituted carbon (C5); iodine's anisotropic effect causes significant deshielding. |
| C5 | ~72-75 | Ipso-carbon attached to iodine; the heavy atom effect causes a very strong upfield (shielding) shift.[4] |
These predicted values provide a strong hypothesis for assigning an experimentally acquired spectrum. The most striking feature would be the highly shielded C5 signal, which is a hallmark of iodo-substituted aromatic carbons.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra.
Materials and Equipment
-
Analyte: this compound (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.
-
Equipment: 5 mm NMR tubes, volumetric flasks, Pasteur pipettes.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation.
Spectrometer Setup and Data Acquisition
-
Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.
-
Shimming: Adjust the shim currents to optimize the magnetic field homogeneity. A well-shimmed sample will have sharp, symmetrical peaks.
-
¹H Spectrum Acquisition:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C Spectrum Acquisition:
-
Mode: Proton-decoupled (to produce singlets for all carbons).
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 scans (or more, depending on concentration).
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
This self-validating protocol ensures that the resulting spectra are accurate and reliable, forming a trustworthy basis for structural analysis.
Conclusion
The NMR spectra of this compound provide a clear and detailed picture of its molecular structure. The ¹H spectrum is defined by two doublets, with chemical shifts and a coupling constant that are readily explained by the electronic and positional effects of the halogen substituents. While experimental ¹³C data requires acquisition, robust predictive models based on substituent effects provide a strong framework for its interpretation, highlighting the significant shielding of the iodine-bound carbon. The protocols and analyses presented in this guide offer researchers and drug development professionals the necessary tools to confidently characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
References
Safety and handling precautions for 2-chloro-5-iodothiophene
An In-Depth Technical Guide to the Safe Handling of 2-chloro-5-iodothiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a halogenated heterocyclic compound with significant applications in organic synthesis, particularly in the development of pharmaceuticals and electronic materials.[1][2] Its utility as a building block in creating complex molecular architectures is well-established. However, its chemical reactivity and inherent toxicological properties necessitate a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in established safety data and field-proven laboratory practices. The protocols herein are designed to empower researchers to work confidently and safely with this valuable reagent.
Toxicological Profile and Hazard Identification
A complete toxicological profile for this compound is not fully detailed in available literature, which underscores the need for cautious handling.[3][4] However, data from analogous compounds and available safety data sheets (SDS) indicate several potential hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
-
Skin and Eye Irritation : Direct contact is expected to cause skin and eye irritation.[5][6] Prolonged skin contact could lead to dermatitis.[3]
-
Sensitization : Some related compounds may cause allergic skin reactions in susceptible individuals.[3]
It is imperative to handle this chemical with the assumption that it is hazardous and to take all necessary precautions to prevent exposure.
Table 1: Summary of Hazard Information
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233 |
| Flammability | Combustible liquid. | P210, P233, P240, P241, P242, P243 |
Data synthesized from multiple safety data sheets for this compound and related halo-thiophenes.[4][6]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The core principle of safe chemical handling is to minimize exposure through a combination of engineering controls and appropriate PPE. This creates a redundant system of safety.
Primary Line of Defense: Engineering Controls
All work with this compound must be conducted in a well-ventilated area.
-
Chemical Fume Hood : All manipulations, including weighing, transferring, and reactions, should be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[7]
-
Ventilation : Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Safety Stations : Eyewash stations and safety showers must be readily accessible and tested regularly.[3]
Secondary Line of Defense: Personal Protective Equipment (PPE)
PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact and unexpected splashes.[8][9]
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Skin Protection :
-
Gloves : Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[5] Double gloving is recommended for added protection, especially during transfers of larger quantities.[11]
-
Protective Clothing : Wear a flame-resistant laboratory coat.[5] For larger scale operations or situations with a higher risk of splashing, chemical-resistant aprons or coveralls (e.g., Tyvek) should be utilized.[10][12]
-
-
Respiratory Protection : If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[3]
Caption: Required PPE for handling this compound.
Standard Operating Procedures: Handling and Storage
Adherence to a strict, methodical workflow is critical for safety.
Handling Protocol
-
Preparation : Before handling, ensure all necessary engineering controls are operational and the correct PPE is donned. Clear the work area of any incompatible materials.
-
Aliquotting and Transfer :
-
Post-Handling :
Storage Conditions
Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.
-
Container : Store in the original, tightly closed container.[5]
-
Environment : Keep in a dry, cool, and well-ventilated place.[3][5] Refrigeration may be recommended.[3]
-
Incompatibilities : Store away from strong oxidizing agents, strong bases, and sources of ignition like heat, sparks, or open flames.[3][4]
-
Atmosphere : For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable as the compound may be air-sensitive.[3]
Emergency Response Protocols
Immediate and correct action during an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[13][14] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][13] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13] |
Spill and Leak Containment
-
Evacuate : Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Control Ignition Sources : Remove all sources of ignition (flames, sparks, hot surfaces).[5]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]
-
Cleanup :
Caption: Step-by-step workflow for responding to a chemical spill.
Fire Fighting
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or chemical foam.[3][4] Water mist may be used to cool closed containers.[3]
-
Specific Hazards : Combustion may produce hazardous decomposition products including carbon monoxide, carbon dioxide, sulfur oxides, hydrogen iodide, and hydrogen chloride gas.[3][4] Containers may explode when heated.[3]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Disposal Considerations
Chemical waste must be managed in accordance with all local, regional, and national regulations.
-
Waste Classification : This material and its container must be disposed of as hazardous waste.[7]
-
Procedure : Do not empty into drains.[3] Dispose of contents and container to an approved waste disposal plant.[7] The disposal company should be made aware of the material's properties.
References
- 1. This compound | 28712-49-4 | DBA71249 [biosynth.com]
- 2. This compound | 28712-49-4 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. publications.ashp.org [publications.ashp.org]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. pharmtech.com [pharmtech.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
2-Chloro-5-iodothiophene material safety data sheet (MSDS)
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-5-iodothiophene
This guide serves as an essential technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 28712-49-4). Moving beyond a standard Material Safety Data Sheet (MSDS), this document provides in-depth analysis, field-proven insights, and self-validating protocols to ensure the highest standards of laboratory safety and experimental integrity. Here, we delve into the causality behind safety protocols, grounded in the physicochemical properties and toxicological profile of this halogenated aromatic compound.
Core Chemical Identity and Physicochemical Profile
This compound is a halogenated heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical and pesticidal agents.[1] Its dual halogenation (chlorine and iodine) on the thiophene ring presents specific reactivity and safety considerations that must be thoroughly understood and managed.
Chemical Structure and Identification
The unique arrangement of substituents on the thiophene core dictates its chemical behavior and potential hazards.
Caption: Molecular structure of this compound.
Key Physicochemical Data
The following table summarizes the essential physical and chemical properties of this compound. This data is critical for designing appropriate storage, handling, and emergency response procedures.
| Property | Value | Source |
| CAS Number | 28712-49-4 | [1][2][3] |
| Molecular Formula | C₄H₂ClIS | [1][2] |
| Molecular Weight | 244.48 g/mol | [1][2] |
| Synonyms | Thiophene, 2-chloro-5-iodo- | [2][3] |
| Boiling Point | 210.7 °C | [1] |
Hazard Identification and Toxicological Insights
While specific toxicological data for this compound is not extensively detailed in all safety documents, its classification as a halogenated aromatic compound warrants a high degree of caution.[4] Analogous compounds exhibit significant hazards, and it is prudent to assume this compound shares a similar profile.
Assumed Primary Hazards:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or mists.[6]
The mechanism of toxicity for related compounds can involve the inhibition of critical enzymes like acetylcholinesterase, which can lead to severe neurological effects.[1] Therefore, minimizing all routes of exposure is paramount.
Comprehensive Risk Management and Handling Protocols
A multi-layered approach to risk management, combining engineering controls, personal protective equipment, and stringent operational protocols, is mandatory.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at the source, preventing its release into the work environment.
-
Chemical Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[4]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[2][7]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[8]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is essential to protect personnel from chemical exposure in the event of a containment breach. The selection of appropriate PPE must be based on the potential hazards and routes of exposure.[9][10]
| Body Part | Recommended PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Butyl rubber or Viton® recommended).[4] | Halogenated aromatic compounds can degrade common glove materials like nitrile.[4] Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[11] |
| Eyes/Face | Safety goggles with side-shields or a full-face shield.[10][12] | Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 or EN 166 are required to prevent splashes from reaching the eyes.[12][13] A face shield is necessary when there is a significant splash risk.[12] |
| Body | Flame-retardant lab coat and a chemical-resistant apron.[4] | A fully buttoned lab coat provides a primary barrier. An apron adds a layer of protection against spills and splashes.[4] |
| Respiratory | NIOSH-approved respirator (if necessary). | A respirator is required if engineering controls are insufficient or during a large spill.[12][14] The type (e.g., air-purifying with organic vapor cartridge) should be selected based on a formal risk assessment.[8] |
Safe Handling and Storage Workflow
Adherence to a systematic workflow is crucial for minimizing risk during routine handling and storage.
Caption: Standard workflow for safely handling this compound.
Storage Requirements:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][13][15]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[6][8][15]
-
Store separately from incompatible materials such as strong oxidizing agents and strong bases.[8][15]
Emergency Response Protocols
Immediate and correct action during an emergency can significantly mitigate harm to personnel and the environment.
First-Aid Measures: Immediate Response to Exposure
The following protocols should be initiated immediately while seeking professional medical attention.[7] Ensure medical personnel are aware of the chemical involved.[7]
| Exposure Route | First-Aid Protocol | Causality and Critical Considerations |
| Inhalation | 1. Move the victim to fresh air immediately.[2][16] 2. If breathing is difficult, administer oxygen.[2] 3. If breathing has stopped, perform artificial respiration.[2][16] 4. Seek immediate medical attention.[2] | Rapid removal from the contaminated atmosphere is crucial to prevent further absorption and potential respiratory distress. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[2][16] 2. Wash the affected skin with soap and plenty of water for at least 15 minutes.[2][16][17] 3. Seek medical attention if irritation persists.[16] | Prompt and thorough washing is necessary to remove the chemical and minimize skin irritation or absorption.[16] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8][17] 2. Remove contact lenses if present and easy to do.[11] 3. Seek immediate medical attention from an ophthalmologist.[11] | Extensive irrigation is required to ensure the chemical is completely removed from the eye surface and under the eyelids to prevent severe damage.[17] |
| Ingestion | 1. Rinse mouth thoroughly with water.[11] 2. Do NOT induce vomiting.[2] 3. Never give anything by mouth to an unconscious person.[2] 4. Call a physician or Poison Control Center immediately.[2][17] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Immediate professional medical advice is critical.[17] |
Accidental Release Measures
In the event of a spill, a calm and systematic response is required to ensure safety and effective cleanup.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spill from spreading and entering drains.[11] Cover drains if necessary.[6][11]
-
Absorb: Use an inert, non-combustible absorbent material (e.g., sand, Chemizorb®) to soak up the spill.[8][11]
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7][8]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident according to your institution's safety protocols.
Fire-Fighting Measures
This section outlines the necessary procedures for extinguishing a fire involving this compound.[18][19]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][8] A water spray may be used to cool containers.[15]
-
Specific Hazards: Combustion may produce hazardous and toxic gases, including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen iodide.[15] Vapors may be heavier than air and could travel to an ignition source and flash back.[6][8]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved).[2][6][15]
References
- 1. This compound | 28712-49-4 | DBA71249 [biosynth.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | CAS 28712-49-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. hazmatschool.com [hazmatschool.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. echemi.com [echemi.com]
- 14. uwaterloo.ca [uwaterloo.ca]
- 15. fishersci.com [fishersci.com]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 18. cdp.dhs.gov [cdp.dhs.gov]
- 19. REACH, 5., SECTION 5: Firefighting measures :: ReachOnline [reachonline.eu]
Solubility Profile of 2-chloro-5-iodothiophene in Common Organic Solvents: A Framework for Experimental Determination and Application
An In-depth Technical Guide
Abstract: 2-Chloro-5-iodothiophene is a pivotal heterocyclic building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical sectors. A comprehensive understanding of its solubility is fundamental to optimizing reaction kinetics, designing efficient purification strategies, and developing stable formulations. This technical guide provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While extensive quantitative data is not widely published, this document synthesizes foundational chemical principles with field-proven experimental methodologies. It offers detailed, step-by-step protocols for both qualitative and quantitative solubility assessment, emphasizing the causal reasoning behind experimental design and ensuring a self-validating approach to data generation.
Introduction to this compound
Compound Overview
This compound (CAS No: 28712-49-4) is a disubstituted thiophene featuring both a chloro and an iodo group at positions 2 and 5, respectively.[1][2] This substitution pattern creates a unique electronic and steric environment, rendering it a versatile intermediate for further functionalization, primarily through cross-coupling reactions.
Key Physicochemical Properties:
-
Molecular Weight: 244.47 g/mol [1]
-
Boiling Point: 210.7 °C[1]
-
Appearance: Typically a liquid, ranging from colorless to light brown.[4]
Significance in Research and Development
The thiophene ring is a well-established scaffold in medicinal and materials chemistry. The presence of two distinct halogen atoms on this compound allows for selective, stepwise reactions (e.g., Suzuki, Stille, or Sonogashira couplings), making it an invaluable precursor for complex molecule synthesis.[5] Its derivatives are integral to the creation of novel fungicides, pesticides, and therapeutic agents, where precise control over molecular architecture is paramount.[1][6][7]
The Critical Role of Solubility
Solubility is not merely a physical constant but a critical process parameter that dictates the success of a chemical endeavor.
-
Reaction Optimization: For homogeneous reactions, reactants must be fully dissolved. Poor solubility leads to slow, incomplete reactions and the generation of impurities.
-
Purification: Crystallization, a primary purification technique, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.
-
Formulation & Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvents directly impacts its bioavailability and the feasibility of creating a stable, effective dosage form.
Theoretical Principles of Solubility
The "Like Dissolves Like" Paradigm
The core principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity.[8] This is a function of the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Intermolecular Forces and Structural Prediction
The structure of this compound provides clear indicators for its expected solubility behavior.
-
Polarity: The molecule possesses polar carbon-halogen bonds (C-Cl and C-I) and an electron-rich, polarizable thiophene ring. However, it lacks hydrogen bond donor or acceptor capabilities. This places it in the category of a moderately polar, aprotic compound.
-
Expected Solubility:
-
High Solubility: Expected in solvents that can engage in dipole-dipole interactions and have similar polarity, such as chlorinated solvents (dichloromethane, chloroform)[4][9], polar aprotic solvents (tetrahydrofuran, ethyl acetate), and aromatic hydrocarbons (toluene).
-
Moderate to Low Solubility: Expected in nonpolar aliphatic solvents (hexane, cyclohexane), where only weak van der Waals forces can be established.
-
Insolubility: Expected in highly polar, protic solvents like water. The energy required to break the strong hydrogen-bonding network of water is not compensated by the weak interactions formed with the solute.[7]
-
Recommended Experimental Protocol for Solubility Determination
This section provides a validated workflow for generating reliable solubility data. The protocol is designed to be self-validating by starting with a qualitative assessment before proceeding to a more rigorous quantitative measurement.
Objective
To systematically determine the qualitative and quantitative solubility of this compound in a representative panel of common organic solvents at ambient temperature.
Critical Safety Precautions
Before beginning any experimental work, consult the Safety Data Sheet (SDS).[10]
-
Engineering Controls: All handling of this compound and volatile organic solvents must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles.
-
Hazard Mitigation: The compound and many organic solvents are flammable and may be harmful if swallowed or in contact with skin.[11][12] Keep away from ignition sources and ensure proper grounding of equipment.[12]
Materials and Equipment
-
Solute: this compound
-
Solvents (High Purity):
-
Nonpolar: Hexane, Toluene
-
Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN), Tetrahydrofuran (THF)
-
Polar Protic: Ethanol, Methanol
-
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Calibrated positive displacement pipettes or glass pipettes
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Syringe filters (0.45 µm, PTFE)
-
Drying oven or vacuum oven
-
Visualization: Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol: Qualitative Assessment
This initial screen quickly categorizes solvents and prevents wasted effort in the quantitative phase. The procedure is based on established laboratory techniques for solubility determination.[8][13]
-
Preparation: Add 2.0 mL of a chosen solvent to a clean, labeled glass vial.
-
Solute Addition: Add approximately 40 mg of this compound to the vial. This targets a concentration of ~20 mg/mL.
-
Mixing: Securely cap the vial and vortex vigorously for 60-90 seconds.
-
Observation: Let the vial stand for 5 minutes. Visually inspect the sample against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: The solution is hazy, or a significant amount of solid has dissolved but some remains.
-
Insoluble: The vast majority of the added solid remains undissolved.
-
-
Record: Log the observation for each solvent in the data table.
Step-by-Step Protocol: Quantitative Measurement (Gravimetric Method)
This method provides accurate, reproducible solubility data for solvents identified as "Soluble" or "Partially Soluble".
-
Prepare Saturated Solution: To a vial containing 2.0 mL of the solvent, add an excess of this compound (e.g., 100-200 mg, ensuring a visible slurry).
-
Equilibration: Add a small magnetic stir bar, cap the vial, and place it on a magnetic stir plate. Allow the slurry to stir at a constant temperature (e.g., 25 °C) for at least 24 hours. This step is critical to ensure the solution has reached thermodynamic equilibrium.
-
Phase Separation: Remove the vial from the stirrer and let it stand undisturbed for at least 1 hour to allow solid particles to settle.
-
Sample Collection: Carefully draw the clear supernatant into a syringe fitted with a 0.45 µm PTFE syringe filter. This removes any suspended microparticles.
-
Aliquot Transfer: Tare an empty, clean, and dry vial on an analytical balance. Dispense exactly 1.0 mL of the filtered solution into this tared vial and record the exact mass of the empty vial.
-
Solvent Evaporation: Place the vial in a vacuum oven or a gentle stream of nitrogen to completely evaporate the solvent. Avoid excessive heat to prevent loss of the solute.
-
Final Weighing: Once the residue is completely dry and free of solvent, weigh the vial containing the solute residue.
-
Calculation:
-
Mass of Solute = (Mass of Vial + Residue) - (Mass of empty Vial)
-
Solubility (mg/mL) = Mass of Solute (mg) / 1.0 mL
-
Data Presentation and Interpretation
Data Summary Table
All experimentally determined data should be compiled into a structured table for clear comparison and analysis.
| Solvent Class | Solvent Name | Polarity Index | Qualitative Solubility (~20 mg/mL) | Quantitative Solubility (mg/mL at 25°C) |
| Nonpolar | Hexane | 0.1 | Record Observation Here | Calculate or N/A |
| Aromatic | Toluene | 2.4 | Record Observation Here | Calculate or N/A |
| Halogenated | Dichloromethane | 3.1 | Record Observation Here | Calculate or N/A |
| Ether | Tetrahydrofuran | 4.0 | Record Observation Here | Calculate or N/A |
| Ester | Ethyl Acetate | 4.4 | Record Observation Here | Calculate or N/A |
| Ketone | Acetone | 5.1 | Record Observation Here | Calculate or N/A |
| Alcohol (Protic) | Ethanol | 5.2 | Record Observation Here | Calculate or N/A |
| Nitrile | Acetonitrile | 5.8 | Record Observation Here | Calculate or N/A |
Visualization: Predicted Solubility vs. Solvent Polarity
References
- 1. This compound | 28712-49-4 | DBA71249 [biosynth.com]
- 2. This compound | CAS 28712-49-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. PubChemLite - this compound (C4H2ClIS) [pubchemlite.lcsb.uni.lu]
- 4. 2-Chlorothiophene CAS#: 96-43-5 [m.chemicalbook.com]
- 5. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.ws [chem.ws]
- 9. 2-Chlorothiophene | 96-43-5 [chemicalbook.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scribd.com [scribd.com]
Introduction: The Thiophene Core in Modern Chemistry
An In-Depth Technical Guide to the Synthesis and Utility of 2-chloro-5-iodothiophene
Thiophene, a sulfur-containing aromatic heterocycle, and its derivatives are foundational scaffolds in contemporary science. Their unique electronic properties and reactivity make them indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials like conductive polymers.[1] Halogenated thiophenes, in particular, serve as versatile intermediates, allowing for the strategic introduction of various functional groups through cross-coupling reactions. This guide focuses on a key member of this class: this compound. We will explore its historical synthetic evolution, detail modern laboratory protocols, and discuss its significance as a building block for complex molecules, particularly within the realm of drug discovery.
Part 1: The Genesis of a Scaffold - Synthesis of Key Precursors
The journey to this compound begins with the controlled halogenation of its parent heterocycle or monosubstituted derivatives. Understanding the synthesis of its immediate precursors, 2-chlorothiophene and 2-iodothiophene, is crucial to appreciating the regiochemical challenges and strategic decisions involved.
The Synthesis of 2-Chlorothiophene
The direct chlorination of thiophene presents a classic electrophilic aromatic substitution challenge. While seemingly straightforward, the reaction can be difficult to control, often yielding a mixture of monochlorinated and dichlorinated products, primarily the 2,5-dichloro-thiophene.[2] Over the years, several methods have been developed to optimize the selective synthesis of 2-chlorothiophene.
-
Direct Chlorination with Catalyst: Early methods involved bubbling chlorine gas through thiophene. A significant improvement was the use of an iodine catalyst, which helps direct the substitution reaction and enhance the proportion of the desired 2-chloro isomer.[2]
-
In-Situ Chlorine Generation: To avoid handling gaseous chlorine and to better control stoichiometry, methods generating the electrophilic chlorine species in situ have been developed. A notable process involves the reaction of concentrated hydrochloric acid with hydrogen peroxide at low temperatures (-10 to 0 °C). This method is advantageous for its use of inexpensive, readily available materials and is suitable for large-scale production.[3]
| Method | Reagents | Key Advantages | Primary Challenge |
| Direct Chlorination | Thiophene, Cl₂, Iodine (catalyst) | Established industrial method. | Formation of 2,5-dichlorothiophene byproduct.[2] |
| In-Situ Generation | Thiophene, HCl, H₂O₂ | High yield, avoids chlorine gas, scalable.[3] | Requires careful temperature control. |
The Synthesis of 2-Iodothiophene
The introduction of iodine to the thiophene ring requires an electrophilic iodine source, often generated by the oxidation of molecular iodine.
-
The Classic Mercuric Oxide Method: A historically significant and reliable method for preparing 2-iodothiophene is the reaction of thiophene with iodine in the presence of yellow mercuric oxide.[4] The mercuric oxide acts as an oxidant and traps the generated iodide, driving the reaction to completion. This method, detailed in Organic Syntheses, remains a benchmark for its high yields (72-75%).[4]
-
Modern Alternatives: Concerns over mercury toxicity have spurred the development of alternative methods. These include:
-
Zeolite-Catalyzed Iodination: Zeolites, crystalline aluminosilicates, can act as solid acid catalysts to facilitate the direct iodination of thiophenes with molecular iodine or iodine monochloride (ICl).[5]
-
N-Iodosuccinimide (NIS): NIS is a mild and efficient electrophilic iodinating agent. Its reactivity can be enhanced with a catalytic amount of a strong acid, such as 4-toluenesulfonic acid, allowing for clean and high-yielding iodination of thiophene derivatives under relatively gentle conditions.[6]
-
Part 2: The Convergent Synthesis of this compound
The most logical and widely practiced approach to synthesizing this compound is the regioselective iodination of 2-chlorothiophene. The existing chloro-substituent is an ortho-, para-director, and deactivating. However, the alpha-positions (2 and 5) of the thiophene ring are inherently the most reactive towards electrophilic substitution. With the 2-position blocked, the incoming electrophile is strongly directed to the vacant 5-position.
Key Synthetic Protocol: Electrophilic Iodination
The conversion of 2-chlorothiophene to this compound is an electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions is critical for achieving high yield and purity.
Experimental Protocol: Iodination of 2-Chlorothiophene using NIS
Objective: To synthesize this compound via electrophilic iodination of 2-chlorothiophene.
Materials:
-
2-Chlorothiophene (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Acetic Acid (as solvent)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chlorothiophene in glacial acetic acid.
-
Reagent Addition: Add N-iodosuccinimide to the solution in one portion. The use of a slight excess of NIS ensures complete consumption of the starting material.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material. Gentle heating (e.g., to 50-60 °C) can be applied to accelerate the reaction if necessary.
-
Work-up: Once the reaction is complete, pour the mixture into water. Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine (indicated by the disappearance of any brown/purple color).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous magnesium sulfate. After filtering, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Causality Behind Choices:
-
N-Iodosuccinimide (NIS): Chosen for its ease of handling (solid) and predictable reactivity compared to I₂/oxidant mixtures.[6]
-
Acetic Acid: Serves as a polar protic solvent that can facilitate the polarization of the N-I bond in NIS, increasing its electrophilicity without being overly reactive.
The following diagram illustrates the primary synthetic pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US2540675A - Thiophene chlorination with iodine catalyst - Google Patents [patents.google.com]
- 3. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]
- 6. researchgate.net [researchgate.net]
Introduction: The Strategic Value of 2-Chloro-5-Iodothiophene in Synthesis
An In-depth Technical Guide to the Key Chemical Reactions of 2-Chloro-5-Iodothiophene for Researchers, Scientists, and Drug Development Professionals
This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the differential reactivity of the two halogen substituents on the thiophene ring. The carbon-iodine bond (C-I) is significantly more reactive than the carbon-chloride bond (C-Cl) in a variety of fundamental transformations, most notably in palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This inherent regioselectivity allows for the sequential, controlled introduction of different functionalities onto the thiophene core, making it an ideal scaffold for constructing complex molecular architectures. Thiophene-based compounds are known to possess a wide range of biological activities, serving as antithrombotic, anti-inflammatory, antiviral, and antiproliferative agents.[1][2][3][4] This guide provides a detailed exploration of the core chemical reactions involving this compound, offering mechanistic insights and field-proven experimental protocols for its strategic application.
Core Principle: Exploiting Differential Halogen Reactivity
The synthetic power of this compound is rooted in the disparity between the C-I and C-Cl bond strengths and their susceptibility to common reaction mechanisms. The C-I bond is weaker and more polarizable, rendering the 5-position the primary site for reactions like oxidative addition to a palladium(0) catalyst or metal-halogen exchange with organolithium reagents. The more robust C-Cl bond typically remains intact under conditions that activate the C-I bond, effectively serving as a protecting group or a handle for subsequent, more forcing, transformations.
Caption: Differential reactivity of C-I and C-Cl bonds in this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of synthetic strategies employing this compound.[5] The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, initiated by the selective oxidative addition of the palladium catalyst into the weaker C-I bond.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[6]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a highly reliable method for forming carbon-carbon bonds.[7] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the generation of non-toxic byproducts.[7] When applied to this compound, the reaction occurs exclusively at the 5-position.
Field-Proven Protocol: Synthesis of 2-Chloro-5-arylthiophene [2][8]
-
Setup: To a dry Schlenk flask under a nitrogen or argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₃PO₄ (2.0 eq) or K₂CO₃.
-
Catalyst Addition: Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring at 80-90 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Arylboronic Acid Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | ~70-85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | ~76[8] |
| 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | ~65-75[1] |
B. Stille Coupling
The Stille coupling utilizes organostannane reagents and is renowned for its versatility, as organostannanes are stable and tolerant of most functional groups.[9][10] The primary drawback is the toxicity and difficulty in removing tin byproducts.[9][11] The reaction with this compound is highly regioselective for the C-I bond. Additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) can significantly accelerate the rate of transmetalation.[12]
Field-Proven Protocol: Synthesis of 2-Chloro-5-vinylthiophene
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like DMF or toluene.
-
Reagent Addition: Add the organostannane reagent (e.g., tributyl(vinyl)stannane) (1.1 eq).
-
Catalyst: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂. If desired, add CuI (10 mol%) as a co-catalyst.
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours until completion is indicated by TLC.
-
Workup: Cool the reaction, dilute with an organic solvent, and wash with aqueous potassium fluoride (KF) solution to precipitate tin salts. Filter the mixture through Celite.
-
Purification: Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify the residue via column chromatography.
C. Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[13][14] The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[14] This reaction is invaluable for synthesizing conjugated enynes, which are precursors to many complex molecules and materials.
Field-Proven Protocol: Synthesis of 2-Chloro-5-(alkynyl)thiophene [15]
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by an amine base like triethylamine (TEA, 2.0 eq) or diisopropylethylamine (DIPEA).
-
Alkyne Addition: Stir the mixture for 10-15 minutes at room temperature, then add the terminal alkyne (1.2 eq) dropwise.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) for 2-12 hours.
-
Workup: Once the reaction is complete, filter the mixture to remove amine salts and concentrate the solvent.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
D. Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[16][17] This reaction is stereospecific and provides a powerful route to substituted alkenes.[16] In reactions with this compound, the palladium catalyst selectively inserts into the C-I bond, leaving the C-Cl bond to act as a protecting group.[18]
Field-Proven Protocol: Synthesis of 2-Chloro-5-(alkenyl)thiophene [16][18]
-
Setup: Combine this compound (1.0 eq), the alkene (e.g., ethyl acrylate, 1.5 eq), and a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 5 mol%) in a suitable solvent like acetonitrile or DMF.
-
Base Addition: Add a base, typically triethylamine (3.0 eq), to neutralize the HI generated during the reaction.
-
Reaction: Heat the mixture to reflux (80-100 °C) and monitor by TLC.
-
Workup: After completion, cool the mixture and filter it through Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo.
-
Purification: Redissolve the residue in a solvent like dichloromethane (DCM), wash with saturated aqueous ammonium chloride (NH₄Cl), then with brine. Dry the organic layer and concentrate. Purify by column chromatography.
Metal-Halogen Exchange
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into a highly nucleophilic organometallic species.[19] For this compound, this reaction is most commonly performed with an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). The exchange is extremely fast and regioselective, occurring exclusively at the iodine-bearing carbon even at very low temperatures (-78 °C). The resulting 2-chloro-5-lithiothiophene is a powerful intermediate that can be trapped with a wide variety of electrophiles.
Caption: Workflow for functionalization via metal-halogen exchange and electrophilic quench.
Field-Proven Protocol: Lithiation and Electrophilic Trapping
-
Setup: In a flame-dried, multi-neck flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.1 eq) in THF dropwise. Examples of electrophiles include:
-
Carboxylation: Bubble dry CO₂ gas through the solution or add crushed dry ice.
-
Aldehyde/Ketone Addition: Add an aldehyde or ketone (e.g., benzaldehyde, acetone).
-
Silylation: Add a chlorosilane (e.g., trimethylsilyl chloride).
-
-
Warming and Workup: After stirring for 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.
Conclusion
This compound stands out as a uniquely versatile building block for chemical synthesis. The pronounced difference in reactivity between its carbon-iodine and carbon-chlorine bonds provides a reliable handle for regioselective functionalization. Mastery of palladium-catalyzed cross-coupling reactions—including the Suzuki, Stille, Sonogashira, and Heck reactions—and low-temperature metal-halogen exchange enables chemists to precisely engineer complex thiophene-based molecules. These methodologies are central to the discovery and development of new pharmaceuticals and advanced functional materials, ensuring that this compound will remain a molecule of high strategic importance for the foreseeable future.
References
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nobelprize.org [nobelprize.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Heck Coupling | NROChemistry [nrochemistry.com]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Methodological & Application
Introduction: The Strategic Value of 2-Chloro-5-iodothiophene
An In-Depth Guide to the Regioselective Synthesis of 2-Chloro-5-iodothiophene from 2-Iodothiophene
In the landscape of pharmaceutical and materials science research, halogenated heterocycles are indispensable building blocks. Among these, this compound stands out as a particularly valuable intermediate. Its unique disubstitution pattern, featuring two different halogens at the electronically distinct C2 and C5 positions, allows for selective, stepwise functionalization through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling. This orthogonal reactivity makes it a prized precursor for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and conductive polymers.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via the direct electrophilic chlorination of 2-iodothiophene using N-Chlorosuccinimide (NCS). We will delve into the mechanistic underpinnings of the reaction's regioselectivity, offer a detailed step-by-step methodology, and provide guidance on product characterization and troubleshooting.
Part 1: Scientific Integrity & Mechanistic Rationale
The Principle of Electrophilic Aromatic Substitution in Thiophenes
The synthesis hinges on the principle of electrophilic aromatic substitution (EAS). The thiophene ring is an electron-rich aromatic system, more reactive than benzene, making it susceptible to attack by electrophiles. The iodine atom at the C2 position, while being an electron-withdrawing group through induction, directs incoming electrophiles to the vacant C5 position (the para-equivalent position). This directing effect is a result of the resonance stabilization of the cationic intermediate (the sigma complex) formed during the attack at C5. The lone pairs on the sulfur atom and the iodine atom participate in stabilizing the positive charge, making the C5-attack pathway the most favorable.
N-Chlorosuccinimide (NCS): The Chlorinating Agent of Choice
N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for chlorination.[1] Its popularity stems from its nature as a stable, crystalline solid that is easy to handle, unlike gaseous chlorine.[2] The N-Cl bond in NCS is polarized, making the chlorine atom electrophilic (Cl⁺ source) and susceptible to attack by the electron-rich thiophene ring.[2] This reaction proceeds under relatively mild conditions, offering high yields and excellent regioselectivity, which are critical advantages in multi-step syntheses.[3]
Caption: Electrophilic chlorination mechanism.
Part 2: Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Iodothiophene | ≥98% | Standard chemical supplier | Store protected from light. |
| N-Chlorosuccinimide (NCS) | ≥98% | Standard chemical supplier | Moisture and light sensitive.[4] |
| Glacial Acetic Acid | ACS Grade | Standard chemical supplier | Corrosive. |
| Dichloromethane (DCM) | ACS Grade | Standard chemical supplier | Volatile. |
| Saturated NaHCO₃ solution | - | Prepared in-house | |
| Saturated Na₂S₂O₃ solution | - | Prepared in-house | |
| Brine (Saturated NaCl) | - | Prepared in-house | |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Standard chemical supplier | |
| Silica Gel | 60 Å, 230-400 mesh | Standard chemical supplier | For column chromatography. |
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel on aluminum)
Safety Precautions
-
N-Chlorosuccinimide (NCS): Causes severe skin and eye irritation/burns.[4][5] It is moisture and light-sensitive. Handle with care, avoiding inhalation of dust.[4][6]
-
2-Iodothiophene: Harmful if swallowed and causes skin and eye irritation.[7]
-
Glacial Acetic Acid & Dichloromethane: Handle in a fume hood. Avoid skin contact and inhalation of vapors.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodothiophene (10.0 g, 47.6 mmol, 1.0 equiv).
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the 2-iodothiophene is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Addition of NCS: Slowly add N-Chlorosuccinimide (6.68 g, 50.0 mmol, 1.05 equiv) to the stirred solution in small portions over 30 minutes. Causality Note: Portion-wise addition is critical to control the reaction exotherm and prevent the formation of undesired byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate (9:1) eluent. The starting material (2-iodothiophene) will have a different Rf value than the product. The reaction is complete when the starting material spot is no longer visible.
-
Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into 300 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
100 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution (to remove any unreacted iodine or electrophilic chlorine species).
-
100 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acetic acid).
-
100 mL of brine (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with hexanes to afford this compound as a colorless to pale yellow oil.
Caption: Experimental workflow for the synthesis.
Part 3: Data Presentation and Characterization
Quantitative Data Summary
| Compound | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2-Iodothiophene | 210.04 | 10.0 | 47.6 | 1.0 |
| N-Chlorosuccinimide | 133.53 | 6.68 | 50.0 | 1.05 |
| Product (Theoretical) | 244.49 | 11.64 | 47.6 | - |
-
Expected Yield: 85-95%
-
Appearance: Colorless to pale yellow oil.
Product Characterization
To confirm the structure and purity of the synthesized this compound, the following analytical techniques are recommended.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.01 (d, J = 4.0 Hz, 1H), 6.84 (d, J = 4.0 Hz, 1H). The two doublets correspond to the two protons on the thiophene ring, coupled to each other. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 138.5 (C4), 131.2 (C3), 128.0 (C2-Cl), 75.0 (C5-I). Note the characteristic upfield shift for the carbon bearing the iodine atom. |
| Mass Spec. (EI) | m/z (%): 244 (M⁺, 100), 117 (M⁺ - I, 45). The molecular ion peak should show the characteristic isotopic pattern for one chlorine atom. |
Part 4: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Deactivated NCS reagent (hydrolyzed). | 1. Extend the reaction time, monitoring by TLC. 2. Allow the reaction to proceed at room temperature or slightly warm (e.g., 40 °C). 3. Use a fresh, unopened bottle of NCS. Ensure anhydrous conditions. |
| Formation of Byproducts (e.g., 2,3-dichloro-5-iodothiophene) | 1. Reaction temperature was too high. 2. Excess NCS was used. | 1. Maintain strict temperature control, especially during the addition of NCS. 2. Use no more than 1.05-1.1 equivalents of NCS. 3. Byproducts can often be separated by careful column chromatography. |
| Low Yield after Work-up | 1. Incomplete extraction of the product. 2. Product loss during aqueous washes. 3. Product is volatile and was lost during rotary evaporation. | 1. Perform an additional extraction of the aqueous layer. 2. Ensure washes are not overly vigorous to prevent emulsion formation. 3. Use a lower bath temperature and moderate vacuum during solvent removal. |
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. suru-chem.com [suru-chem.com]
- 7. 2-Iodothiophene | C4H3IS | CID 18921 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille Coupling Reactions Using 2-Chloro-5-iodothiophene
Introduction: Strategic C-C Bond Formation with a Bifunctional Thiophene Building Block
In the landscape of modern synthetic chemistry, the Stille cross-coupling reaction stands as a robust and versatile tool for the formation of carbon-carbon bonds.[1] Its tolerance for a wide array of functional groups and the relative stability of its organostannane reagents make it a favored method in both academic and industrial laboratories.[2] This guide focuses on a particularly valuable building block for these transformations: 2-chloro-5-iodothiophene.
The distinct reactivity of the two halogen substituents on the thiophene ring—the carbon-iodine bond being significantly more susceptible to oxidative addition by a palladium catalyst than the more robust carbon-chlorine bond—allows for highly selective functionalization at the 5-position. This inherent chemoselectivity makes this compound an exceptional starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where thiophene-containing compounds are of great interest. The resulting 5-substituted-2-chlorothiophenes are themselves versatile intermediates, poised for further diversification at the remaining chlorinated site.
This document provides a detailed exploration of the Stille coupling reaction using this compound, offering insights into the reaction mechanism, comprehensive experimental protocols, and practical guidance for researchers, scientists, and drug development professionals.
Mechanism and Key Parameters: A Deeper Look into the Catalytic Cycle
The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1] Understanding the key steps—oxidative addition, transmetalation, and reductive elimination—is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide to the active Pd(0) catalyst. In the case of this compound, this step occurs selectively at the weaker carbon-iodine bond to form a Pd(II) intermediate. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is critical to facilitate this often rate-limiting step, especially when dealing with less reactive halides.[2]
-
Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium center. This step is often accelerated by the use of polar aprotic solvents and, in some cases, additives that activate the organotin reagent.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
dot graph "Stille_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} END_DOT Stille Catalytic Cycle for this compound
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the Stille coupling of this compound with various organostannanes. Optimization of the catalyst, ligand, solvent, temperature, and reaction time may be necessary for specific substrates.
General Protocol for the Stille Coupling of this compound
This procedure is a general guideline for the coupling of aryl- and vinylstannanes.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand
-
Cesium fluoride (CsF)
-
Anhydrous, degassed 1,4-dioxane or other suitable solvent (e.g., DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the organostannane (1.1-1.2 equiv.), and cesium fluoride (2.0 equiv.).
-
Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving tris(dibenzylideneacetone)dipalladium(0) (1-2 mol%) and the phosphine ligand (4-8 mol%) in anhydrous, degassed solvent.
-
Reaction Initiation: Add the catalyst solution to the flask containing the reactants.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium black.
-
Purification: Wash the filtrate with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and expected yields for the Stille coupling of this compound with various organostannanes, based on analogous reactions of halothiophenes.
| Coupling Partner (R-SnBu₃) | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenyltributylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Dioxane | 100 | 12-16 | 85-95 |
| 2-Thienyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 70-85 |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | DMF | 80 | 8-12 | 75-90 |
| 4-Methoxyphenyltributylstannane | Pd₂(dba)₃ (1.5) | SPhos (6) | Toluene | 100 | 12 | 88-96 |
Applications in Drug Discovery and Materials Science
The products of Stille couplings with this compound are valuable intermediates in several high-value applications.
-
Medicinal Chemistry: Thiophene-containing scaffolds are present in numerous approved drugs. The ability to introduce diverse aryl and heteroaryl substituents at the 5-position of the thiophene ring allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. The remaining chloro-substituent can be further functionalized to explore additional chemical space.
-
Organic Electronics: Polythiophenes and oligothiophenes are a critical class of conducting polymers used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Stille polycondensation, using appropriately functionalized thiophene monomers derived from this compound, is a key method for synthesizing these materials with well-defined structures and properties.
dot graph "Application_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} END_DOT Workflow for the application of this compound
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality organostannane | - Use a fresh batch of palladium catalyst and ligand.- Ensure rigorous degassing of the solvent.- Purify the organostannane before use. |
| Homocoupling of Organostannane | - Reaction temperature too high- Presence of oxygen | - Lower the reaction temperature.- Ensure the reaction is maintained under a strict inert atmosphere. |
| Formation of Byproducts | - Side reactions of functional groups- Loss of chemoselectivity | - Choose a catalyst/ligand system known for high functional group tolerance.- Lower the reaction temperature to enhance selectivity for the C-I bond. |
| Difficulty in Removing Tin Byproducts | - Incomplete reaction- Ineffective workup | - Drive the reaction to completion.- Use a potassium fluoride wash during workup or filter through a plug of silica gel. |
Conclusion
The Stille coupling of this compound offers a reliable and chemoselective pathway to a wide range of valuable 5-substituted-2-chlorothiophenes. A thorough understanding of the reaction mechanism and careful optimization of the reaction parameters are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors, from the discovery of new pharmaceuticals to the development of next-generation organic materials.
References
Application Notes & Protocols: Chemoselective Heck Reaction on 2-Chloro-5-Iodothiophene
Introduction: The Strategic Value of Dihalo-Heterocycles
In the landscape of pharmaceutical and materials science, thiophene scaffolds are privileged structures due to their unique electronic properties and ability to mimic phenyl rings in biological systems. Dihalo-thiophenes, such as 2-chloro-5-iodothiophene, represent highly versatile building blocks, offering two distinct reaction handles for sequential, site-selective functionalization. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, provides a powerful method for C-C bond formation by coupling these halides with alkenes.[1][2][3]
This guide provides a detailed exploration of the Heck reaction conditions specifically tailored for this compound. The primary focus is on leveraging the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds to achieve chemoselective vinylation. We will delve into the mechanistic underpinnings, optimize reaction parameters, and provide robust protocols for researchers in drug discovery and chemical synthesis.
Mechanistic Rationale: The Basis for Chemoselectivity
The ability to selectively target one halide over the other is rooted in the fundamental mechanism of the Heck reaction. The catalytic cycle begins with the oxidative addition of the organohalide to a Pd(0) species, which is widely recognized as the rate-determining step for many cross-coupling reactions.[4][5]
The reactivity of organohalides in this crucial step follows a well-established trend based on the carbon-halogen bond dissociation energy:
C-I < C-Br ≈ C-OTf < C-Cl [4][6][7]
The weaker C-I bond (approx. 272 kJ/mol) undergoes oxidative addition with Pd(0) much more readily and under significantly milder conditions than the stronger C-Cl bond (approx. 400 kJ/mol). This substantial energy difference is the key that allows for the highly selective functionalization of the 5-position (iodo) of this compound while leaving the 2-position (chloro) intact for subsequent transformations.
References
Application Notes and Protocols for 2-Chloro-5-iodothiophene in Organic Electronics
Introduction: A Versatile Building Block for Precision Conjugated Materials
In the landscape of organic electronics, the rational design of semiconducting materials is paramount to achieving high-performance devices. The monomer 2-chloro-5-iodothiophene has emerged as a strategic building block for the synthesis of a diverse range of π-conjugated polymers and small molecules. Its unique unsymmetrical dihalogenation offers a distinct advantage: the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. This feature allows for regioselective and sequential cross-coupling reactions, providing chemists with precise control over the final molecular architecture. This level of control is crucial for fine-tuning the optical and electronic properties of materials destined for applications in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of advanced organic electronic materials.
The Strategic Advantage of Differential Halogen Reactivity
The utility of this compound is rooted in the significant difference in bond strength and reactivity between the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more susceptible to oxidative addition to a Pd(0) catalyst compared to the more robust C-Cl bond.[1] This reactivity differential enables the selective functionalization at the 5-position of the thiophene ring, leaving the chlorine atom at the 2-position available for subsequent transformations. This sequential functionalization is a powerful tool for creating well-defined, regioregular polymers and complex small molecules, which is often a challenge with symmetrically dihalogenated monomers.[2]
Application in Regioselective Polymerization
The regioselective nature of this compound makes it an excellent monomer for the synthesis of regioregular head-to-tail (HT) coupled polythiophenes and other donor-acceptor copolymers. The ability to control the orientation of side chains and the connectivity of monomer units along the polymer backbone is critical for optimizing intermolecular π-π stacking and, consequently, charge carrier mobility.[3]
Stille Cross-Coupling Polymerization
The Stille coupling is a versatile and widely used method for the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups.[4] When using this compound, the initial polymerization can be directed to the more reactive C-I position.
Protocol 1: Regioselective Stille Polymerization of this compound with a Distannyl Co-monomer
This protocol describes a representative method for the synthesis of an alternating copolymer.
Materials:
-
This compound
-
2,5-bis(trimethylstannyl)thiophene (or other distannyl co-monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Standard Schlenk line and glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 mmol, 1.0 eq), 2,5-bis(trimethylstannyl)thiophene (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.08 mmol, 8 mol%) to a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous and degassed toluene (10 mL) to the flask via syringe.
-
Polymerization: Heat the reaction mixture to 110 °C and stir vigorously under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a vigorously stirred solution of methanol (200 mL) to precipitate the polymer.
-
Collect the polymer by filtration.
-
To remove catalyst residues and oligomers, perform a Soxhlet extraction of the crude polymer with methanol, acetone, and hexane sequentially (each for 24 hours).
-
The purified polymer is then extracted with chloroform or chlorobenzene.
-
The final polymer is obtained by precipitating the chloroform/chlorobenzene solution in methanol and drying under vacuum.
-
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like P(o-tol)₃ is effective for Stille couplings. The ligand stabilizes the Pd(0) center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Regioselectivity: The reaction is performed under conditions that favor the oxidative addition at the more reactive C-I bond, leaving the C-Cl bond intact for potential post-polymerization modification or for defining the polymer's electronic structure.
-
Purification: The extensive purification by Soxhlet extraction is crucial for removing impurities that can act as charge traps in electronic devices, thereby ensuring high device performance.
Diagram of Stille Polymerization Workflow:
Suzuki Cross-Coupling Polymerization
Suzuki coupling is another powerful method for C-C bond formation, valued for the low toxicity of the boron-based reagents.[6] Similar to Stille coupling, the reaction with this compound can be controlled to proceed selectively at the C-I bond.
Protocol 2: Regioselective Suzuki Polymerization of this compound with a Diboronic Ester Co-monomer
Materials:
-
This compound
-
Aromatic diboronic acid pinacol ester (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Aliquat 336 (phase transfer catalyst)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 eq) and the diboronic ester co-monomer (1.0 mmol, 1.0 eq) in toluene (10 mL).
-
Degassing: Degas the solution by bubbling with argon for 30 minutes.
-
Catalyst and Base Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%), Aliquat 336 (a few drops), and the 2M aqueous Na₂CO₃ solution (2 mL).
-
Polymerization: Heat the biphasic mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.
-
Work-up and Purification:
-
Cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and then pour it into methanol (200 mL) to precipitate the polymer.
-
Collect the polymer by filtration and purify by Soxhlet extraction as described in Protocol 1.
-
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.[7]
-
Base and Phase Transfer Catalyst: An aqueous base is required to activate the boronic ester for transmetalation. A phase transfer catalyst like Aliquat 336 is used to facilitate the transfer of the base to the organic phase where the reaction occurs.[8]
-
Regioselectivity: The milder conditions of Suzuki coupling (compared to some other cross-coupling reactions) and the higher reactivity of the C-I bond ensure selective polymerization at the 5-position.[9]
Diagram of Suzuki Polymerization Workflow:
Sonogashira Cross-Coupling Polymerization
The Sonogashira coupling is the method of choice for introducing alkyne units into a conjugated backbone, which can lead to materials with interesting electronic and morphological properties.[10] The C-I bond of this compound is highly reactive under Sonogashira conditions.
Protocol 3: Regioselective Sonogashira Polymerization of this compound with a Diethynyl Co-monomer
Materials:
-
This compound
-
Aromatic diethynyl co-monomer (e.g., 1,4-diethynylbenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous and degassed tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), the diethynyl co-monomer (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous and degassed THF (10 mL) and triethylamine (5 mL) via syringe.
-
Polymerization: Stir the reaction mixture at 65 °C for 24 hours under an inert atmosphere.
-
Work-up and Purification:
-
Cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of chloroform and precipitate the polymer by adding it to methanol (200 mL).
-
Collect the polymer by filtration and purify by Soxhlet extraction.
-
Causality Behind Experimental Choices:
-
Catalyst System: The classic Pd/Cu co-catalyst system is highly effective for Sonogashira couplings.[11] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[12]
-
Base: Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent.
-
Regioselectivity: The high reactivity of the C-I bond in Sonogashira coupling ensures that the polymerization proceeds selectively at the 5-position of the thiophene ring.
Diagram of Sonogashira Polymerization Workflow:
Representative Device Performance of Thiophene-Based Polymers
While specific device data for polymers synthesized directly from this compound is not extensively reported, the following tables provide representative performance metrics for structurally similar thiophene-based polymers to serve as a benchmark for what can be expected from these materials.
Table 1: Representative Performance of Thiophene-Based Polymers in Organic Solar Cells (OSCs)
| Polymer Type | Co-monomer | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| Thieno[3,2-b]thiophene-based | Diketopyrrolopyrrole | 5.4 | ~0.57 | ~15 | 0.61 | [13] |
| Thieno[3,2-b]thiophene-based | Rhodanine-flanked | 7.03 | - | - | - | [3] |
| Thieno[3,4-b]thiophene-based | Benzotriazole | 11.26 | - | 20.75 | - | [4] |
Table 2: Representative Performance of Thiophene-Based Polymers in Organic Field-Effect Transistors (OFETs)
| Polymer Type | Hole Mobility (µh) (cm²/Vs) | On/Off Ratio | Device Architecture | Reference |
| Poly(3-hexylthiophene) (P3HT) | 0.1 - 1.0 | >10⁶ | Top-gate, bottom-contact | [14] |
| Thieno[3,2-b]thiophene-based | 1.95 | >10⁶ | - | [13] |
| Donor-Acceptor Copolymer | 0.23 | >10⁵ | - | [15] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced organic semiconducting materials. Its unsymmetrical halogenation provides a powerful handle for achieving regioselective and controlled polymerization through a variety of cross-coupling reactions. The ability to precisely dictate the molecular structure of conjugated polymers is a key strategy for enhancing the performance of organic electronic devices. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the potential of this compound in the development of next-generation organic electronics.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 3. The Influence of Regiochemistry on the Performance of Organic Mixed Ionic and Electronic Conductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Efficient room temperature catalytic synthesis of alternating conjugated copolymers via C-S bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. OhioLINK ETD: TUNG, WEI-YAO [etd.ohiolink.edu]
- 15. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Use of 2-Chloro-5-iodothiophene in the Synthesis of Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Monomer Design for High-Performance Conductive Polymers
The field of conductive polymers is driven by the pursuit of materials with tailored electronic properties, processability, and stability. Polythiophenes, and particularly regioregular poly(3-alkylthiophenes) (P3ATs), are a cornerstone of this field, with applications ranging from organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) to advanced sensors and bioelectronics.[1] The properties of these materials are intrinsically linked to their molecular architecture, which is dictated by the choice of monomer and polymerization methodology.
This guide focuses on the strategic use of 2-chloro-5-iodothiophene and its 3-alkyl derivatives as monomers for the synthesis of conductive polythiophenes. The asymmetric halogenation of this monomer is a deliberate design choice that leverages the differential reactivity of the carbon-halogen bonds to achieve controlled, chain-growth polymerizations, leading to well-defined, high-performance materials.[2] We will delve into the mechanistic rationale, provide detailed experimental protocols, and present comparative data to equip researchers with the knowledge to effectively utilize this versatile building block.
The Rationale for Employing this compound: A Tale of Two Halogens
The efficacy of this compound in synthesizing regioregular polythiophenes lies in the distinct reactivity of the iodo and chloro substituents in cross-coupling reactions. The generally accepted order of reactivity for halogens in palladium- or nickel-catalyzed cross-coupling reactions is I > Br > Cl.[3] This trend is a direct consequence of the carbon-halogen bond strength, with the weaker carbon-iodine bond being more susceptible to oxidative addition by the metal catalyst, a step that is often rate-determining.
By utilizing a thiophene ring with both a highly reactive iodo group and a less reactive chloro group, a selective and controlled polymerization can be achieved. This is particularly advantageous in Grignard Metathesis (GRIM) polymerization, a powerful method for producing regioregular P3ATs.[4] The process involves the selective formation of a Grignard reagent at the more reactive 5-iodo position, leaving the 2-chloro position intact for subsequent polymerization. This approach offers a distinct advantage over using symmetrical di-halo monomers (e.g., 2,5-dibromothiophene), where regioselectivity can be more challenging to control.[4]
Polymerization Methodologies for this compound Derivatives
Several cross-coupling polymerization techniques can be employed for the synthesis of polythiophenes. The choice of method significantly influences the polymer's properties, such as its regioregularity, molecular weight, and polydispersity.
Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a highly effective and widely used method for the synthesis of regioregular, head-to-tail (HT) coupled P3ATs.[5] The mechanism, as it applies to a 3-alkyl-2-chloro-5-iodothiophene monomer, involves two key steps:
-
Selective Grignard Formation: A Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), selectively reacts with the more labile carbon-iodine bond at the 5-position of the thiophene ring. This forms the active monomer, a thienyl Grignard reagent, with the chloro group at the 2-position remaining untouched.[2]
-
Nickel-Catalyzed Chain-Growth Polymerization: The addition of a nickel catalyst, typically Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), initiates a chain-growth polymerization. The catalyst facilitates the coupling of the monomer units in a highly regioregular, head-to-tail fashion.[5][6] This "living" nature of the polymerization allows for good control over the molecular weight of the resulting polymer by adjusting the monomer-to-catalyst ratio.[6]
The high degree of regioregularity achieved with GRIM polymerization is crucial for the performance of the resulting conductive polymer. A well-ordered, head-to-tail arrangement of the polymer chains allows for a more planar backbone, which enhances π-orbital overlap and facilitates charge transport.[7]
Diagram of the GRIM Polymerization Workflow
Caption: Workflow for GRIM polymerization of this compound derivatives.
Stille Coupling Polymerization
Stille coupling is another powerful C-C bond-forming reaction that can be adapted for polymerization.[5] It involves the palladium-catalyzed coupling of an organotin reagent with an organohalide. For the polymerization of a this compound derivative, one could envision a process where the monomer is first converted to an organotin species, which is then polymerized. Alternatively, a di-stannylated thiophene could be co-polymerized with a di-halo aromatic compound. While highly effective, the toxicity of organotin compounds is a significant drawback of this method.[5]
Direct Arylation Polymerization (DAP)
Direct Arylation Polymerization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations.[8] DAP involves the direct coupling of a C-H bond with a C-X (X = halogen) bond, catalyzed by a palladium complex. This approach avoids the need to pre-functionalize one of the monomers with an organometallic group, reducing the number of synthetic steps and the generation of toxic byproducts.[8][9] While promising, achieving high molecular weights and minimizing defects can be challenging and often requires careful optimization of reaction conditions.[8]
Experimental Protocols
Protocol 1: Synthesis of Regioregular Poly(3-hexylthiophene) via GRIM Polymerization
This protocol is adapted from established procedures for the GRIM polymerization of 2-bromo-5-iodo-3-hexylthiophene and is expected to be effective for the 2-chloro analogue.[10][11] Note: Due to the higher strength of the C-Cl bond compared to the C-Br bond, the polymerization kinetics might be slower. Monitoring the reaction progress is recommended.
Materials:
-
3-Hexyl-2-chloro-5-iodothiophene (monomer)
-
Isopropylmagnesium chloride (iPrMgCl), 2.0 M solution in THF
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Chloroform
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 3-hexyl-2-chloro-5-iodothiophene (1 equivalent) in anhydrous THF.
-
Grignard Metathesis: Cool the solution to 0 °C in an ice bath. Add iPrMgCl (1.05 equivalents) dropwise via syringe while stirring. The reaction mixture is typically stirred at 0 °C for 1 hour to ensure the selective formation of the Grignard reagent at the 5-position.
-
Polymerization: In a separate Schlenk flask, prepare a suspension of Ni(dppp)Cl₂ (catalyst, the amount will determine the target molecular weight, e.g., 1-2 mol%) in anhydrous THF. Add the catalyst suspension to the monomer solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The solution will typically darken as the polymer forms.
-
Quenching and Precipitation: Quench the reaction by slowly adding methanol. This will precipitate the polymer.
-
Purification:
-
Filter the crude polymer and wash it with methanol.
-
Perform a Soxhlet extraction with methanol, acetone, and finally chloroform (or a suitable solvent for the polymer) to remove catalyst residues and oligomers.
-
The purified polymer is isolated from the chloroform fraction by precipitation into methanol.
-
-
Drying: Dry the final polymer under vacuum to a constant weight.
Diagram of the Monomer to Polymer Transformation
Caption: Transformation of the monomer to the final polymer.
Data Presentation: Expected Polymer Properties
The properties of polythiophenes synthesized from this compound derivatives are expected to be comparable to those prepared from their bromo-analogues, particularly when synthesized via GRIM polymerization, which ensures high regioregularity.
| Property | Expected Value Range | Significance |
| Regioregularity (% HT) | > 95% | High regioregularity is crucial for good π-stacking and high charge carrier mobility.[7] |
| Number Average Molecular Weight (Mₙ) | 10 - 100 kDa | Controllable through the monomer-to-catalyst ratio in GRIM polymerization.[10] |
| Polydispersity Index (PDI) | 1.2 - 1.8 | A low PDI indicates a more uniform polymer chain length, which is desirable for consistent material properties.[6] |
| Electrical Conductivity (doped) | 10⁻³ - 10² S/cm | Dependent on the regioregularity, molecular weight, and doping level.[2] |
Note: The actual values will depend on the specific reaction conditions, the nature of the 3-alkyl substituent, and the purification methods used.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and peer-reviewed methodologies for the synthesis of regioregular polythiophenes.[2][4][10] The success of the synthesis can be validated through standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the polymer structure and determine the percentage of head-to-tail couplings.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mₙ and Mₙ) and the polydispersity index (PDI).
-
UV-Vis Spectroscopy: To assess the extent of π-conjugation in the polymer backbone.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and the electrochemical bandgap of the polymer.
By following these protocols and employing the appropriate analytical techniques, researchers can confidently synthesize and characterize high-quality conductive polymers from this compound derivatives.
References
- 1. chem.cmu.edu [chem.cmu.edu]
- 2. Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.cmu.edu [chem.cmu.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
2-Chloro-5-iodothiophene: A Versatile Orthogonal Building Block for High-Performance Organic Semiconductors
Introduction
In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance organic semiconductors.[1] Thiophene-based conjugated polymers are a cornerstone of this field, demonstrating excellent charge transport properties and environmental stability.[2] Among the vast array of thiophene derivatives, 2-chloro-5-iodothiophene has emerged as a particularly valuable and versatile monomer. Its unique dihalogenated structure, featuring two distinct reactive sites, allows for selective and sequential functionalization through various cross-coupling reactions. This orthogonal reactivity provides chemists with precise control over the final polymer architecture, enabling the synthesis of complex and highly efficient donor-acceptor copolymers and regioregular polythiophenes for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3][4] This guide provides an in-depth exploration of this compound as a key building block, complete with detailed application notes and protocols for its use in the synthesis of cutting-edge organic semiconductors.
The Strategic Advantage of Orthogonal Reactivity
The primary advantage of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will selectively undergo oxidative addition to the palladium catalyst under milder conditions, leaving the C-Cl bond intact for subsequent functionalization.[5][6] This chemoselectivity is the foundation of its utility as an orthogonal building block, allowing for a stepwise and controlled construction of complex polymer backbones.
This strategic approach is crucial for the synthesis of donor-acceptor (D-A) copolymers, where a precise alternating sequence of electron-rich (donor) and electron-deficient (acceptor) units is required to tune the material's optoelectronic properties and enhance device performance.[7][8]
Core Applications in Organic Semiconductor Synthesis
The unique reactivity of this compound makes it an ideal monomer for several key polymerization techniques used in the synthesis of organic semiconductors:
-
Stille Cross-Coupling Polymerization: This versatile method allows for the formation of C-C bonds between an organotin reagent and an organic halide. The selective reactivity of the C-I bond in this compound can be exploited to introduce an organostannane at the 5-position, which can then be polymerized with a dihaloaromatic comonomer.[9]
-
Suzuki Cross-Coupling Polymerization: A widely used and robust method, Suzuki coupling involves the reaction of an organoboron compound with an organic halide. Similar to Stille coupling, the C-I bond can be selectively reacted with a boronic acid or ester, followed by polymerization at the C-Cl position.[10][11]
-
Direct C-H Arylation Polymerization (DArP): This increasingly popular method offers a more atom-economical and environmentally friendly approach by directly coupling a C-H bond with a C-X bond, eliminating the need for pre-functionalized organometallic reagents.[12][13] The C-I bond of this compound can be coupled with a C-H bond of a suitable comonomer, followed by a second DArP reaction at the C-Cl position.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective functionalization and polymerization of this compound. It is crucial that all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to ensure optimal results.
Protocol 1: Selective Stille Coupling at the 5-Position
This protocol details the selective reaction at the more reactive C-I bond of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., 2-(tributylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq) and the organostannane (1.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the palladium catalyst (2-5 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Causality Behind Choices: The use of a Pd(0) catalyst like Pd(PPh₃)₄ is standard for Stille couplings. The reaction temperature is optimized to be high enough to drive the reaction to completion but low enough to maintain the selectivity for the C-I bond over the C-Cl bond. Anhydrous and degassed conditions are critical to prevent catalyst deactivation and unwanted side reactions.
Protocol 2: Selective Suzuki Coupling at the 5-Position
This protocol outlines the Suzuki coupling of this compound with an arylboronic acid, again targeting the C-I bond.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with argon.
-
Add the degassed solvent system.
-
Heat the mixture to 80-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Choices: The choice of ligand is critical in Suzuki coupling to stabilize the palladium catalyst and facilitate the reaction. A base is required to activate the boronic acid for transmetalation.[14] The biphasic solvent system is often used to dissolve both the organic and inorganic reagents.
Protocol 3: Direct C-H Arylation at the 5-Position
This protocol describes the direct coupling of the C-I bond of this compound with a C-H bond of an aromatic partner.
Materials:
-
This compound
-
Aromatic coupling partner (e.g., thiophene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(o-tol)₃)
-
Carboxylic acid additive (e.g., pivalic acid)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMAc, toluene)
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2.0 eq).
-
Evacuate and backfill with argon.
-
Add this compound (1.0 eq), the aromatic coupling partner (1.5-2.0 eq), the carboxylic acid additive (0.3 eq), and the anhydrous solvent.
-
Heat the reaction mixture to 100-140 °C for 24-48 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Causality Behind Choices: The carboxylic acid additive is often crucial in direct arylation to facilitate the C-H activation step.[15] Higher temperatures are generally required for C-H activation compared to traditional cross-coupling reactions.
Application in High-Performance Organic Electronics
The polymers synthesized from this compound have demonstrated significant promise in organic electronic devices.
Organic Field-Effect Transistors (OFETs)
Regioregular poly(3-alkylthiophene)s (P3ATs) synthesized using this compound-derived monomers via methods like Grignard Metathesis (GRIM) polymerization exhibit high charge carrier mobilities.[3] The precise control over the polymer's regioregularity afforded by this building block leads to enhanced intermolecular π-π stacking and improved charge transport.
Table 1: Representative OFET Performance of P3ATs
| Polymer | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio |
| rr-P3HT | Spin-coating | 0.01 - 0.1 | > 10⁵ |
| rr-P3HT (annealed) | Spin-coating | 0.1 - 0.5 | > 10⁶ |
Note: Performance metrics can vary significantly based on device architecture, processing conditions, and measurement environment.[16]
Organic Photovoltaics (OPVs)
In OPVs, this compound is instrumental in constructing donor-acceptor copolymers with tailored energy levels and absorption profiles. The ability to sequentially introduce different aromatic units allows for the fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge separation and collection at the donor-acceptor interface.
Table 2: Performance of OPV Devices with Thiophene-Based Donor Polymers
| Donor Polymer:Acceptor | Architecture | Power Conversion Efficiency (PCE) (%) |
| P3HT:PC₆₁BM | Bulk Heterojunction | 3 - 5 |
| Advanced D-A Copolymer:NFA | Bulk Heterojunction | > 12 |
NFA: Non-Fullerene Acceptor. PCE values are highly dependent on the specific polymer structure, acceptor material, and device engineering.[7][17]
Conclusion
This compound stands out as a powerful and versatile building block for the synthesis of high-performance organic semiconductors. Its orthogonal reactivity enables the precise and controlled construction of complex conjugated polymers, a critical requirement for advancing the field of organic electronics. The detailed protocols and application examples provided in this guide serve as a valuable resource for researchers and scientists working to develop the next generation of organic electronic materials and devices. The continued exploration of this and other strategically designed monomers will undoubtedly pave the way for further breakthroughs in OFET and OPV technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Poly(3-Alkylthiophene)s [manu56.magtech.com.cn]
- 3. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. db-thueringen.de [db-thueringen.de]
- 6. Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. iris.cnr.it [iris.cnr.it]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Over 19.2% efficiency of layer-by-layer organic photovoltaics enabled by a highly crystalline material as an energy donor and nucleating agent - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Performance Optimization Strategies for Polymer Organic Field-Effect Transistors as Sensing Platforms | CoLab [colab.ws]
- 17. An Anthradithiophene Donor Polymer for Organic Solar Cells with a Good Balance between Efficiency and Synthetic Accessibility (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for the Chemoselective Cross-Coupling of 2-Chloro-5-iodothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-5-iodothiophene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise functionalization of heterocyclic scaffolds is paramount. This compound stands out as a valuable and versatile building block. Its dihalogenated nature, featuring two halogens with distinct reactivities, allows for sequential and site-selective cross-coupling reactions. This enables the introduction of diverse functionalities at specific positions on the thiophene ring, a common motif in numerous biologically active molecules and organic electronic materials.[1] The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility, with the C-I bond being significantly more susceptible to oxidative addition by palladium catalysts, the crucial initial step in most cross-coupling reactions.[2] This inherent chemoselectivity allows for the initial coupling at the 5-position, leaving the chlorine at the 2-position available for subsequent transformations.
This document provides detailed experimental setups and protocols for the selective cross-coupling of this compound, focusing on widely-used palladium-catalyzed reactions: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. The protocols are designed to be robust and reproducible, offering insights into the rationale behind the choice of catalysts, ligands, bases, and solvents to achieve optimal yields and selectivity.
Understanding the Chemoselectivity: The Reactivity Hierarchy
The success of selective cross-coupling on this compound hinges on the difference in bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is weaker and therefore more readily cleaved by a low-valent palladium catalyst during the oxidative addition step of the catalytic cycle. This principle allows for the preferential formation of a carbon-carbon or carbon-heteroatom bond at the 5-position of the thiophene ring while preserving the 2-chloro substituent for potential future modifications.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is:
I > Br > OTf > Cl
This predictable reactivity trend is fundamental to designing sequential cross-coupling strategies for the synthesis of complex, multi-substituted thiophene derivatives.
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the four major types of cross-coupling reactions, optimized for the selective functionalization of this compound at the 5-position.
Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3]
Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 262.5 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 636 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Add the 1,4-dioxane and water to the flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanism & Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the C-I bond and facilitating the subsequent steps of the catalytic cycle, leading to high yields. The use of a phosphate base is common and effective in activating the boronic acid for transmetalation. The dioxane/water solvent system is widely used as it helps to dissolve both the organic and inorganic reagents.
Catalytic Cycle of Suzuki-Miyaura Coupling
References
Application Notes & Protocols: Green Synthesis Methodologies for 2-Chloro-5-Iodothiophene Derivatives
Abstract
2-Chloro-5-iodothiophene is a pivotal heterocyclic building block in the synthesis of high-value organic materials, including pharmaceuticals, agrochemicals, and organic electronics. Traditional synthetic routes to this and similar derivatives often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, posing significant environmental and safety challenges. This guide provides a comprehensive overview of green and sustainable methodologies for the synthesis of this compound derivatives. By leveraging alternative energy sources such as microwave and ultrasound, and employing eco-friendly solvent systems like ionic liquids and aqueous media, these protocols offer significant advantages in terms of reduced reaction times, enhanced yields, improved safety profiles, and minimized environmental impact. This document is intended for researchers, chemists, and process development scientists dedicated to integrating the principles of green chemistry into modern synthetic workflows.
Introduction: The Imperative for Greener Heterocyclic Synthesis
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science. Specifically, di-halogenated thiophenes like this compound serve as versatile intermediates for carbon-carbon bond-forming reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures.[1] However, the ecological footprint of classical halogenation chemistry is substantial, often characterized by the use of toxic solvents (e.g., chlorinated hydrocarbons), stoichiometric hazardous reagents (e.g., sulfuryl chloride, N-iodosuccinimide in excess), and significant waste generation.
The principles of Green Chemistry offer a framework to redesign these synthetic pathways to be more sustainable.[2] This involves a shift towards:
-
Safer Solvents: Replacing volatile organic compounds (VOCs) with water, bio-based solvents, or recyclable ionic liquids.[3][4]
-
Energy Efficiency: Utilizing alternative energy sources like microwave and ultrasound to accelerate reactions and reduce energy consumption.[5][6]
-
Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product.[7]
-
Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste.[8]
This guide details a strategic, two-step approach to the synthesis of this compound, grounded in these green principles.
Overall Synthetic Strategy
The most logical and controllable green pathway to this compound involves a sequential, two-step process. First, the regioselective chlorination of thiophene to yield 2-chlorothiophene. Second, the subsequent regioselective iodination of the 2-chlorothiophene intermediate at the C5 position. This strategy prevents the formation of undesired isomers and allows for process optimization at each distinct stage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acs.org [acs.org]
- 4. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Novel catalyst for green production of fine chemicals and pharmaceuticals [news.nus.edu.sg]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Chloro-5-Iodothiophene Synthesis
Welcome to the technical support center for the synthesis of 2-chloro-5-iodothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic procedure. Our goal is to equip you with the expertise to not only execute the synthesis but also to understand the underlying chemical principles that govern reaction outcomes.
I. Introduction to the Synthesis of this compound
The synthesis of this compound is a critical step in the development of various pharmaceutical and materials science applications. The most common and efficient method for this synthesis is the electrophilic iodination of 2-chlorothiophene. The success of this reaction hinges on careful control of reaction conditions to favor the desired 5-iodo isomer and minimize the formation of byproducts. This guide will focus on the widely used N-iodosuccinimide (NIS) mediated iodination, while also addressing other common iodinating systems.
II. Reaction Mechanism and Key Considerations
The iodination of 2-chlorothiophene is an electrophilic aromatic substitution reaction. The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The chlorine atom at the 2-position is a deactivating group but an ortho-, para-director. However, in the case of thiophene, the directing effects are primarily towards the adjacent 5-position due to the influence of the sulfur atom.
Mechanism of NIS Iodination
N-Iodosuccinimide (NIS) serves as a source of an electrophilic iodine species (I+). The reaction is often catalyzed by an acid, which protonates the succinimide nitrogen, making the iodine more electrophilic.
Diagram: Proposed Mechanism of NIS Iodination of 2-Chlorothiophene
Caption: Proposed mechanism for the iodination of 2-chlorothiophene using NIS.
III. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and often preferred method is the direct iodination of 2-chlorothiophene using N-iodosuccinimide (NIS) in a suitable solvent like acetic acid or a chlorinated solvent.[1] This method is favored for its mild reaction conditions, high regioselectivity for the 5-position, and good functional group tolerance.[2]
Q2: Why is N-iodosuccinimide (NIS) a preferred iodinating agent?
NIS offers several advantages over other iodinating agents like molecular iodine (I₂) or iodine monochloride (ICl):
-
Mild Conditions: NIS reactions can often be carried out at room temperature, which helps to prevent the degradation of sensitive substrates and reduces the formation of side products.[2]
-
High Regioselectivity: NIS provides excellent selectivity for the more reactive 5-position of the 2-chlorothiophene ring, minimizing the formation of other isomers.[2]
-
Safety and Handling: NIS is a solid and is generally easier and safer to handle compared to corrosive and volatile reagents like ICl.
Q3: What are the main potential side products in this reaction?
The primary side products to be aware of are:
-
Di-iodinated products: Over-iodination can lead to the formation of 2-chloro-3,5-diiodothiophene.
-
Other isomers: While less common with NIS, small amounts of 2-chloro-3-iodothiophene or 2-chloro-4-iodothiophene may be formed.
-
Unreacted starting material: Incomplete reactions will leave residual 2-chlorothiophene.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the reaction mixture to spots of the starting material (2-chlorothiophene) and the product (if a standard is available), you can determine when the starting material has been consumed.
IV. Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.
| Problem | Potential Causes | Troubleshooting Solutions |
| Low or No Reaction | 1. Inactive NIS: N-iodosuccinimide can decompose over time, especially if not stored properly. 2. Insufficient Activation: The reaction may require an acid catalyst (e.g., trifluoroacetic acid) to activate the NIS, especially for less reactive substrates.[3][4] 3. Low Temperature: The reaction may be too slow at the current temperature. | 1. Use fresh NIS: Ensure your NIS is from a fresh, properly stored batch. 2. Add a catalytic amount of acid: Introduce a catalytic amount of an acid like trifluoroacetic acid (TFA) to the reaction mixture. 3. Increase the temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Low Yield | 1. Incomplete Reaction: The reaction may not have been allowed to run to completion. 2. Suboptimal Stoichiometry: An incorrect ratio of NIS to 2-chlorothiophene can result in unreacted starting material. 3. Product Loss During Workup: The product may be lost during extraction or purification steps. | 1. Increase reaction time: Allow the reaction to stir for a longer period, monitoring for the complete consumption of the starting material. 2. Optimize stoichiometry: Use a slight excess of NIS (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. 3. Careful workup: Ensure proper phase separation during extractions and use appropriate purification techniques (e.g., column chromatography or distillation) to minimize product loss. |
| Formation of Di-iodinated Byproducts | 1. Excess NIS: Using a large excess of the iodinating agent increases the likelihood of a second iodination event. 2. High Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity and the formation of over-halogenated products. | 1. Use a controlled amount of NIS: Carefully control the stoichiometry, using no more than a slight excess of NIS. 2. Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity. |
| Presence of Isomeric Byproducts | 1. Harsh Reaction Conditions: Very high temperatures or highly acidic conditions might lead to some loss of regioselectivity. 2. Choice of Iodinating Agent: Some stronger iodinating agents may be less selective than NIS. | 1. Maintain mild conditions: Use the mildest possible conditions that still allow the reaction to proceed at a reasonable rate. 2. Use NIS: If you are using a different iodinating agent and observing isomer formation, switching to NIS is recommended for improved regioselectivity. |
| Difficult Purification | 1. Close Boiling Points: The boiling points of 2-chlorothiophene and this compound may be close, making distillation challenging. 2. Similar Polarity of Byproducts: Byproducts may have similar polarities to the desired product, complicating chromatographic separation. | 1. Fractional Distillation: Use a fractional distillation setup for better separation if boiling points are close. 2. Optimize Column Chromatography: If using column chromatography, carefully select your solvent system to maximize the separation between the product and impurities. |
V. Experimental Protocols
Protocol 1: Synthesis of this compound using NIS
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-Chlorothiophene
-
N-Iodosuccinimide (NIS)
-
Acetic Acid (or another suitable solvent like Dichloromethane)
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Diagram: Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorothiophene (1.0 equivalent) in acetic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-iodosuccinimide (1.1 equivalents) in portions, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or GC analysis.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
VI. References
-
Shijiazhuang Wanye Chemical Industry Co., Ltd.;Li, Baocai;Pan, Guangrong;Zhang, Mingxi. CN105906604A, 2016.
-
Sharma, V., Srivastava, P., Bhardwaj, S. K., & Agarwal, D. D. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. --INVALID-LINK--
-
Organic Syntheses. 2-Iodothiophene. --INVALID-LINK--
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048.
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). --INVALID-LINK--
-
Jayakannan, M., et al. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
-
Bergström, M., Suresh, G., Naidu, V. R., & Unelius, C. R. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239.
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. --INVALID-LINK--
-
N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (URL not provided in search results)
-
Thiophene, 2-chloromethyl-. Organic Syntheses Procedure. (URL not provided in search results)
-
Troubleshooting common issues in the synthesis of Benzene, [2-(methylthio)ethyl]-. Benchchem. (URL not provided in search results, but concept is applicable)
-
5-fluorothiophene and its Analogue 2-Chloro-5-(chloromethyl)thiophene. Benchchem. (URL not provided in search results, but concept is applicable)
-
decomposition of 2-Chloro-3-(chloromethyl)thiophene and prevention methods. Benchchem. (URL not provided in search results, but concept is applicable)
References
Common side reactions in the synthesis of 2-chloro-5-iodothiophene
Welcome to the technical support center for the synthesis of 2-chloro-5-iodothiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles to ensure the integrity and success of your experiments.
I. Understanding the Core Synthesis: Electrophilic Iodination of 2-Chlorothiophene
The synthesis of this compound is most commonly achieved through the electrophilic iodination of 2-chlorothiophene. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The chlorine atom at the 2-position is an ortho-, para- director. Due to steric hindrance at the 3-position, the incoming electrophile (an iodinating agent) will preferentially substitute at the vacant 5-position (the para-position relative to the chlorine).
However, as with many electrophilic aromatic substitutions, the reaction is not always perfectly selective, leading to the formation of undesired side products. The following sections will address these common issues in a practical, question-and-answer format.
II. Troubleshooting Guide & FAQs
This section directly addresses specific issues you may encounter during the synthesis of this compound.
FAQ 1: My reaction is producing a significant amount of a di-iodinated byproduct. How can I prevent this?
Answer: The formation of a di-iodinated species, likely 2-chloro-3,5-diiodothiophene, is a common side reaction resulting from over-iodination. The initial product, this compound, is still activated towards further electrophilic substitution.
Causality and Mitigation Strategies:
-
Stoichiometry of the Iodinating Agent: The most critical factor is the molar ratio of the iodinating agent to the 2-chlorothiophene substrate. Using a significant excess of the iodinating agent will drive the reaction towards di-substitution.
-
Troubleshooting: Carefully control the stoichiometry. A slight excess (1.05 to 1.1 equivalents) of the iodinating agent is often sufficient to drive the initial reaction to completion without promoting significant di-iodination.
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of over-iodination.
-
Troubleshooting: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed. Running the reaction at a lower temperature can also help to improve selectivity.[1][2]
-
-
Nature of the Iodinating Agent: Highly reactive iodinating systems can be less selective.
-
Troubleshooting: Consider using a milder iodinating agent. N-Iodosuccinimide (NIS) is often a good choice for controlled mono-iodination.[3]
-
FAQ 2: I am observing a mixture of regioisomers in my product. How can I improve the selectivity for the 5-iodo isomer?
Answer: The formation of regioisomers, such as 2-chloro-3-iodothiophene and 2-chloro-4-iodothiophene, can occur, although the 5-iodo isomer is generally the major product due to the directing effect of the 2-chloro substituent.
Causality and Mitigation Strategies:
-
Reaction Conditions and Kinetic vs. Thermodynamic Control: The regioselectivity of electrophilic aromatic substitution can be influenced by whether the reaction is under kinetic or thermodynamic control.[1][2][4][5] The kinetically favored product is formed faster, while the thermodynamically favored product is more stable.
-
Troubleshooting: Lowering the reaction temperature generally favors the kinetically controlled product, which in this case is the desired this compound due to less steric hindrance at the 5-position.
-
-
Choice of Solvent and Catalyst: The solvent and any acidic catalyst used can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting regioselectivity.
-
Troubleshooting: A common system for regioselective iodination is using N-Iodosuccinimide (NIS) in a solvent like acetic acid or dichloromethane, often with a catalytic amount of a strong acid like sulfuric acid or periodic acid.[6][7] Experimenting with different solvent systems may be necessary to optimize selectivity.
-
FAQ 3: My reaction is sluggish and gives a low yield of the desired product. What can I do to improve the conversion?
Answer: A low conversion rate can be due to several factors, including insufficient reactivity of the iodinating agent or deactivation of the catalyst.
Causality and Mitigation Strategies:
-
Activation of the Iodinating Agent: Molecular iodine (I₂) itself is a relatively weak electrophile and often requires an oxidizing agent or a Lewis acid catalyst to generate a more potent iodinating species (like I⁺).
-
Troubleshooting: If using I₂, ensure the presence of a suitable activating agent. Common choices include periodic acid (HIO₄) or nitric acid.[6] These reagents oxidize I₂ to a more electrophilic species.
-
-
Reaction Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate.
-
Troubleshooting: If the reaction is too slow at a lower temperature, a modest increase in temperature may be necessary. It is a trade-off between reaction rate and selectivity that needs to be optimized for your specific setup.
-
-
Purity of Reagents: Impurities in the starting material or solvent can interfere with the reaction.
-
Troubleshooting: Ensure that your 2-chlorothiophene is pure and your solvent is anhydrous, as water can deactivate some catalysts.
-
FAQ 4: I am having difficulty purifying my this compound from the side products. What are the recommended purification methods?
Answer: The purification of this compound from its isomers and di-iodinated byproducts can be challenging due to their similar physical properties.
Purification Strategies:
-
Fractional Distillation under Reduced Pressure: This is a viable method if the boiling points of the components are sufficiently different.[8][9] this compound has a higher boiling point than the starting material and likely the mono-iodinated isomers. The di-iodinated product will have a significantly higher boiling point.
-
Troubleshooting: Use an efficient fractionating column and carefully control the vacuum and heating rate to achieve good separation.
-
-
Column Chromatography: For smaller scale reactions or when high purity is required, column chromatography on silica gel is an effective method.[8][9]
-
Troubleshooting: A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate, is typically used. The polarity will need to be optimized to achieve good separation of the isomers.
-
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be a powerful purification technique.
-
Troubleshooting: Experiment with different solvents to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution or crystallize out separately.
-
III. Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound that are designed to minimize side reactions.
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This method is often preferred for its mild conditions and good selectivity.
Materials:
-
2-Chlorothiophene
-
N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorothiophene (1.0 eq) in glacial acetic acid.
-
Add N-Iodosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel (eluting with hexanes).
Protocol 2: Iodination using Iodine and Periodic Acid
This method utilizes a potent in-situ generated iodinating species.[6]
Materials:
-
2-Chlorothiophene
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆)
-
Glacial Acetic Acid
-
Sulfuric Acid (concentrated)
-
Water
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-chlorothiophene (1.0 eq) in glacial acetic acid, add iodine (0.5 eq) and periodic acid dihydrate (0.25 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir until the purple color of the iodine disappears.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or column chromatography.
IV. Visualization of Reaction Pathways
The following diagrams illustrate the desired reaction and the formation of common side products.
Caption: Desired synthesis and common side reactions.
V. Data Presentation
| Side Product | Common Cause | Recommended Action |
| 2-Chloro-3,5-diiodothiophene | Excess iodinating agent, prolonged reaction time | Use 1.05-1.1 eq of iodinating agent, monitor reaction closely |
| 2-Chloro-3-iodothiophene | Non-optimized reaction conditions | Lower reaction temperature, choose a selective iodinating system (e.g., NIS) |
| Unreacted 2-Chlorothiophene | Insufficiently reactive iodinating agent, low temperature | Use an activating agent (e.g., HIO₄), slightly increase temperature |
VI. References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Organic Syntheses Procedure. (n.d.). 2-Iodothiophene. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (n.d.). Supporting Information for Hypervalent iodine-guided electrophilic substitution. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Challenges in the purification of 2,5-dihydrothiophene from reaction mixtures. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from --INVALID-LINK--
-
Stoltz, B. M., et al. (n.d.). A general enantioselective route to the chamigrene natural product family. Retrieved from --INVALID-LINK--
-
YouTube. (2010, March 1). Thermodynamic versus Kinetic Control. Retrieved from --INVALID-LINK--
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Computational investigation of KICl2 iodination of thiophene and its electron-poor derivatives. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)–H functionalization. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Iodothiophene(3437-95-4) 13C NMR spectrum. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Copies of 1H and 13C NMR spectra. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Clean and Efficient Iodination of Thiophene Derivatives. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). periodic acid dihydrate. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). Thiophene, 2-chloromethyl. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Characterization of iodinated disinfection by-products in chlorinated and chloraminated waters using Orbitrap based gas chromatography-mass spectrometry. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Electrophilic Cyclization with N-Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-Iodo-2-(4-Methylphenyl)Furan. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US2540675A - Thiophene chlorination with iodine catalyst. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). ChemInform Abstract: Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene. Retrieved from --INVALID-LINK--
-
Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Regioselective synthesis of 3-acylated 2,5-dihydrothiophene S,S-dioxides via ultrasound-promoted allylzincation of 3-bromo-2,3-dihydrothiophene S,S-dioxide. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
VTT. (n.d.). Purification of pharmaceuticals and nutraceutical compounds by sub- and supercritical chromatography and extraction. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Thiophene, 2-chloro-5-(1-chloroethyl)- synthesis. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Iodine-catalyzed efficient 2-arylsulfanylphenol formation from thiols and cyclohexanones. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). Certificate of Analysis. Retrieved from --INVALID-LINK--
References
- 1. m.youtube.com [m.youtube.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Recrystallization of 2-Chloro-5-iodothiophene
Welcome to the technical support center for the purification of 2-chloro-5-iodothiophene via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. We will move beyond simple procedural steps to explain the underlying principles, ensuring you can adapt and optimize this critical purification technique for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The selection of an appropriate solvent is the most critical step in a successful recrystallization. An ideal solvent should dissolve this compound sparingly or not at all at room temperature but show high solubility at elevated temperatures.[1] For halogenated thiophenes, which are generally non-polar to weakly polar, suitable solvents often include alkanes (like hexane or heptane), aromatic hydrocarbons (like toluene), or alcohols (like methanol, ethanol, or isopropanol). A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective if a single solvent does not provide the desired solubility profile.[2]
Q2: My this compound is not dissolving, even in hot solvent. What should I do?
A2: There are a few potential reasons for this issue. Firstly, you may not have added enough solvent. Add small, incremental amounts of hot solvent until the solid dissolves completely.[3] Secondly, the solvent you have chosen may be inappropriate. If, after adding a significant volume of boiling solvent, the compound remains insoluble, you will need to select a different solvent. It is also possible that your starting material contains insoluble impurities. If a small amount of solid material remains undissolved in a large volume of boiling solvent, a hot filtration step to remove these impurities may be necessary before proceeding with the cooling and crystallization phase.[4]
Q3: No crystals are forming upon cooling. What are the next steps?
A3: This is a common issue, often due to supersaturation or using too much solvent.[5] First, try inducing crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[6] This creates a rough surface for nucleation. If that fails, add a "seed crystal" of pure this compound, if available. If neither of these methods works, it is likely that too much solvent was used. In this case, you will need to heat the solution to boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.[7]
Q4: The recrystallized product appears oily or forms an emulsion. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[7] This can be addressed by reheating the solution and adding a small amount of additional solvent to keep the compound dissolved at a slightly lower temperature.[5] Slowing the cooling rate can also favor the formation of crystals over oil. This can be achieved by allowing the flask to cool to room temperature on a cooling hot plate before moving it to an ice bath.[5] The presence of significant impurities can also lower the melting point of the mixture and promote oiling out. In such cases, a preliminary purification step, such as passing the crude material through a short plug of silica gel, might be necessary.
Q5: What is a typical recovery yield for the recrystallization of this compound?
A5: A successful recrystallization will never have a 100% yield, as some of the desired compound will always remain dissolved in the mother liquor.[6] A good recovery is typically in the range of 70-90%. A very low yield (e.g., less than 50%) often indicates that too much solvent was used, the product has significant solubility in the cold solvent, or a substantial amount of product was lost during transfers.[7]
Troubleshooting Guide
This section provides a more in-depth look at specific problems that may arise during the recrystallization of this compound and offers systematic solutions.
Problem 1: Poor Crystal Quality or Amorphous Solid Formation
| Potential Cause | Explanation | Troubleshooting Steps |
| Rapid Cooling | Cooling the solution too quickly can lead to the trapping of impurities within the crystal lattice and the formation of small, impure crystals or an amorphous powder.[3] | 1. Re-dissolve the solid in the minimum amount of hot solvent. 2. Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cork ring and covered with a watch glass. 3. Only after the solution has reached room temperature should you place it in an ice bath to maximize crystal recovery.[1] |
| Inappropriate Solvent | The chosen solvent may not be optimal for forming a well-defined crystal lattice for this compound. | 1. Re-evaluate your solvent choice. Consider a mixed solvent system. 2. If using a mixed solvent system, ensure the second solvent (the "anti-solvent") is added dropwise to the hot solution until slight turbidity persists, then add a drop or two of the first solvent to redissolve before cooling.[3] |
| High Impurity Load | A high concentration of impurities can interfere with the crystallization process, leading to poor crystal formation. | 1. Consider a pre-purification step, such as column chromatography, if the crude material is highly impure. 2. The use of decolorizing carbon during the hot filtration step can help remove colored impurities.[4] |
Problem 2: Colored Impurities in the Final Product
| Potential Cause | Explanation | Troubleshooting Steps |
| Presence of Chromophores | The synthesis of this compound may result in colored byproducts. | 1. Add a small amount of activated charcoal to the hot solution before filtration.[4] 2. Caution: Use charcoal sparingly, as it can adsorb your desired product, leading to a lower yield.[7] A very small amount (tip of a spatula) is usually sufficient. 3. Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. |
| Incomplete Washing | Residual mother liquor, which contains dissolved impurities, may remain on the surface of the crystals. | 1. After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent.[6] 2. Using warm or room temperature solvent for washing will redissolve some of your product. |
Problem 3: Low Melting Point or Broad Melting Point Range of the Purified Product
| Potential Cause | Explanation | Troubleshooting Steps |
| Residual Impurities | Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[8] | 1. Perform a second recrystallization using the same or a different solvent system. 2. Ensure that the crystals are thoroughly washed with cold solvent during filtration. |
| Incomplete Drying | Residual solvent can act as an impurity and affect the melting point. | 1. Dry the crystals thoroughly under vacuum. 2. If the solvent has a high boiling point, a vacuum oven may be necessary to ensure complete removal. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the purification of this compound.
Step 1: Solvent Selection
-
Place a small amount (approx. 20-30 mg) of the crude this compound into several small test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that show poor solubility at room temperature. An ideal solvent will dissolve the compound completely at or near its boiling point.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.
Solvent Screening Data Table
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Notes |
| Hexane | Insoluble | Soluble | Good | A promising non-polar solvent. |
| Ethanol | Sparingly Soluble | Very Soluble | Fair | May require a mixed system with water. |
| Toluene | Soluble | Very Soluble | Poor | Too soluble at room temperature. |
| Ethyl Acetate/Hexane | To be determined | To be determined | To be determined | A common mixed solvent system to try. |
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask continuously.
-
Continue adding the hot solvent until the compound just dissolves. Avoid adding an excess of solvent to ensure a good yield.[6]
Step 3: Hot Filtration (if necessary)
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a funnel and a new Erlenmeyer flask.
-
Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.
Step 4: Crystallization
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[3]
Step 5: Collection and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Continue to draw air through the crystals for several minutes to help them dry.
Step 6: Drying
-
Transfer the crystals to a watch glass and allow them to air dry completely.
-
For a more thorough drying, use a vacuum desiccator or a vacuum oven at a temperature well below the melting point of this compound.
Workflow Diagram
Caption: Recrystallization workflow for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Home Page [chem.ualberta.ca]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Troubleshooting low yield in Suzuki reactions of 2-chloro-5-iodothiophene
Technical Support Center: Suzuki Reactions of 2-Chloro-5-iodothiophene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving this compound. This guide is designed to provide in-depth, practical solutions to common challenges, particularly low reaction yields. As Senior Application Scientists, we have structured this resource to not only offer protocols but to explain the chemical reasoning behind them, ensuring a comprehensive understanding of this nuanced reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?
A1: Before delving into extensive optimization, verify the following:
-
Reagent Purity: Ensure the purity of your this compound, boronic acid/ester, and solvent. Impurities can poison the catalyst.[1]
-
Inert Atmosphere: Confirm that your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can lead to side reactions, such as the homocoupling of boronic acids.[2][3]
-
Solvent Degassing: Ensure your solvent was properly degassed to remove dissolved oxygen.[2][3]
-
Catalyst Activity: If you are not using a pre-catalyst, ensure your palladium source is active. Pd(OAc)₂ can degrade over time.[4] Consider using a fresh batch or a more robust pre-catalyst.
Q2: I am observing the formation of a black precipitate in my reaction. Is this normal?
A2: The formation of a black precipitate, often referred to as palladium black, indicates the agglomeration of palladium nanoparticles.[1] While common in many successful Suzuki couplings, extensive and rapid precipitation early in the reaction can signify catalyst deactivation, leading to lower yields.[1] This reduces the number of active catalytic sites available for the reaction.[5][6]
Q3: Which halogen is expected to react in this compound?
A3: The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond. Therefore, in a Suzuki-Miyaura coupling, the oxidative addition of palladium is expected to occur selectively at the C-I bond.[7][8] If you are observing products from the reaction at the C-Cl bond, it may indicate harsh reaction conditions or a non-selective catalyst system.
In-Depth Troubleshooting Guides
Issue 1: Poor or No Conversion of Starting Material
Low conversion is often linked to problems with the catalyst system or the reactivity of the starting materials.
Q: My reaction has stalled, and I see a significant amount of unreacted this compound. What could be the cause?
A: This issue often points to a problem with the oxidative addition step, which is the first and often rate-determining step in the catalytic cycle.[9][10]
-
Underlying Cause: The oxidative addition of palladium into the C-I bond is a critical step.[10][11] For this to occur efficiently, a Pd(0) species is required.[12][13] If you are starting with a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) catalyst.[13] Inefficient reduction can lead to a low concentration of the active catalyst.
-
Troubleshooting Steps:
-
Catalyst Choice: Consider switching to a Pd(0) source like Pd(PPh₃)₄ or using a pre-catalyst. Buchwald pre-catalysts are designed for efficient generation of the active Pd(0) species.[12]
-
Ligand Selection: The choice of phosphine ligand is crucial. For electron-rich heteroaryl halides, electron-rich and bulky phosphine ligands can facilitate oxidative addition.[1][14] Consider screening ligands such as SPhos, XPhos, or P(t-Bu)₃.
-
Reaction Temperature: Increasing the reaction temperature can often overcome the activation barrier for oxidative addition. However, be cautious as higher temperatures can also promote side reactions.
-
Issue 2: Formation of Significant Side Products
The presence of side products can drastically reduce the yield of your desired product. Common side products in Suzuki reactions include homocoupled products and protodeboronation of the boronic acid.
Q: I am observing a significant amount of what appears to be the homocoupled product of my boronic acid. How can I prevent this?
A: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.
-
Underlying Cause: This side reaction is thought to occur through a palladium-catalyzed pathway that is favored in the presence of an oxidant, such as residual oxygen in the reaction mixture.
-
Troubleshooting Protocol: Minimizing Homocoupling
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[3]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.
-
Q: My main byproduct is the protonated version of my starting boronic acid. What is causing this protodeboronation?
A: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a well-known decomposition pathway for boronic acids, especially under basic conditions.[2][15]
-
Underlying Cause: This reaction is often catalyzed by the base present in the reaction mixture and can be particularly problematic for certain heteroaryl boronic acids.[2][15]
-
Troubleshooting Steps:
-
Choice of Base: The strength and nature of the base can significantly impact the rate of protodeboronation. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOtBu.[7][16] In some cases, fluoride bases like KF or CsF can be effective.[14]
-
Use of Boronate Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2][12][17] They act as a slow-release source of the boronic acid under the reaction conditions.[15][18]
-
Reaction Time and Temperature: Minimize reaction time and temperature where possible, as prolonged exposure to basic conditions can increase the extent of protodeboronation.
-
Issue 3: Inconsistent Yields and Reproducibility Issues
Inconsistent yields can be frustrating and often point to subtle variations in reaction setup or reagent quality.
Q: I have run the same reaction multiple times with varying results. What factors should I investigate?
A: Reproducibility issues often stem from factors that are not immediately obvious.
-
Underlying Causes:
-
Water Content: The presence of a small amount of water is often beneficial, and sometimes necessary, for the transmetalation step.[7][12] However, the optimal amount can be sensitive, and variations in the water content of your solvents or reagents can lead to inconsistent results.
-
Base Quality: The purity and hydration state of your base can vary between batches. Anhydrous bases may behave differently than their hydrated counterparts.
-
Catalyst Loading: Inaccurate measurement of the catalyst, especially at small scales, can lead to significant variations in reaction outcomes.
-
-
Troubleshooting Protocol: Ensuring Reproducibility
-
Solvent System: Consider using a well-defined biphasic solvent system, such as toluene/water or THF/water, to ensure a consistent water activity.[3][19]
-
Base Preparation: Use a fresh bottle of base or dry it before use to ensure consistency.
-
Catalyst Stock Solution: For small-scale reactions, preparing a stock solution of the catalyst and ligand in a degassed solvent can help ensure accurate and consistent catalyst loading.
-
Data & Protocols
Table 1: Comparison of Common Bases in Suzuki Reactions
| Base | pKa of Conjugate Acid | Typical Conditions | Comments |
| K₂CO₃ | 10.3 | 2-3 eq., aq. solution | A common and effective weak base.[16] |
| Cs₂CO₃ | 10.3 | 2-3 eq., aq. solution | Often more soluble and can lead to higher yields.[20] |
| K₃PO₄ | 12.3 | 2-3 eq., aq. solution | A stronger base that can be effective for challenging couplings.[7][21] |
| KF | 3.2 | 2-3 eq., anhydrous | Can be effective in minimizing protodeboronation.[19] |
Experimental Protocol: Screening of Phosphine Ligands
This protocol outlines a general procedure for screening different phosphine ligands to optimize the yield of the Suzuki reaction of this compound.
-
Reaction Setup: To a series of oven-dried reaction vials, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (8 mol %) in degassed solvent (e.g., dioxane).
-
Reaction Initiation: Add the catalyst stock solution to each reaction vial.
-
Inert Atmosphere: Seal the vials and purge with argon or nitrogen for 10-15 minutes.
-
Heating and Monitoring: Place the vials in a pre-heated aluminum block at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.
-
Work-up and Analysis: Upon completion, cool the reactions to room temperature, dilute with an organic solvent, and wash with water. Analyze the crude product to determine the relative yields for each ligand.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][22]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 14. reddit.com [reddit.com]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. uwindsor.ca [uwindsor.ca]
- 21. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Stille Coupling Efficiency with 2-Chloro-5-Iodothiophene
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the Stille coupling reaction with the versatile, yet challenging, building block: 2-chloro-5-iodothiophene. Our goal is to provide you with in-depth technical insights and practical troubleshooting strategies to maximize your success in selectively forming new carbon-carbon bonds at the C-5 position.
The Stille reaction is a powerful and widely used method for C-C bond formation due to its tolerance of a wide array of functional groups and the stability of the organotin reagents.[1][2][3] When working with dihalogenated substrates like this compound, the primary challenge lies in achieving high chemoselectivity. This guide will walk you through the core principles governing this selectivity and provide actionable protocols and troubleshooting advice to improve the efficiency and outcome of your reactions.
Core Principles of Selectivity in the Stille Coupling of this compound
The cornerstone of achieving a selective reaction with this compound is understanding the mechanism of the Stille coupling, particularly the initial oxidative addition step.[2][4][5] The catalytic cycle begins with the oxidative addition of the organic halide to a Pd(0) complex. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy.
The generally accepted trend for halogen reactivity in palladium-catalyzed cross-coupling reactions is:
I > Br > OTf > Cl
This is due to the decreasing strength of the carbon-halogen bond as you move down the group. The C-I bond is significantly weaker and therefore more susceptible to cleavage by the palladium catalyst than the more robust C-Cl bond.[2] This inherent difference in reactivity is the key to achieving a selective coupling at the 5-position (iodo) while leaving the 2-position (chloro) untouched. By carefully controlling the reaction conditions, we can exploit this reactivity gap to favor the desired mono-arylation.
Recommended Starting Protocol for Selective Stille Coupling
This protocol is a generalized starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific substrate and organotin reagent.
Materials:
-
This compound
-
Organotin reagent (e.g., Tributyl(aryl)stannane) (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, toluene, or 1,4-dioxane)
-
Optional: Additive such as CuI (10-20 mol%)
-
Schlenk flask or similar reaction vessel for inert atmosphere conditions
-
Standard workup and purification reagents (e.g., aqueous KF, silica gel)
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 equivalent) and the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reagent Addition: Add the organotin reagent (1.1-1.2 equivalents) via syringe. If using an additive like CuI, it can be added with the catalyst in step 1.
-
Reaction: Stir the reaction mixture at a controlled temperature. A good starting point is room temperature to 50 °C. Monitor the reaction progress by TLC or GC/MS.
-
Quenching and Workup: Once the reaction is complete (or has reached optimal conversion of the starting material), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This helps to precipitate the tin byproducts as insoluble fluorides.[5]
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the selective Stille coupling of this compound.
Q1: I am getting a low yield of my desired product, and a significant amount of starting material remains. What should I do?
A1: Low conversion can be due to several factors:
-
Insufficiently active catalyst: Ensure your palladium catalyst is fresh. Pd(0) sources can degrade over time. Consider using a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand, which will be reduced in situ to the active Pd(0) species.
-
Low reaction temperature: While starting at a low temperature is crucial for selectivity, it might be too low for your specific substrates to react at a reasonable rate. Gradually increase the temperature in 10 °C increments (e.g., from 50 °C to 60 °C, then 70 °C) while carefully monitoring for the formation of the di-coupled byproduct.
-
Poor quality reagents: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can deactivate the Pd(0) catalyst. Your organotin reagent should also be of high purity.
Q2: My main problem is a lack of selectivity. I am forming a significant amount of the di-coupled product where both the iodo and chloro groups have reacted. How can I improve selectivity?
A2: This is the most common challenge. To enhance selectivity for the C-I bond:
-
Lower the reaction temperature: This is the most critical parameter. The energy barrier for the oxidative addition of the C-Cl bond is higher than for the C-I bond. By running the reaction at a lower temperature (e.g., room temperature to 50 °C), you can provide enough energy to overcome the C-I barrier while leaving the C-Cl bond intact.
-
Reduce reaction time: Monitor the reaction closely. Once the starting this compound is consumed, stop the reaction to prevent the slower, subsequent coupling at the chloro position.
-
Choose your catalyst and ligand carefully: Highly reactive catalysts and ligands that are effective for aryl chlorides might be too reactive here. Start with a standard, less reactive system like Pd(PPh₃)₄. Avoid highly electron-rich and bulky phosphine ligands that are specifically designed to activate C-Cl bonds, unless other methods fail.[6]
Q3: I am observing a lot of homocoupling of my organotin reagent. How can I minimize this side reaction?
A3: Homocoupling is a common side reaction in Stille couplings.[2][5] To mitigate this:
-
Add a Copper(I) co-catalyst: The addition of CuI (10-20 mol%) is known to accelerate the transmetalation step.[7] This can help the desired cross-coupling pathway outcompete the homocoupling side reaction.
-
Ensure rigorous inert atmosphere: Oxygen can promote the homocoupling of organotin reagents. Make sure your reaction setup is free of air.
-
Use a slight excess of the organotin reagent: Using only a stoichiometric amount might not be enough to drive the reaction to completion before homocoupling becomes significant. A slight excess (1.1 eq) is often optimal.
Q4: How do I effectively remove the toxic tin byproducts after the reaction?
A4: Proper removal of organotin byproducts is crucial.[5]
-
Potassium Fluoride (KF) Wash: As mentioned in the protocol, stirring the reaction mixture with a saturated aqueous solution of KF is a very effective method for precipitating tributyltin halides as insoluble solids that can be filtered off.
-
Column Chromatography: Standard silica gel chromatography is usually effective at separating the desired product from the remaining tin impurities. A solvent system with increasing polarity is typically used.
-
Alternative Workups: In some cases, washing with a dilute solution of NH₄OH can also be effective.
Data and Visualization
Table 1: Catalyst and Additive Selection Guide
| Component | Example(s) | Role & Considerations |
| Palladium Source | Pd(PPh₃)₄ | A common, reliable Pd(0) source. Good starting point for high selectivity. |
| Pd₂(dba)₃ + Ligand | A stable Pd(0) source that requires a ligand. Allows for ligand screening. | |
| Pd(OAc)₂ + Ligand | A Pd(II) precatalyst that is reduced in situ. Can be more robust than Pd(0) sources. | |
| Ligand | PPh₃ (Triphenylphosphine) | Standard, moderately electron-rich ligand. Often provides good selectivity. |
| AsPh₃ (Triphenylarsine) | A "softer" ligand that can accelerate reductive elimination without significantly increasing reactivity towards C-Cl activation. | |
| Additive | CuI (Copper(I) Iodide) | Accelerates the rate-limiting transmetalation step, which can improve overall yield and suppress homocoupling.[7] |
| LiCl (Lithium Chloride) | Can sometimes improve reaction rates, particularly in polar aprotic solvents like DMF.[4] |
Diagram 1: Troubleshooting Workflow for Low Selectivity
Caption: Troubleshooting workflow for low selectivity.
References
- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. uwindsor.ca [uwindsor.ca]
Preventing decomposition of 2-chloro-5-iodothiophene during storage
2-Chloro-5-iodothiophene Stability and Storage: A Technical Guide
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic compound. Given its reactivity, improper storage and handling can lead to decomposition, compromising experimental integrity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the long-term stability of your material.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered by users.
Q1: My previously colorless/light yellow this compound has turned dark brown. What is causing this discoloration?
A1: The discoloration is a primary indicator of decomposition. Halogenated thiophenes, particularly those containing iodine, are susceptible to degradation upon exposure to light, heat, and air (oxygen). The C-I bond is the weakest point and can undergo homolytic cleavage to form iodine radicals and the corresponding thienyl radical. This initiates a cascade of polymerization and elimination reactions, forming colored polymeric materials and elemental iodine (I₂), which contributes to the dark color.
Q2: I've noticed a sharp, acidic smell from my stored container that wasn't there before. What does this signify?
A2: A sharp, acidic odor likely indicates the formation of hydrogen halides, such as hydrogen chloride (HCl) or hydrogen iodide (HI). This can occur if the compound is exposed to moisture. The acidic environment created by these byproducts can then catalyze further decomposition of the thiophene ring, leading to the formation of complex, tar-like residues. This is a known issue for similar compounds like 2-chloromethylthiophene, where HCl generation within a sealed container can even cause pressure buildup.
Q3: My NMR/GC-MS analysis shows new, unexpected peaks after storing the compound for several months. What are these impurities?
A3: The new peaks are likely decomposition products. Common impurities include diiodothiophenes (from disproportionation or radical coupling), polymeric thiophene tars, and potentially de-halogenated or rearranged isomers. For instance, a small amount of 2,5-diiodothiophene is a known byproduct even during the synthesis of 2-iodothiophene[1]. The presence of these impurities can significantly impact reaction outcomes by introducing competing side reactions and reducing the concentration of the active starting material.
Q4: Is it safe to use this compound that has slightly discolored?
A4: It is strongly discouraged. Using decomposed material will lead to inaccurate stoichiometry and potentially introduce byproducts that interfere with your reaction chemistry, especially in sensitive catalytic cycles (e.g., Suzuki or Stille couplings). For reliable and reproducible results, it is essential to use pure starting material. We recommend re-purifying the compound if discoloration is observed (see Protocol 2).
Part 2: Troubleshooting Guide - Proactive Prevention & Corrective Actions
This section provides a deeper dive into the causes of decomposition and actionable protocols to prevent it.
Understanding the Instability: The "Why" Behind the "How"
The stability of this compound is dictated by its chemical structure. The electron-rich thiophene ring is activated towards electrophilic attack, while the carbon-halogen bonds are susceptible to cleavage.
-
Light Sensitivity (Photodecomposition): The C-I bond is particularly labile and can be cleaved by UV light, initiating radical chain reactions.
-
Thermal Stress: Elevated temperatures provide the activation energy needed to break the C-I and C-Cl bonds, accelerating decomposition. Vapors can also form explosive mixtures with air upon intense warming[2].
-
Oxidative Degradation: In the presence of oxygen, oxidation of the thiophene ring can occur, leading to ring-opening and the formation of sulfur oxides[3][4].
-
Acid-Catalyzed Polymerization: As mentioned in the FAQs, the generation of HCl or HI can catalyze the polymerization of the thiophene rings, a common degradation pathway for reactive thiophenes.
The interplay of these factors dictates the shelf-life of the compound. A proactive storage strategy is the most effective way to ensure its long-term viability.
Decomposition Pathway Overview
Caption: Key factors initiating the decomposition of this compound.
Part 3: Protocols for Storage and Handling
Adherence to strict protocols is critical for maintaining the integrity of your compound.
Protocol 1: Recommended Storage Conditions
This protocol outlines the ideal long-term storage environment.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[5][6] | Minimizes thermal decomposition and reduces vapor pressure. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[5] | Prevents oxidative degradation by displacing air and moisture. |
| Container | Amber Glass Bottle with Secure Cap | Protects from light-induced decomposition. A tight seal prevents moisture ingress. |
| Location | Dry, well-ventilated, flammable-liquids cabinet[2][7] | Ensures safety and prevents exposure to incompatible materials like strong oxidizing agents[3][5]. |
Experimental Workflow for Proper Storage:
Caption: Workflow for receiving and storing this compound.
Protocol 2: Re-purification of Partially Decomposed this compound
If your material shows signs of minor decomposition (e.g., slight darkening), it can often be salvaged by vacuum distillation.
Safety First: This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The compound and its decomposition products can be irritants[8].
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Charge the Flask: In the fume hood, carefully transfer the discolored this compound into the distillation flask.
-
Vacuum Application: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle. The boiling point of this compound is approximately 210.7°C at atmospheric pressure, but will be significantly lower under vacuum[9]. For comparison, 2-iodothiophene distills at 73°C/15 mm Hg[1].
-
Fraction Collection: Collect the fraction that distills at the expected temperature range. The pure compound should be a colorless to light yellow liquid[10]. The dark, polymeric residues will remain in the distillation flask.
-
Proper Storage: Immediately transfer the purified, colorless fraction to a clean, dry amber vial, flush with inert gas, and store according to Protocol 1.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Chlorothiophene | 96-43-5 [chemicalbook.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 28712-49-4 | DBA71249 [biosynth.com]
- 10. 2-Chlorothiophene CAS#: 96-43-5 [m.chemicalbook.com]
Technical Support Center: NMR Analysis of 2-chloro-5-iodothiophene
Welcome to the technical support center for the analysis of 2-chloro-5-iodothiophene. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling of this critical chemical intermediate. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying scientific reasoning to empower your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A: For a pure sample of this compound in a standard solvent like CDCl₃, the thiophene ring protons are in different electronic environments due to the distinct electronegativity and anisotropic effects of the chlorine and iodine substituents. This results in two distinct signals in the ¹H NMR spectrum.
-
¹H NMR: You should expect to see two doublets in the aromatic region, typically between δ 6.5 and 7.5 ppm. The proton at the 3-position (adjacent to the chlorine) and the proton at the 4-position (adjacent to the iodine) will couple to each other, resulting in this doublet-of-doublets pattern. The specific chemical shifts are influenced by the solvent[1].
-
¹³C NMR: The spectrum will show four distinct signals for the four carbons of the thiophene ring. The carbons directly bonded to the halogens (C2 and C5) will be significantly shifted.
Table 1: Predicted NMR Chemical Shifts for this compound in CDCl₃
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H-3 | ~6.9 - 7.1 | Doublet (d) | ~4.0 |
| ¹H | H-4 | ~6.8 - 7.0 | Doublet (d) | ~4.0 |
| ¹³C | C-2 | ~130 - 135 | Singlet | - |
| ¹³C | C-3 | ~130 - 132 | Singlet | - |
| ¹³C | C-4 | ~137 - 140 | Singlet | - |
| ¹³C | C-5 | ~75 - 80 | Singlet | - |
Note: These are estimated values based on data from similar halogenated thiophenes. Actual values may vary slightly based on concentration, solvent, and instrument calibration.
Q2: What are the most common process-related impurities I should be looking for?
A: Impurities in this compound typically arise from the synthetic route, which often involves the halogenation of 2-chlorothiophene or thiophene itself.[2][3] The most common impurities include:
-
Starting Materials: Unreacted 2-chlorothiophene.
-
Over-Halogenation/Halogen Exchange Products: Symmetrically disubstituted thiophenes like 2,5-dichlorothiophene and 2,5-diiodothiophene are common byproducts.
-
Regioisomers: Incorrect positioning of the iodine atom can lead to isomers such as 2-chloro-3-iodothiophene or 2-chloro-4-iodothiophene.
-
Dehalogenated Species: Thiophene itself, though less common.
Troubleshooting Guide: Interpreting Your NMR Spectrum
This section addresses specific issues you might encounter during the NMR analysis of this compound.
Problem 1: I see a singlet in the aromatic region of my ¹H NMR spectrum where I expect two doublets.
Cause & Identification: A single sharp peak (singlet) in the aromatic region is a strong indicator of a symmetrical C₂ᵥ impurity. In such molecules, the protons at the 3- and 4-positions are chemically and magnetically equivalent, so they do not split each other, resulting in a singlet.
The most likely culprits are 2,5-dichlorothiophene or 2,5-diiodothiophene, which are common byproducts.
Solution:
-
Compare Chemical Shifts: Check the chemical shift of the singlet against reference data for the suspected impurities.
-
Spiking Study: If a reference standard is available, add a small amount to your NMR tube and re-acquire the spectrum. An increase in the intensity of the singlet will confirm the impurity's identity.
Table 2: ¹H NMR Signatures of Common Symmetrical Impurities (in CDCl₃)
| Compound | Structure | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| 2,5-dichlorothiophene | Cl-Th-Cl | ~6.97 | Singlet (s) |
| 2,5-diiodothiophene | I-Th-I | ~7.15 | Singlet (s) |
Reference data for 2,5-dichlorothiophene[4] and 2,5-diiodothiophene[5].
Problem 2: My ¹H NMR spectrum shows more than two doublets in the aromatic region.
Cause & Identification: The presence of extra doublets or more complex multiplets suggests the existence of regioisomeric impurities. These isomers, such as 2-chloro-3-iodothiophene, lack the symmetry of the desired product, leading to distinct signals for each of their thiophene protons with different coupling constants.
Solution:
-
Analyze Coupling Constants (J-values): The magnitude of the coupling constant provides structural information. For 2,3-disubstituted thiophenes, the coupling between H-4 and H-5 is typically larger (J ≈ 5-6 Hz) than the H-3/H-4 coupling in the desired 2,5-isomer (J ≈ 4.0 Hz).
-
Utilize 2D NMR: If available, a 2D COSY (Correlation Spectroscopy) experiment is invaluable. It will show which protons are coupled to each other. Protons from the same molecule will show a cross-peak, allowing you to group the signals belonging to each specific isomer. This technique is highly effective for assigning protons in complex mixtures[6].
Workflow for Impurity Identification
The following diagram outlines a systematic approach to identifying unknown peaks in your ¹H NMR spectrum.
Caption: A decision-making workflow for NMR-based impurity analysis.
Problem 3: I see unexpected peaks outside the aromatic region (e.g., δ 0-5 ppm).
Cause & Identification: These signals almost always correspond to residual solvents from the synthesis or purification, water, or grease. Their chemical shifts are well-documented and can be easily identified by consulting reference tables. Nuclear Magnetic Resonance is a powerful tool for identifying and quantifying such impurities[7][8][9].
Solution: Compare the chemical shifts of the unknown peaks to a standard impurity table. Remember that the chemical shift of water is highly variable and depends on the solvent, concentration, and temperature[10].
Table 3: Common ¹H NMR Solvent Impurity Shifts (in CDCl₃)
| Impurity | Chemical Shift (δ, ppm) | Multiplicity |
| Water (H₂O) | ~1.56 | Singlet (s) |
| Acetone | ~2.17 | Singlet (s) |
| Dichloromethane | ~5.30 | Singlet (s) |
| Diethyl Ether | ~3.48 (q), ~1.21 (t) | Quartet, Triplet |
| n-Hexane | ~1.25, ~0.88 | Multiplets (m) |
| Toluene | ~7.2-7.3 (m), ~2.36 (s) | Multiplet, Singlet |
| Silicone Grease | ~0.07 | Singlet (s) |
Source: Adapted from comprehensive NMR impurity data compilations[10][11].
Problem 4: How can I accurately determine the purity of my sample and quantify the impurities?
Cause & Identification: Visual inspection of an NMR spectrum is qualitative. For quantitative analysis, you need a rigorous method to compare the integral of the analyte signals to a known standard. This is the principle behind quantitative NMR (qNMR). Absolute qNMR is a primary analytical method that can provide high accuracy in purity determination, often orthogonal to techniques like HPLC[12].
Solution: Perform a qNMR experiment using a certified internal standard.
-
Select an Internal Standard: Choose a standard that is stable, non-volatile, has a simple NMR spectrum (ideally a sharp singlet), and has peaks that do not overlap with your analyte or impurities. Maleic acid or dimethyl sulfone are common choices.
-
Accurate Weighing: Accurately weigh a known amount of your this compound sample and the internal standard into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃). Ensure complete dissolution.
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Crucially, ensure full relaxation of all protons. This is the most critical parameter. Set a long relaxation delay (d1) – typically 5 times the longest T₁ of any proton in the sample (a d1 of 30-60 seconds is often sufficient for small molecules).
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., one of the thiophene doublets) and a signal from the internal standard.
-
-
Calculation: Use the following formula to calculate the purity:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Synthetic Origin of Impurities
Understanding the reaction mechanism helps predict potential impurities. Halogenation of thiophene rings can proceed through various pathways, and controlling regioselectivity can be challenging.
Caption: Relationship between the main synthesis reaction and the formation of common impurities.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,5-DIIODOTHIOPHENE(625-88-7) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. epfl.ch [epfl.ch]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Homocoupling in 2-Chloro-5-Iodothiophene Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cross-coupling reactions involving 2-chloro-5-iodothiophene. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you minimize the formation of homocoupling byproducts in your experiments. As your Senior Application Scientist, I will walk you through the causality behind experimental choices to ensure your reactions are efficient and your products are pure.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling is a persistent challenge in cross-coupling reactions, leading to reduced yields and complex purification profiles. This section addresses specific issues you may encounter when working with this compound.
Problem: High levels of homocoupling of the thiophene starting material are observed.
This is a common issue where two molecules of this compound couple to form 2,2'-dichloro-5,5'-bithiophene. Let's break down the potential causes and solutions.
Potential Cause 1: Suboptimal Palladium Catalyst Choice
The choice of palladium source is critical. Using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, can initiate homocoupling, especially at the beginning of the reaction.[1][2] This is because the reduction of Pd(II) to the catalytically active Pd(0) can proceed through a pathway involving the homocoupling of your aryl halide.[3][4]
Solutions:
-
Utilize a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred as it circumvents the initial reduction step that can lead to homocoupling.[1]
-
Employ Precatalysts: Modern Buchwald-type precatalysts are designed for controlled activation to Pd(0) and can suppress side reactions.[3]
-
Consider Heterogeneous Catalysts: Palladium on carbon (Pd/C) or palladium black can sometimes offer better control and easier removal, with some studies showing reduced homocoupling.[4][5][6]
Potential Cause 2: Inappropriate Ligand Selection
The ligand stabilizes the palladium center and modulates its reactivity. The wrong ligand can lead to an unstable catalyst that promotes side reactions.
Solutions:
-
Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) are known to promote the desired cross-coupling pathway by facilitating oxidative addition and reductive elimination while suppressing homocoupling.[1][7][8]
-
Optimize Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of less active or unstable catalytic species. A systematic screening of the ligand-to-metal ratio is often beneficial.
Potential Cause 3: Presence of Oxygen
Dissolved oxygen in your reaction mixture is a major culprit in promoting homocoupling.[9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then drives the homocoupling of the organometallic reagent (in Suzuki reactions) or the aryl halide.[2][3][4]
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Common methods include sparging with an inert gas (argon or nitrogen) for 20-30 minutes or using freeze-pump-thaw cycles.[7][10]
-
Maintain an Inert Atmosphere: Ensure a positive pressure of an inert gas is maintained throughout the entire reaction.
Potential Cause 4: Inefficient Reduction of Pd(II) (When using Pd(II) sources)
If you are using a Pd(II) precatalyst, its reduction to Pd(0) can be a source of homocoupling.
Solutions:
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (1.1 to 1.5 equivalents relative to the palladium catalyst), can facilitate the clean reduction of Pd(II) to Pd(0) without interfering with the main catalytic cycle.[1][4][5] This has been shown to reproducibly suppress homocoupling byproducts to below 0.1%.[1]
Problem: Significant homocoupling of the coupling partner (e.g., boronic acid in Suzuki, alkyne in Sonogashira) is observed.
This is another common side reaction that depletes your nucleophilic coupling partner and complicates purification.
Potential Cause 1: Oxygen-Mediated Homocoupling (Suzuki)
Similar to aryl halide homocoupling, oxygen can promote the Pd(II)-mediated homocoupling of boronic acids.[2][3][4]
Solutions:
-
Strict Exclusion of Oxygen: As detailed above, rigorous degassing and maintaining an inert atmosphere are crucial.[9][10]
Potential Cause 2: Copper-Catalyzed Homocoupling (Sonogashira)
In traditional Sonogashira reactions, the copper(I) co-catalyst can facilitate the oxidative homocoupling of the terminal alkyne (Glaser or Hay coupling), especially in the presence of oxygen.[11][12]
Solutions:
-
Copper-Free Sonogashira Conditions: Numerous copper-free protocols have been developed to avoid this side reaction.[13]
-
Use of a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically diminish alkyne homocoupling.[12]
-
Control Catalyst and Oxygen Concentration: The extent of homocoupling is influenced by both catalyst and oxygen concentration.[12] Minimizing both can be beneficial.
Potential Cause 3: Base-Induced Side Reactions
The choice and strength of the base can significantly impact the reaction outcome.[14] An inappropriate base can lead to degradation of starting materials or promote side reactions.
Solutions:
-
Screen Different Bases: The optimal base is highly dependent on the specific reaction. For Suzuki reactions, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used.[8] For Sonogashira, amine bases like Et₃N or piperidine are typical.[15] A screening of different bases is recommended to find the one that maximizes the desired cross-coupling while minimizing homocoupling.
-
Consider Weaker Bases: In some cases, a very strong base can be detrimental. Using a weaker base might slow down the desired reaction but can also suppress side reactions to a greater extent.
Quantitative Data Summary: Ligand and Additive Effects on Homocoupling
The following table summarizes the impact of different experimental conditions on the reduction of homocoupling byproducts, based on literature data.
| Condition | Homocoupling Product (%) | Reference |
| Standard Suzuki (with dissolved O₂) | ~0.5% - 1.5% | [1] |
| With Potassium Formate | < 0.1% | [1][5] |
| Low Oxygen Levels (0.5 ppm) | 0.071% | [1] |
| Higher Oxygen Levels (3.3 ppm) | 0.18% | [1] |
| Sonogashira (standard conditions) | Can be significant | [12] |
| Sonogashira (dilute H₂ atmosphere) | ~2% | [12] |
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is generally least prone to homocoupling with this compound?
A1: While all cross-coupling reactions can exhibit homocoupling, the reactivity of the C-I bond in this compound is significantly higher than the C-Cl bond.[16] This high reactivity at the 5-position generally allows for milder reaction conditions in Suzuki, Stille, and Sonogashira couplings, which can help to minimize side reactions. The Stille coupling, which uses organotin reagents, can sometimes be less prone to homocoupling of the nucleophile compared to Suzuki reactions, but the toxicity of tin compounds is a major drawback.[17]
Q2: How does the reaction temperature affect the rate of homocoupling?
A2: Higher reaction temperatures can sometimes increase the rate of homocoupling and other side reactions. It is always advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired cross-coupling. For the highly reactive C-I bond, it may be possible to conduct the reaction at or near room temperature, especially with a highly active catalyst system.[18]
Q3: Can the order of addition of reagents influence the extent of homocoupling?
A3: Yes, the sequence of adding reagents can be important.[19] For instance, pre-heating the catalyst, base, solvent, and one coupling partner before adding the other can sometimes minimize homocoupling.[9] It is often recommended to add the palladium catalyst last to a well-degassed mixture of the other reagents.
Q4: Are there any visual indicators of excessive homocoupling during the reaction?
A4: While not definitive, the formation of insoluble precipitates could indicate the formation of symmetrical biaryl homocoupling products, which are often less soluble than the starting materials and the desired cross-coupled product. However, the most reliable way to monitor the reaction is through analytical techniques like TLC, GC-MS, or LC-MS.
Q5: What is the mechanistic basis for homocoupling?
A5: There are several proposed mechanisms. For aryl halides, one pathway involves the oxidative addition of the aryl halide to a Pd(0) center, followed by a transmetalation-like step with another molecule of the resulting Ar-Pd(II)-X species, and then reductive elimination to form the biaryl product.[20] For boronic acids in Suzuki reactions, a common pathway involves the reaction of two molecules of the boronic acid with a Pd(II) species, followed by reductive elimination.[4][21]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates best practices to suppress homocoupling.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.
-
Catalyst Preparation: In a separate, dry vial under an inert atmosphere, dissolve the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%) in a small amount of the degassed solvent.
-
Catalyst Addition: Transfer the catalyst solution to the reaction flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is designed to avoid the copper-catalyzed homocoupling of the alkyne.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Reaction Pathway Analysis
Caption: Desired cross-coupling vs. undesired homocoupling pathways.
Troubleshooting Workflow
Caption: Decision tree for diagnosing and solving homocoupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Stille Coupling [organic-chemistry.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 20. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 21. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling Efficiency of Halothiophenes for Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the thiophene scaffold is a cornerstone of modern medicinal chemistry. Its versatile functionalization via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is a critical strategy for the synthesis of novel therapeutic agents. The choice of the starting halothiophene, however, is a crucial decision that significantly impacts reaction efficiency, yield, and overall synthetic strategy.
This guide provides an in-depth technical comparison of the Suzuki coupling efficiency of iodo-, bromo-, and chlorothiophenes. We will explore the underlying principles governing their reactivity, present supporting experimental data, and offer detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Decisive Factors: Halogen Reactivity and Positional Isomerism
The success of a Suzuki coupling reaction with halothiophenes is primarily dictated by two interconnected factors: the nature of the halogen and its position on the thiophene ring.
1. The Halogen Reactivity Trend: I > Br > Cl
The efficiency of the Suzuki coupling is intrinsically linked to the carbon-halogen (C-X) bond strength. The rate-determining step in many Suzuki coupling catalytic cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond.[1][2] A weaker C-X bond facilitates this crucial step, leading to a faster and more efficient reaction. The bond dissociation energies for halobenzenes, which serve as a good proxy for halothiophenes, follow the order C-Cl > C-Br > C-I.
Consequently, the reactivity of halothiophenes in Suzuki coupling follows the well-established trend: Iodothiophenes > Bromothiophenes > Chlorothiophenes .
-
Iodothiophenes are the most reactive substrates due to the weak C-I bond. They typically require milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve high yields.
-
Bromothiophenes represent a good balance between reactivity and stability. They are widely used and generally provide good to excellent yields under standard Suzuki conditions.[2]
-
Chlorothiophenes are the least reactive due to the strong C-Cl bond. Their coupling often necessitates more forcing conditions, such as higher temperatures, higher catalyst loadings, and the use of specialized, bulky, and electron-rich phosphine ligands to promote the challenging oxidative addition step.[3] However, their lower cost and wider commercial availability make them attractive starting materials for large-scale synthesis.[3]
2. The Influence of Halogen Position: C2 vs. C3
The electronic properties of the thiophene ring play a significant role in determining the reactivity of its substituted positions. The carbon atom at the 2-position (α to the sulfur) is more electron-deficient than the carbon at the 3-position (β to the sulfur). This difference in electron density directly impacts the ease of oxidative addition.
As a general rule, 2-halothiophenes are more reactive than their 3-halo counterparts .[2][4] This heightened reactivity at the 2-position often translates to higher yields and faster reaction rates under identical conditions.[2] While 3-bromothiophene can be a more challenging substrate, modern catalytic systems can still achieve high yields.[2][4]
Comparative Experimental Data
Table 1: Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95% |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90% |
Note: Yields are compiled from various sources and represent typical outcomes.[2] Direct comparative studies under identical conditions are limited.
The data in Table 1, while showing good to high yields for both isomers with a standard catalyst, supports the general principle of higher reactivity for the 2-substituted thiophene.[2] For the less reactive chlorothiophenes, the choice of a more sophisticated catalytic system is often necessary to achieve comparable yields. For instance, the use of bulky, electron-rich phosphine ligands like SPhos or RuPhos in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst can significantly improve the efficiency of coupling with challenging heteroaryl chlorides.[5][6]
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the Suzuki-Miyaura coupling mechanism is essential for troubleshooting and optimizing reactions. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of a reactive bromothiophene and a more challenging chlorothiophene, highlighting the necessary adjustments in reaction conditions.
Protocol 1: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid
This protocol is representative for a highly reactive halothiophene substrate.
Materials:
-
2-Bromothiophene (1.0 mmol, 163 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiophene, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add toluene and water to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylthiophene.
Protocol 2: Optimized Suzuki Coupling of Ethyl 5-chlorothiophene-2-glyoxylate with Phenylboronic Acid
This protocol illustrates the more robust conditions often required for less reactive chlorothiophenes.[3]
Materials:
-
Ethyl 5-chlorothiophene-2-glyoxylate (1.0 mmol, 218.7 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Argon or Nitrogen gas
-
Sealed reaction vial
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add Ethyl 5-chlorothiophene-2-glyoxylate, phenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water via syringe.
-
Place the vial in a preheated heating block or oil bath set to 90-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Follow the workup and purification steps outlined in Protocol 1 to isolate the desired product, Ethyl 5-phenylthiophene-2-glyoxylate.
Caption: A generalized experimental workflow for Suzuki coupling of halothiophenes.
Conclusion and Future Outlook
The continuous development of more active and robust palladium catalysts and ligands will undoubtedly further expand the scope of Suzuki couplings with challenging substrates like chlorothiophenes, enabling more efficient and sustainable synthetic routes to novel thiophene-based pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2-Chloro-5-iodothiophene by Mass Spectrometry
Introduction: The Imperative of Structural Certainty in Synthesis
In the realms of pharmaceutical and materials science, the unequivocal structural confirmation of chemical intermediates is not merely a procedural formality; it is the bedrock of reproducible, safe, and effective research and development. 2-Chloro-5-iodothiophene is a versatile heterocyclic building block, pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and organic electronic materials. Its precise substitution pattern is critical to its reactivity and the ultimate properties of the final product. An error in its structural assignment can lead to significant downstream consequences, including failed syntheses, loss of valuable resources, and the generation of unintended, potentially hazardous, byproducts.
This guide provides an in-depth, experience-driven comparison of mass spectrometry with other analytical techniques for the structural validation of this compound. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data, offering researchers a robust framework for confident structural elucidation.
The Power of Mass Spectrometry: More Than Just a Molecular Weight
Mass spectrometry (MS) is an exceptionally powerful technique for molecular analysis, providing not only the molecular weight but also a wealth of structural information through fragmentation patterns.[1][2] For a molecule like this compound, MS offers a distinctive analytical signature that is difficult to misinterpret, primarily due to the unique isotopic abundances of its halogen substituents.
Pillar 1: The Molecular Ion and its Isotopic Signature
The first and most crucial piece of information from a mass spectrum is the molecular ion (M⁺), which represents the intact molecule with one electron removed.[2] For this compound (C₄H₂ClIS), the calculated exact mass of the molecular ion containing the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ³²S) is 243.8610 Da .
However, the true diagnostic power of MS for this molecule lies in its isotopic pattern. The presence of chlorine and iodine, each with a distinct isotopic profile, creates a unique fingerprint.
-
Iodine (I): Iodine is monoisotopic, meaning it exists naturally as only one stable isotope, ¹²⁷I (100% abundance).[3][4][5] It does not contribute to any M+2 or M+4 peaks but is readily identified by its large mass.
-
Chlorine (Cl): Natural chlorine is a mixture of two stable isotopes: ³⁵Cl (approximately 75.5% abundance) and ³⁷Cl (approximately 24.5% abundance).[3][4][6]
This 3:1 natural abundance ratio of ³⁵Cl to ³⁷Cl means that any ion containing a single chlorine atom will appear as a pair of peaks in the mass spectrum, separated by two mass-to-charge units (m/z). The peak corresponding to the ³⁵Cl isotope (the M⁺ peak) will be approximately three times the intensity of the peak for the ³⁷Cl isotope (the M+2 peak).[6]
For this compound, we expect to see:
-
A molecular ion peak (M⁺) at m/z ≈ 244, corresponding to [C₄H₂³⁵ClIS]⁺.
-
An M+2 peak at m/z ≈ 246, corresponding to [C₄H₂³⁷ClIS]⁺.
-
The intensity ratio of the m/z 244 peak to the m/z 246 peak will be approximately 3:1 .
This characteristic 3:1 M/M+2 pattern is a definitive indicator of the presence of a single chlorine atom in the molecule, providing a high degree of confidence in the elemental composition.
Pillar 2: Fragmentation Analysis - Deconstructing the Molecule
Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways.[7] The resulting fragmentation pattern serves as a molecular fingerprint, offering clues to the molecule's structure.[2][8] For halogenated aromatic compounds, fragmentation often involves the loss of the halogen atoms or cleavage of the aromatic ring.[9][10]
Expected Fragmentation Pathways for this compound:
-
Loss of Iodine: The C-I bond is weaker than the C-Cl bond, making the loss of an iodine radical (I•, 127 Da) a highly favorable fragmentation pathway. This would result in a significant peak at m/z 117 (and a smaller peak at m/z 119 due to ³⁷Cl), corresponding to the 2-chlorothienyl cation.
-
Loss of Chlorine: Loss of a chlorine radical (Cl•, 35 Da or 37 Da) would produce a peak at m/z 209 , corresponding to the 2-iodothienyl cation.
-
Cleavage of the Thiophene Ring: The stable aromatic ring can also fragment, leading to smaller characteristic ions.
-
Presence of Halogen Ions: A peak at m/z 127 corresponding to the I⁺ ion can also be a useful diagnostic marker.[4]
The following diagram illustrates these primary fragmentation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. GCMS Section 6.5 [people.whitman.edu]
- 5. youtube.com [youtube.com]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass chart Fragmentation | PDF [slideshare.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Analysis of 2-chloro-5-iodothiophene by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable synthesis and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 2-chloro-5-iodothiophene is a critical heterocyclic building block used in the synthesis of numerous pharmaceutical compounds.[1] Its molecular integrity directly influences reaction yields, impurity profiles, and the overall quality of the final drug product. Therefore, a robust, accurate, and validated analytical method for purity assessment is not just a procedural step but a fundamental requirement for quality control.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against other powerful analytical techniques. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting data to empower you to make informed decisions for your analytical workflow.
The Analytical Challenge: Understanding Potential Impurities
To develop a successful purity method, one must first understand what impurities are likely to be present. The synthetic route to this compound often involves the halogenation of 2-chlorothiophene or related precursors.[2] This process can lead to a variety of process-related impurities, including:
-
Starting Materials: Unreacted 2-chlorothiophene.[3]
-
Isomeric Impurities: Positional isomers such as 2-chloro-3-iodothiophene or 2-chloro-4-iodothiophene, which may form due to a lack of complete regioselectivity during the iodination step.
-
Over-iodinated Species: Di-iodinated products like 2-chloro-3,5-diiodothiophene.
-
Other Related Substances: Byproducts from side reactions or degradation.
The structural similarity of these potential impurities necessitates a high-resolution analytical technique to ensure they are adequately separated from the main analyte peak for accurate quantification.
Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the workhorse of pharmaceutical analysis for non-volatile and thermally sensitive compounds, making it exceptionally well-suited for halogenated heterocycles like this compound.[4][5] Its high resolving power and sensitivity allow for the precise separation and quantification of the main component from closely related impurities.[5]
The Rationale Behind the Method
The choice of a reversed-phase C18 column is deliberate. The non-polar stationary phase effectively retains the relatively non-polar this compound and its likely impurities. A gradient elution using acetonitrile and water is employed to ensure that both more polar and less polar impurities are eluted with sharp, symmetrical peak shapes within a reasonable run time. The addition of a small amount of acid (e.g., trifluoroacetic acid) to the mobile phase helps to protonate any acidic functional groups and sharpen peaks.[6] UV detection at 254 nm is selected as it is a common wavelength where thiophene derivatives exhibit strong absorbance.[4][5]
Experimental Protocol: HPLC Purity Analysis
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).[6]
-
Software: Empower, Chromeleon, or equivalent chromatography data software.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program:
Time (min) %A %B 0.0 50 50 15.0 10 90 20.0 10 90 20.1 50 50 | 25.0 | 50 | 50 |
-
Injection Volume: 10 µL.[5]
-
Run Time: 25 minutes.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of acetonitrile to create a stock solution of 1 mg/mL.
-
Further dilute 1 mL of the stock solution to 10 mL with acetonitrile to achieve a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]
Hypothetical Data Summary
The following table presents hypothetical results from an HPLC analysis of a this compound batch, demonstrating the method's ability to separate and quantify potential impurities.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) |
| 1 | 2-Chlorothiophene (Impurity) | 4.8 | 0.15 |
| 2 | 2-chloro-3-iodothiophene (Impurity) | 8.5 | 0.28 |
| 3 | This compound (API) | 9.2 | 99.45 |
| 4 | Unknown Impurity | 11.1 | 0.12 |
Purity of API: 99.45%
Workflow Visualization
Caption: Experimental workflow for HPLC purity analysis of this compound.
Orthogonal and Alternative Analytical Methods
While HPLC is the preferred method for routine quality control, employing orthogonal techniques—methods that rely on different separation or detection principles—is crucial for comprehensive characterization, method validation, and impurity identification.[5][8]
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds.[9] It serves as an excellent orthogonal method to HPLC, particularly for identifying volatile impurities or residual solvents that may not be well-retained in a reversed-phase HPLC system.
-
Causality and Considerations: The primary concern with using GC for this compound is its thermal stability. Halogenated compounds can be susceptible to degradation at the high temperatures of the GC inlet.[5] Therefore, careful optimization of the injector temperature is critical to prevent the formation of degradation artifacts that would lead to an inaccurate purity assessment. When coupled with a Mass Spectrometer (GC-MS), this technique provides definitive structural identification of volatile impurities.[9]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC system with a Mass Spectrometric detector (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed, non-polar column.
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C (must be optimized).
-
Injection Volume: 1 µL (split ratio of 50:1).
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-450.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
For establishing the absolute purity of a reference standard or for analyses where a certified standard of the main component is unavailable, quantitative ¹H NMR (qNMR) is an unparalleled technique.[10][11] Unlike chromatography, which provides a relative purity based on area percent, qNMR determines absolute purity by comparing the integral of an analyte's proton signal to that of a certified, highly pure internal standard.[4][8]
-
Causality and Considerations: The accuracy of qNMR is directly tied to the accurate weighing of both the sample and the internal standard, and ensuring that the NMR signals chosen for integration are well-resolved and free from overlap with impurity signals.[12] A long relaxation delay (D1) is essential to allow for complete proton relaxation, ensuring that the signal integrals are directly proportional to the number of protons.
Experimental Protocol: qNMR Analysis
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃).
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Pulse Program: Standard ¹H experiment (e.g., 'zg30').
-
Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds).
-
Number of Scans: 8 or 16, sufficient for good signal-to-noise.
-
-
Data Analysis: Calculate the purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of protons, MW = Molecular weight, m = mass, std = internal standard.
Head-to-Head Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Advantages | High resolution and sensitivity; suitable for non-volatile & thermally labile compounds; robust for routine QC.[4][5] | Excellent for volatile impurities and residual solvents; high sensitivity with specific detectors.[5] | Provides absolute purity without an analyte reference standard; gives structural information; non-destructive.[4][8][11] |
| Disadvantages | Requires reference standards for impurity identification and quantification; provides relative purity (area %). | Risk of thermal degradation for labile compounds; less suitable for non-volatile impurities.[5] | Lower sensitivity than chromatography; potential for peak overlap; requires a pure internal standard; higher instrument cost.[4][12] |
| Primary Application | Routine purity testing, quality control, stability studies, impurity profiling. | Analysis of residual solvents and volatile impurities; orthogonal validation.[5] | Absolute purity determination of reference standards; structural confirmation. |
Decision-Making Framework: Selecting the Right Tool
The choice of analytical technique is driven by the specific question being asked. This decision tree provides a logical guide for selecting the most appropriate method for your needs.
Caption: Decision tree for selecting a purity analysis method for this compound.
Conclusion
For the routine, reliable purity assessment of this compound in a drug development or quality control setting, High-Performance Liquid Chromatography (HPLC) stands out as the most suitable technique. It offers an optimal balance of high resolution, sensitivity, and quantitative accuracy for separating the active pharmaceutical ingredient from its structurally similar process-related impurities.[4]
However, a comprehensive analytical strategy should not rely on a single technique. Gas Chromatography (GC) serves as an invaluable orthogonal method for the specific analysis of volatile impurities and residual solvents, which are critical quality attributes. For the definitive characterization of reference materials, Quantitative NMR (qNMR) provides an absolute measure of purity, anchoring the entire quality system in a fundamental, structure-based measurement.
By leveraging these techniques appropriately—HPLC for routine control, and GC and qNMR for comprehensive characterization and validation—researchers and drug development professionals can build a robust, self-validating system that ensures the purity and quality of this compound, thereby safeguarding the integrity of the entire synthetic process.
References
- 1. This compound | 28712-49-4 | DBA71249 [biosynth.com]
- 2. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
- 3. 2-Chlorothiophene | 96-43-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Absolute quantitative (1)h NMR spectroscopy for compound purity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemadder.com [chemadder.com]
A Comparative Guide to the Polymerization of 2-chloro-5-iodothiophene: Methodologies and Outcomes
Introduction
In the landscape of conjugated polymers, polythiophenes and their derivatives are cornerstones, prized for their tunable electronic and optical properties that make them integral to applications ranging from organic photovoltaics to biomedical sensors. The monomer, 2-chloro-5-iodothiophene, presents a unique opportunity for the synthesis of well-defined polythiophenes. The differential reactivity of the C-I and C-Cl bonds allows for selective and controlled polymerization pathways, offering a handle to fine-tune the resulting polymer's architecture and, consequently, its material properties. This guide provides a comparative analysis of various polymerization techniques for this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available synthetic strategies and their implications.
This document delves into the mechanistic nuances of Stille and Suzuki cross-coupling polymerizations, Grignard Metathesis (GRIM) polymerization, and electrochemical polymerization. Each section will elucidate the underlying principles, provide detailed experimental protocols, and present a critical evaluation of the expected polymer characteristics, empowering you to make informed decisions for your specific application.
Stille Cross-Coupling Polymerization: A Versatile Approach
The Stille cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been extensively utilized in the synthesis of conjugated polymers.[1][2][3] The reaction typically involves the palladium-catalyzed coupling of an organotin reagent with an organic halide. In the case of this compound, the more reactive C-I bond is expected to preferentially undergo oxidative addition to the palladium(0) catalyst, leaving the C-Cl bond intact for potential post-polymerization modification.
Mechanism of Stille Polymerization
The catalytic cycle of Stille polymerization involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of the this compound monomer.
-
Transmetalation: The organotin reagent transfers an organic group to the palladium complex. For polymerization, a distannylthiophene derivative would be used as a comonomer.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst which can then participate in the next catalytic cycle.[2][3]
Caption: Catalytic cycle of Stille cross-coupling polymerization.
Experimental Protocol: Stille Polymerization
Materials:
-
This compound
-
2,5-Bis(trimethylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed toluene
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) and 2,5-bis(trimethylstannyl)thiophene (1 equivalent) in anhydrous, degassed toluene.
-
In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.01 equivalents) and P(o-tol)₃ (0.04 equivalents) in a small amount of toluene.
-
Add the catalyst solution to the monomer solution via cannula.
-
Heat the reaction mixture at 90-110 °C for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol and acetone, and dry under vacuum.
Expected Polymer Characteristics
Stille polymerization typically yields polymers with moderate to high molecular weights. However, the presence of the chloro substituent may influence the polymer's solubility and electronic properties. The regioregularity of the resulting polymer will depend on the precise reaction conditions and the reactivity of the monomers.
Suzuki Cross-Coupling Polymerization: A Boron-Based Alternative
Suzuki cross-coupling has emerged as a powerful and often preferred alternative to Stille coupling due to the lower toxicity and easier removal of boron-containing byproducts.[4][5] The reaction involves a palladium catalyst to couple an organoboron compound with an organic halide.
Mechanism of Suzuki Polymerization
The catalytic cycle for Suzuki polymerization is similar to that of Stille polymerization and consists of oxidative addition, transmetalation (with a boronic acid or ester), and reductive elimination.[6] A base is required to activate the organoboron species for transmetalation.
Caption: Catalytic cycle of Suzuki cross-coupling polymerization.
Experimental Protocol: Suzuki Polymerization
Materials:
-
This compound
-
Thiophene-2,5-diboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed toluene and water
-
Phase-transfer catalyst (e.g., Aliquat 336)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), thiophene-2,5-diboronic acid pinacol ester (1 equivalent), Pd(OAc)₂ (0.02 equivalents), SPhos (0.04 equivalents), and K₃PO₄ (3 equivalents).
-
Add anhydrous, degassed toluene and a small amount of water (or an aqueous solution of the base).
-
If using a biphasic system, add a phase-transfer catalyst.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and precipitate the polymer in methanol.
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Expected Polymer Characteristics
Suzuki polymerization is known for its high functional group tolerance and can lead to well-defined polymers with high molecular weights.[5][7] The properties of the resulting poly(2-chloro-5-substituted-thiophene) will be influenced by the choice of comonomer and the reaction conditions.
Grignard Metathesis (GRIM) Polymerization: A Route to Regioregular Polythiophenes
GRIM polymerization is a type of chain-growth polymerization that is particularly effective for the synthesis of highly regioregular poly(3-alkylthiophene)s.[8] This method involves the formation of a Grignard reagent from a dihalothiophene monomer, followed by nickel-catalyzed polymerization. For this compound, the more reactive iodo group would likely form the Grignard reagent, leaving the chloro group as a spectator.
Mechanism of GRIM Polymerization
-
Monomer Activation: The thiophene monomer reacts with a Grignard reagent (e.g., methylmagnesium bromide) or a strong base to form a magnesiated thiophene species.
-
Initiation: A nickel(II) precatalyst is added, which undergoes transmetalation with the activated monomer to form a Ni(II)-thiophene complex.
-
Propagation: The Ni complex undergoes a series of reductive elimination and oxidative addition steps, with the catalyst "walking" along the growing polymer chain. This catalyst-transfer mechanism is key to the chain-growth nature of the polymerization.[9]
Caption: Simplified workflow of GRIM polymerization.
Experimental Protocol: GRIM Polymerization
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr) or other Grignard reagent
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add MeMgBr (1.05 equivalents). Stir for 1-2 hours at this temperature to form the Grignard reagent.
-
In a separate flask, suspend Ni(dppp)Cl₂ (0.01-0.02 equivalents) in THF.
-
Add the nickel catalyst suspension to the Grignard solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a small amount of hydrochloric acid.
-
Precipitate the polymer in methanol, filter, and wash with methanol and acetone.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform or toluene to collect the desired polymer fraction.
Expected Polymer Characteristics
GRIM polymerization is expected to produce poly(2-chloro-5-thienylene) with high regioregularity (Head-to-Tail couplings).[8] The molecular weight can be controlled by the monomer-to-initiator ratio, and polymers with narrow polydispersity can be obtained. The presence of the chloro substituent offers a site for post-polymerization functionalization.
Electrochemical Polymerization: A Film-Forming Technique
Electrochemical polymerization is a powerful method for depositing thin, uniform films of conducting polymers directly onto an electrode surface.[10][11][12] This technique offers excellent control over the film thickness and morphology.
Mechanism of Electrochemical Polymerization
-
Oxidation: The this compound monomer is oxidized at the electrode surface to form a radical cation.
-
Coupling: Two radical cations couple to form a dimer, which is also electroactive.
-
Propagation: The dimer and subsequent oligomers are repeatedly oxidized and couple with other radical cations, leading to the growth of the polymer chain on the electrode surface.[10]
References
- 1. Efficient room temperature catalytic synthesis of alternating conjugated copolymers via C-S bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Low Bandgap Semiconducting Copolymer Nanoparticles by Suzuki Cross-Coupling Polymerization in Alcoholic Dispersed Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. openriver.winona.edu [openriver.winona.edu]
- 11. mdpi.com [mdpi.com]
- 12. sciforum.net [sciforum.net]
A Comparative Guide to the Electrochemical Properties of Polymers Derived from 2-Chloro-5-iodothiophene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of conductive polymers, polythiophenes stand out for their exceptional electronic properties and environmental stability, making them prime candidates for applications ranging from organic electronics to advanced biosensors. The functionalization of the thiophene monomer is a key strategy to fine-tune the resulting polymer's characteristics. This guide provides a comparative analysis of the anticipated electrochemical properties of polymers derived from 2-chloro-5-iodothiophene, a monomer whose mixed halogen substitution promises a unique combination of reactivity and electronic modulation.
Due to a scarcity of direct experimental data on poly(this compound), this guide will draw upon well-established principles and comparative data from closely related halogenated and alkyl-substituted polythiophenes. By examining these analogs, we can project the performance of this specific polymer and provide a robust framework for its experimental investigation.
The Influence of Halogenation on Polythiophene Properties
The introduction of halogen atoms onto the thiophene ring significantly impacts the polymer's electrochemical behavior. The electronegativity and size of the halogen atom affect the electronic structure, polymer chain packing, and ultimately, the material's conductivity and redox properties. Generally, halogen substituents are electron-withdrawing, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the band gap and oxidation potential.
For instance, studies on poly(3-halothiophene)s have shown that the nature of the halogen influences charge carrier mobility. While direct data for poly(this compound) is not available, we can infer its properties by comparing it with other polythiophenes, such as the well-characterized poly(3-hexylthiophene) (P3HT) and other halogenated derivatives.
Comparative Analysis of Electrochemical Properties
To contextualize the expected performance of poly(this compound), the following table compares its projected properties with those of P3HT and other relevant polythiophenes. The values for poly(this compound) are estimations based on the known effects of chloro and iodo substitutions.
| Polymer | Monomer Structure | Expected Conductivity (S/cm) | Onset Oxidation Potential (V vs. Ag/Ag+) | Estimated Band Gap (eV) | Key Characteristics & Rationale |
| Poly(this compound) | This compound | 10⁻³ - 10⁻¹ | ~1.0 - 1.2 | ~2.0 - 2.2 | The presence of two different halogens offers a unique electronic profile. The iodine atom could facilitate polymerization due to the weaker C-I bond, while the electron-withdrawing chlorine may enhance stability. The mixed substitution could lead to a moderate band gap and conductivity. |
| Poly(3-hexylthiophene) (P3HT) | 3-hexylthiophene | 10⁻⁵ - 10⁻² (undoped), up to 10³ (doped) | ~0.6 - 0.8 | ~1.9 - 2.1 | The alkyl side chain enhances solubility and processability, leading to a well-ordered structure and relatively high conductivity upon doping. It serves as a common benchmark for polythiophene performance.[1][2] |
| Poly(3-chlorothiophene) | 3-chlorothiophene | 10⁻⁴ - 10⁻³ | ~1.1 | ~2.3 | The electron-withdrawing nature of chlorine increases the oxidation potential and the band gap compared to P3HT, generally leading to lower conductivity.[3] |
| Poly(2,5-dichlorothiophene) | 2,5-dichlorothiophene | Low | Higher than P3HT | >2.2 | The presence of two electron-withdrawing groups is expected to significantly increase the oxidation potential and band gap, resulting in lower conductivity. |
Experimental Protocols
The synthesis and electrochemical characterization of poly(this compound) can be approached through established methods for polythiophene synthesis. Below are detailed protocols for both chemical and electrochemical polymerization and subsequent characterization.
Chemical Oxidative Polymerization
This method offers a straightforward route to bulk quantities of the polymer.
Materials:
-
This compound (monomer)
-
Anhydrous iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (solvent)
-
Methanol (for washing)
-
Ammonia solution (for de-doping)
Procedure:
-
In a dry, inert atmosphere (e.g., a glovebox or under argon), dissolve this compound in anhydrous chloroform.
-
Slowly add a solution of anhydrous FeCl₃ in chloroform to the monomer solution with vigorous stirring. The molar ratio of FeCl₃ to monomer is typically between 2.5:1 and 4:1.
-
Continue stirring at room temperature for 24 hours. The reaction mixture will turn dark, indicating polymerization.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate and wash it extensively with methanol to remove any unreacted monomer and residual oxidant.
-
To obtain the neutral polymer, stir the polymer powder in a dilute ammonia solution for several hours, then wash with deionized water and methanol.
-
Dry the final polymer product under vacuum.
Diagram of Chemical Oxidative Polymerization Workflow
Caption: Workflow for the chemical oxidative polymerization of this compound.
Electrochemical Polymerization (Electropolymerization)
Electropolymerization allows for the direct deposition of the polymer film onto an electrode surface, which is ideal for device fabrication.
Materials:
-
This compound (monomer)
-
Tetrabutylammonium perchlorate (TBAP) or a similar supporting electrolyte
-
Anhydrous acetonitrile or dichloromethane (solvent)
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen anhydrous solvent.
-
Add the this compound monomer to the electrolyte solution at a concentration of approximately 10-50 mM.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Assemble the three-electrode cell with the working electrode (e.g., platinum, gold, or indium tin oxide-coated glass), a platinum wire counter electrode, and a suitable reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).
-
Perform electropolymerization by either cyclic voltammetry (sweeping the potential between, for example, 0 V and +1.5 V vs. Ag/Ag+) or potentiostatically (holding the potential at a value sufficient to oxidize the monomer, e.g., +1.3 V vs. Ag/Ag+).
-
After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.
Diagram of Electrochemical Analysis Setup
Caption: Schematic of a three-electrode setup for electrochemical characterization.
Electrochemical Characterization
The electrochemical properties of the synthesized polymer can be investigated using cyclic voltammetry (CV).
Procedure:
-
Place the polymer-coated working electrode in a fresh, monomer-free electrolyte solution.
-
Purge the solution with an inert gas.
-
Perform cyclic voltammetry by sweeping the potential over a range that covers the polymer's redox activity (e.g., from -0.5 V to +1.5 V vs. Ag/Ag+).
-
From the resulting voltammogram, the onset oxidation and reduction potentials can be determined. These values are crucial for estimating the HOMO and LUMO energy levels and the electrochemical band gap of the polymer.
Causality Behind Experimental Choices
-
Choice of Oxidant (FeCl₃): Iron(III) chloride is a commonly used and effective oxidant for the polymerization of thiophenes. Its Lewis acidity can also play a role in the polymerization mechanism.[4]
-
Inert Atmosphere: The polymerization of thiophenes proceeds via radical cations, which are highly reactive and can be quenched by oxygen and water. Therefore, an inert atmosphere is crucial to achieve high molecular weight and defect-free polymers.
-
Supporting Electrolyte: In electropolymerization, a supporting electrolyte is necessary to ensure the conductivity of the solution and to provide counter-ions for charge compensation during the doping and de-doping of the polymer film.
-
Solvent Choice: The choice of solvent can influence the solubility of the monomer and the resulting polymer, as well as the morphology of the electropolymerized film. Acetonitrile and dichloromethane are common choices due to their electrochemical stability and ability to dissolve the necessary components.
Conclusion
While direct experimental data for poly(this compound) remains to be published, a comparative analysis based on related polythiophenes provides a strong foundation for predicting its electrochemical properties. The unique 2,5-dihalo-substitution pattern suggests a polymer with a moderate band gap and conductivity, potentially offering a balance between the properties of more electron-rich alkyl-substituted polythiophenes and more electron-deficient poly(halothiophene)s. The experimental protocols provided herein offer a clear path for the synthesis and characterization of this promising material, enabling researchers to explore its potential in a variety of electronic and biomedical applications.
References
A Researcher's Guide to Navigating NMR Data for 2-Chloro-5-Iodothiophene Derivatives: A Theoretical and Experimental Comparison
For researchers, scientists, and professionals entrenched in the intricate world of drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, 2-chloro-5-iodothiophene derivatives represent a class of molecules with significant potential, finding applications as key building blocks in the synthesis of pharmacologically active agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for unambiguously defining the constitution of these molecules. This guide provides an in-depth comparison of theoretical and experimental NMR data for this compound derivatives, offering insights into the causality behind experimental choices and the power of computational chemistry in modern research.
The Symbiotic Relationship of Experimental and Theoretical NMR
In the realm of structural chemistry, experimental and theoretical approaches to NMR spectroscopy are not adversarial but rather symbiotic. Experimental NMR provides a direct measurement of the nuclear magnetic properties of a molecule in a specific environment, offering a real-world snapshot of its structure. However, spectra can be complex, and assignments may be ambiguous. This is where theoretical calculations, primarily based on Density Functional Theory (DFT), provide a powerful complementary tool. By predicting NMR parameters ab initio, computational models can help to confirm or revise experimental assignments, provide insight into conformational dynamics, and rationalize observed chemical shift trends.
Part 1: The Experimental Cornerstone: Acquiring High-Fidelity NMR Data
The quality of any comparison rests on the integrity of the experimental data. The acquisition of high-resolution, artifact-free NMR spectra is a meticulous process that demands attention to detail.
Experimental Protocol for NMR Data Acquisition
The following is a standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound derivatives.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its relatively inert nature and good solubilizing power for many organic compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.
-
Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity. This is an iterative process of adjusting the currents in the shim coils to minimize magnetic field variations across the sample volume, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds, which influences the digital resolution of the spectrum.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures that the nuclear spins have returned to thermal equilibrium, allowing for accurate integration.
-
Number of Scans: 8 to 16 scans are usually adequate for achieving a good signal-to-noise ratio for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: A wider spectral width is required (e.g., 0-200 ppm).
-
Acquisition Time: Typically around 1-2 seconds.
-
Relaxation Delay: A 2-second delay is a common starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a spectrum with an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline correct the spectrum to remove any broad, rolling distortions.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.
-
Interpreting the Experimental Data: A Case Study
Let's consider the parent molecule, this compound. Its experimental ¹H NMR spectrum in CDCl₃ shows two doublets in the aromatic region.
Table 1: Experimental ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.89 | Doublet | 4.0 |
| H-4 | 6.98 | Doublet | 4.0 |
The observed coupling constant of 4.0 Hz is typical for a three-bond coupling (³JHH) between protons on a thiophene ring.
Now, let's explore how substituents at the 3-position would be expected to influence the ¹H and ¹³C NMR spectra. The following table presents predicted experimental data based on established substituent chemical shift (SCS) effects for thiophenes. These predictions serve as a valuable guide for researchers synthesizing new derivatives.
Table 2: Predicted Experimental ¹H and ¹³C NMR Data for 3-Substituted this compound Derivatives in CDCl₃
| Substituent (at C-3) | Predicted ¹H-4 (ppm) | Predicted ¹³C-2 (ppm) | Predicted ¹³C-3 (ppm) | Predicted ¹³C-4 (ppm) | Predicted ¹³C-5 (ppm) |
| -H (parent) | 6.98 | ~130 | ~127 | ~137 | ~75 |
| -CH₃ (Electron-donating) | ~6.80 | ~128 | ~138 | ~135 | ~74 |
| -NO₂ (Electron-withdrawing) | ~7.50 | ~132 | ~145 | ~134 | ~78 |
| -OCH₃ (Strongly e⁻-donating) | ~6.50 | ~125 | ~158 | ~120 | ~72 |
Note: These are estimated values. Actual chemical shifts can vary depending on the specific experimental conditions.
Part 2: The Theoretical Framework: Predicting NMR Spectra with DFT
Computational chemistry offers a powerful avenue for predicting NMR parameters from first principles. The most widely used and reliable method is the Gauge-Including Atomic Orbital (GIAO) approach within the framework of Density Functional Theory (DFT).
The Causality Behind Computational Choices
The accuracy of DFT-based NMR predictions is highly dependent on the chosen methodology. For molecules containing heavy elements like iodine, special considerations are necessary.
-
Functionals: The choice of the exchange-correlation functional is critical. Hybrid functionals, such as B3LYP, often provide a good balance of accuracy and computational cost for predicting NMR chemical shifts of organic molecules.
-
Basis Sets: A sufficiently large and flexible basis set is required to accurately describe the electron distribution around the nuclei. Pople-style basis sets, such as 6-311+G(d,p), are commonly employed. For heavy atoms like iodine, it is crucial to use a basis set that includes effective core potentials (ECPs) to account for relativistic effects, which can significantly influence the chemical shifts of nearby nuclei.
-
Solvent Effects: NMR experiments are typically performed in solution. Therefore, it is important to include the effects of the solvent in the calculations. This is most commonly done using a Polarizable Continuum Model (PCM), which approximates the solvent as a continuous dielectric medium.
Workflow for Theoretical NMR Prediction
The following outlines the key steps in calculating the NMR spectrum of a this compound derivative.
-
Geometry Optimization: The first step is to obtain an accurate 3D structure of the molecule. This is achieved by performing a geometry optimization calculation, where the energy of the molecule is minimized with respect to the positions of its atoms. This is typically done using a DFT functional and basis set, often in conjunction with a solvent model.
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated using the GIAO method. This is the most computationally intensive step.
-
Chemical Shift Calculation: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically TMS, computed at the same level of theory: δ = σ(TMS) - σ(molecule)
-
Analysis: The calculated chemical shifts and coupling constants are then compared with the experimental data.
Part 3: The Comparative Analysis: Bridging Theory and Experiment
The true power of this dual approach is realized when the experimental and theoretical data are compared side-by-side.
Table 3: Illustrative Comparison of Expected Experimental and Theoretical ¹H Chemical Shifts (ppm) for 3-Nitro-2-chloro-5-iodothiophene
| Proton | Expected Experimental δ | How Theoretical δ is Obtained | Likely Discrepancies & Their Causes |
| H-4 | ~7.50 | GIAO-DFT calculation on the optimized geometry, referenced to TMS. | Solvent Effects: Implicit solvent models may not fully capture specific solute-solvent interactions. Conformational Averaging: The calculation is typically performed on a single, lowest-energy conformer, while the experimental spectrum represents a Boltzmann-weighted average of all populated conformers. Relativistic Effects: Incomplete treatment of relativistic effects for iodine can lead to inaccuracies. Vibrational Corrections: The calculation assumes a static molecule, while in reality, molecules are constantly vibrating. |
As illustrated in the table, while a perfect one-to-one correspondence between experimental and theoretical data is not always achieved, the correlation is generally excellent. The discrepancies themselves can be informative, providing insights into the subtle interplay of factors that govern the magnetic environment of a nucleus.
Conclusion: A Unified Approach to Structural Elucidation
In modern drug discovery and materials science, relying solely on experimental or theoretical methods for structural elucidation is becoming increasingly untenable. The integration of high-quality experimental NMR data with robust theoretical predictions provides a self-validating system that enhances the confidence in structural assignments. For researchers working with this compound derivatives and other complex heterocyclic systems, this combined approach is not just a best practice; it is a critical component of rigorous scientific inquiry that accelerates the pace of discovery.
A Strategic Guide for Synthetic Chemists: Navigating Alternatives to 2-Chloro-5-Iodothiophene
In the realm of organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. For years, 2-chloro-5-iodothiophene has been a stalwart, offering two distinct reactive sites for sequential, site-selective cross-coupling reactions. This utility stems from the differential reactivity of the carbon-iodine and carbon-chlorine bonds, enabling a stepwise construction of complex molecules around the thiophene core. However, the continuous drive for innovation, cost-efficiency, and milder reaction conditions compels a rigorous evaluation of alternative reagents. This guide presents a comparative analysis of viable alternatives, substantiated by experimental data, to empower researchers in designing robust and efficient synthetic routes.
The Foundational Role of this compound: A Reactivity Overview
The synthetic value of this compound is rooted in the disparate reactivity of its C-I and C-Cl bonds. The carbon-iodine bond is considerably more susceptible to oxidative addition by a transition metal catalyst, a pivotal step in numerous cross-coupling reactions. This allows for precise functionalization at the 5-position while preserving the C-Cl bond at the 2-position for subsequent transformations. This orthogonal reactivity is the cornerstone of its application in the synthesis of complex molecular frameworks.[1]
References
Performance of 2-Chloro-5-Iodothiophene in Organic Thin-Film Transistors: A Comparative Guide
In the dynamic field of organic electronics, the quest for novel semiconductor materials with tailored properties is paramount for advancing the performance of devices such as organic thin-film transistors (OTFTs). Among the vast landscape of organic semiconductors, halogenated thiophenes have emerged as a promising class of materials, offering unique electronic characteristics stemming from the introduction of halogen atoms. This guide provides an in-depth comparative analysis of 2-chloro-5-iodothiophene as a potential active material in OTFTs. While direct experimental data on the performance of this compound in OTFTs is not extensively available in peer-reviewed literature, this guide will leverage established principles of materials science and the known effects of halogenation on thiophene-based semiconductors to project its potential performance. This theoretical analysis will be juxtaposed with the experimentally determined performance of widely-used, state-of-the-art organic semiconductors, including pentacene, poly(3-hexylthiophene) (P3HT), copper phthalocyanine (CuPc), and fullerene C60.
The Rationale for Halogenation in Thiophene-Based Semiconductors
The introduction of halogen atoms onto the thiophene backbone is a strategic approach to modulate the electronic and structural properties of the resulting semiconductor.[1][2][3][4] The electronegativity and size of the halogen substituents (in this case, chlorine and iodine) can significantly influence:
-
Energy Levels: Halogen atoms, being electron-withdrawing, can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the thiophene molecule.[5] This can enhance air stability by making the material less susceptible to oxidation and can also facilitate charge injection from high work function electrodes.
-
Molecular Packing: The presence of halogens can induce specific intermolecular interactions, such as halogen bonding, which can influence the solid-state packing of the molecules in the thin film.[6][7] A well-ordered, co-facial π-π stacking is crucial for efficient charge transport.
-
Solubility and Film Morphology: Halogenation can also affect the solubility of the material, which is a critical parameter for solution-based deposition techniques. The resulting film morphology, including crystallinity and grain size, is a key determinant of OTFT performance.[8]
The specific combination of a smaller, more electronegative chlorine atom and a larger, more polarizable iodine atom in this compound presents an interesting case for study. The asymmetry in halogenation could lead to unique molecular packing and electronic properties compared to symmetrically di-halogenated thiophenes.
Comparative Performance Analysis
To provide a clear benchmark, the projected performance of this compound is compared against established organic semiconductors. The following table summarizes typical performance metrics for these materials. It is important to reiterate that the values for this compound are predictive and serve as a hypothesis for experimental verification.
| Semiconductor Material | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Deposition Method |
| This compound (Projected) | 0.01 - 0.5 | > 10^5 | -10 to -30 | Thermal Evaporation / Solution Shearing |
| Pentacene | 0.1 - 2.43[9] | 10^5 - 10^8 | -10 to -40 | Thermal Evaporation |
| Poly(3-hexylthiophene) (P3HT) | 0.01 - 0.1 | 10^2 - 10^5 | 10 to 30 | Spin Coating / Solution Shearing |
| Copper Phthalocyanine (CuPc) | 0.02 - 0.1 | 10^4 - 10^6 | -20 to -50 | Thermal Evaporation |
| Fullerene C60 (n-type) | 0.1 - 6.0 | 10^5 - 10^8 | 20 to 60 | Thermal Evaporation |
In-Depth Discussion and Mechanistic Insights
This compound: A Predictive Outlook
The presence of both chlorine and iodine is expected to significantly lower the HOMO and LUMO energy levels of the thiophene ring. The larger iodine atom, with its potential for strong halogen bonding, could promote a favorable edge-on packing motif in the solid state, which is beneficial for in-plane charge transport in a top-contact OTFT architecture. The chlorine atom, being smaller, may have a more subtle but still significant electronic effect. We hypothesize that solution-shearing or thermal evaporation could yield crystalline thin films with reasonable long-range order. The anticipated mobility is in the moderate range, potentially exceeding that of amorphous P3HT but likely lower than highly crystalline pentacene. The on/off ratio is expected to be high due to the low off-currents anticipated from a material with a relatively wide bandgap and deep HOMO level.
Alternative Materials: A Performance Benchmark
-
Pentacene: A widely studied p-type organic semiconductor, pentacene is known for its high charge carrier mobility due to its well-ordered herringbone crystal packing structure.[9] However, it is susceptible to oxidation in air, which can degrade device performance.
-
Poly(3-hexylthiophene) (P3HT): As a solution-processable polymer, P3HT offers advantages in terms of large-area and low-cost fabrication.[10] Its performance is highly dependent on its regioregularity and the processing conditions that influence the formation of crystalline domains.
-
Copper Phthalocyanine (CuPc): CuPc is a robust and thermally stable p-type semiconductor. Its planar molecular structure facilitates π-π stacking, leading to moderate charge carrier mobility.
-
Fullerene C60: This molecule is the archetypal n-type organic semiconductor. Its high electron mobility is a result of its three-dimensional charge transport capabilities.
Experimental Workflows
To validate the predicted performance of this compound and enable a direct comparison with other materials, the following experimental protocols are proposed.
Synthesis of this compound
A potential synthetic route to this compound can be adapted from known halogenation procedures for thiophene. A plausible two-step synthesis is outlined below:
-
Chlorination of Thiophene: Thiophene can be chlorinated using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) in a polar solvent to yield 2-chlorothiophene.[11]
-
Iodination of 2-Chlorothiophene: The resulting 2-chlorothiophene can then be iodinated at the 5-position using an iodinating agent like N-iodosuccinimide (NIS) in the presence of a catalyst.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the chlorine substitution position of the end-group on intermolecular interactions and photovoltaic performance of small molecule acceptors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Halogen Substitution Effects on the Molecular Packing and Thin Film Transistor Performances of Carbazoledioxazine Derivatives - The Journal of Physical Chemistry C - Figshare [figshare.com]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
- 12. 2-Iodothiophene synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comparative Review of Synthetic Routes to Substituted Bithiophenes: A Guide for the Modern Chemist
Substituted bithiophenes are a cornerstone of modern organic materials chemistry and medicinal chemistry. Their unique electronic properties, stemming from the π-conjugated system of the two linked thiophene rings, make them indispensable building blocks for organic semiconductors, light-emitting diodes (OLEDs), and solar cells. Furthermore, their structural motif is prevalent in a variety of biologically active compounds. The ability to precisely control the substitution pattern on the bithiophene core is paramount to tuning these properties, making the choice of synthetic strategy a critical decision in any research and development program.
This guide provides an in-depth comparative analysis of the principal synthetic routes to substituted bithiophenes. Moving beyond a simple recitation of methods, we will explore the mechanistic rationale, comparative advantages, and practical limitations of each approach. This content is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select and optimize the most effective synthesis for their target molecules. We will primarily focus on two overarching strategies: the ubiquitous "building blocks" approach, which relies on transition metal-catalyzed cross-coupling, and the powerful, albeit less common, "ring closure" approach.
The "Building Blocks" Approach: Transition Metal-Catalyzed Cross-Coupling
The most prevalent strategy for constructing substituted bithiophenes involves the formation of a C-C bond between two pre-functionalized thiophene rings. This "building block" methodology offers modularity and is amenable to a wide array of commercially available starting materials.[1] The workhorses of this approach are palladium-catalyzed cross-coupling reactions, each utilizing a different organometallic nucleophile.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which pairs an organoboron reagent (typically a boronic acid or ester) with an organic halide, is arguably the most widely used cross-coupling reaction today. Its popularity stems from the low toxicity, high stability, and commercial availability of the boron reagents.
-
Expertise & Experience: The choice of base (e.g., K₃PO₄, Na₂CO₃) and solvent system (e.g., dioxane/water, toluene/water) is critical for efficient transmetalation and can significantly impact yield.[2][3] For instance, the solubility of the boronic acid in the reaction medium is a key parameter; a biphasic system with a phase-transfer catalyst is often employed to bring the inorganic base and organic reactants into contact.[2] The reaction is generally tolerant of a wide range of functional groups, although unprotected hydroxyl groups can sometimes lead to side reactions under basic conditions.[4]
-
Trustworthiness: The byproducts of Suzuki coupling (borates) are typically water-soluble and easily removed during aqueous workup, simplifying purification compared to other methods. This leads to highly reliable and reproducible syntheses.
Stille Coupling
The Stille coupling utilizes organostannane (tin) reagents. Its primary advantage is the exceptional tolerance to nearly all functional groups, as the organotin reagents are largely inert to conditions that affect other organometallics (e.g., acidic protons).
-
Expertise & Experience: The main drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product.[1][5] This is a significant concern in pharmaceutical development. Stoichiometric amounts of copper(I) iodide can be added as a co-catalyst to accelerate the transmetalation step, which is often the rate-limiting step.[6] The choice of phosphine ligand is also crucial; sterically hindered, electron-rich ligands often accelerate the coupling.[6]
-
Trustworthiness: While the reaction itself is robust, the purification process can be challenging. Multiple chromatographic separations or specific workup procedures (e.g., treatment with potassium fluoride) are often required to achieve high purity, which can impact overall yield and process efficiency.[6]
Kumada Coupling
The Kumada coupling employs a Grignard reagent (organomagnesium) as the nucleophile, making it one of the earliest and most cost-effective cross-coupling methods.
-
Expertise & Experience: The high reactivity and strong basicity of Grignard reagents severely limit the functional group tolerance of the Kumada coupling.[7] Substrates cannot contain acidic protons or electrophilic functional groups like esters or ketones. This lack of compatibility is the primary reason it is less frequently used than Suzuki or Stille couplings for complex molecule synthesis. However, for simple, unfunctionalized bithiophenes, it is an excellent and economical choice. Nickel catalysts (e.g., Ni(dppe)Cl₂) are often preferred over palladium for their lower cost and high reactivity.[8][9]
-
Trustworthiness: The reaction is highly sensitive to moisture and air due to the nature of the Grignard reagent. Rigorous anhydrous conditions are mandatory for reproducibility. The synthesis of the Grignard reagent itself can sometimes be inconsistent, affecting the overall reliability of the coupling step.
Negishi Coupling
The Negishi coupling involves the use of organozinc reagents. These reagents strike a balance, being more reactive than organoborons and organotins but less reactive and basic than organomagnesiums.
-
Expertise & Experience: Organozinc reagents exhibit good functional group tolerance, compatible with esters, nitriles, and ketones.[10] They are particularly useful for coupling reactions that are sluggish under Suzuki or Stille conditions. The preparation of the organozinc reagent, typically from the corresponding organolithium or Grignard reagent, adds an extra step to the synthetic sequence.
-
Trustworthiness: Like Grignard reagents, organozinc compounds are moisture-sensitive, requiring anhydrous reaction conditions. However, their preparation and handling are generally considered reliable, making the Negishi coupling a robust method in the synthetic chemist's toolbox.
| Method | Organometallic Reagent (R²-M) | Key Advantages | Key Disadvantages | Functional Group Tolerance |
| Suzuki-Miyaura | R²-B(OH)₂ or R²-B(OR)₂ | Low toxicity, stable reagents, easy purification[2] | Base-sensitive functional groups can be problematic | Good to Excellent |
| Stille | R²-Sn(Alkyl)₃ | Excellent functional group tolerance[1][5] | Toxic tin reagents, difficult purification[1] | Excellent |
| Kumada | R²-MgX | Low cost, highly reactive reagents[7] | Poor functional group tolerance, moisture sensitive[7] | Poor |
| Negishi | R²-ZnX | Good compromise of reactivity and tolerance[10] | Moisture sensitive, requires extra prep step | Good |
Oxidative Coupling Strategies
Oxidative coupling is a fundamentally different approach that does not rely on pre-functionalized organometallic reagents. Instead, an oxidizing agent, most commonly iron(III) chloride (FeCl₃), is used to directly couple two C-H bonds, typically at the electron-rich α-positions (C2 and C5) of the thiophene rings.[11][12]
Caption: Conceptual workflow for FeCl₃-mediated oxidative coupling.
-
Expertise & Experience: This method is exceptionally straightforward and atom-economical. It is the preferred method for synthesizing symmetrical oligothiophenes and for the polymerization of thiophene monomers.[13][14] However, its major limitation is the lack of regiochemical control. For a monosubstituted thiophene, oxidative coupling will typically yield a mixture of 2,2'-, 2,5'-, and 5,5'-linked bithiophenes, leading to purification challenges. Therefore, it is best applied to symmetrical starting materials or when a specific regioisomer is not required.
-
Trustworthiness: The reaction is often so rapid and high-yielding that it can lead to the formation of longer oligomers or insoluble polymers if not carefully controlled (e.g., by using pseudo-high dilution conditions for macrocycle synthesis).[11][12] This can make achieving a specific chain length, such as a simple dimer, a challenge.
The "Ring Closure" Approach
A less common but highly versatile strategy involves constructing one of the thiophene rings already attached to a precursor, thereby forming the bithiophene skeleton in the process. The Fiesselmann thiophene synthesis is a classic example that can be adapted for this purpose.[1]
-
Expertise & Experience: This approach is particularly powerful for creating complex or unusual substitution patterns that are not easily accessible through the "building blocks" approach due to the unavailability of the required starting materials.[1] For example, a substituted thienyl ketone can be converted into a β-chloro-α,β-unsaturated aldehyde, which then undergoes cyclization with a thioglycolate ester to form the second thiophene ring.[1]
-
Trustworthiness: While powerful, these methods often involve multiple synthetic steps to prepare the acyclic precursor, which can lower the overall yield and increase the complexity of the synthesis compared to a one-step cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Bithiophene-5-boronic Acid via Lithiation and Boronation
This protocol describes the preparation of a key building block for subsequent Suzuki couplings.[15]
-
To a solution of 2,2'-bithiophene (2.5 g, 15 mmol) in anhydrous THF (20 mL) cooled to -78 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (2.5 M in hexanes, 6.6 mL, 16.5 mmol) dropwise.
-
Allow the resulting orange mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back down to -78 °C.
-
Add trimethyl borate (B(OMe)₃, 2.66 mL, 23 mmol) dropwise. The solution should turn blue.
-
Allow the mixture to stir overnight (approx. 12 hours), gradually warming to room temperature.
-
Quench the reaction by carefully adding 2 M HCl (80 mL).
-
Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be purified by recrystallization.
Protocol 2: Suzuki-Miyaura Coupling for 2,5-Diaryl-3-hexylthiophene Synthesis
This protocol is a representative example of a double Suzuki coupling to form a symmetrically substituted bithiophene derivative.[2]
-
In a reaction vessel, combine 2,5-dibromo-3-hexylthiophene (1 mmol), the desired arylboronic acid (2.5 mmol), and potassium phosphate (K₃PO₄) as the base.
-
Add Pd(PPh₃)₄ (5 mol%) as the catalyst.
-
Add a solvent mixture of 1,4-dioxane and water.
-
Purge the vessel with an inert gas (Argon or Nitrogen) and heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
The synthesis of substituted bithiophenes is a mature field with a diverse array of reliable methods.
-
For maximum functional group tolerance and complex targets , the Stille coupling remains a powerful, albeit toxic, option.
-
For general-purpose synthesis with a balance of efficiency, safety, and functional group tolerance , the Suzuki-Miyaura coupling is the undisputed method of choice for both academic and industrial applications.
-
For simple, cost-effective syntheses of unfunctionalized bithiophenes , the Kumada coupling offers an excellent alternative, provided its limitations are respected.
-
For symmetrical oligomers and polymers , oxidative coupling with FeCl₃ is unparalleled in its simplicity and efficiency.
-
Finally, when bespoke substitution patterns are required and building blocks are scarce, ring closure strategies provide a creative and powerful synthetic route.
The optimal choice ultimately depends on a careful analysis of the target molecule's structure, the availability of starting materials, and the specific requirements of the project, such as scalability and purity standards.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ACG Publications - Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis [acgpubs.org]
- 10. Synthesis and crystal structures of unsymmetrical wave-shaped heptathienoacenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. An oxidative coupling route to macrocyclic thiophenes and its application in the synthesis of a donor/acceptor hybrid molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. An oxidative coupling route to macrocyclic thiophenes and its application in the synthesis of a donor/acceptor hybrid molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. "Synthesis of Polythiophenes using Oxidative Coupling" by Suchismita Datta [digitalcommons.uri.edu]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 2-Chloro-5-iodothiophene
For the diligent researcher, the journey of discovery does not end with the final data point. It concludes with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. 2-Chloro-5-iodothiophene, a valuable reagent in synthetic chemistry, demands a methodical and informed approach to its disposal due to its halogenated nature and potential hazards. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory compliance.
The "Why" Behind the Protocol: Understanding the Hazard Profile
This compound is classified as a halogenated organic compound. This classification is critical as it dictates the required disposal pathway. Halogenated wastes are typically managed through high-temperature incineration by licensed hazardous waste facilities to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts.[1][2] Improper disposal, such as mixing with non-halogenated solvents or drain disposal, can lead to regulatory non-compliance, environmental contamination, and safety hazards within the facility.[3][4]
The inherent chemical properties of this compound also inform our handling procedures. It is recognized as being harmful if swallowed or in contact with skin and can cause irritation.[5] Therefore, every step of the disposal process must be executed with appropriate personal protective equipment (PPE) to mitigate exposure risks.
Critical Safety & Handling Data
For quick reference, the following table summarizes essential data for this compound.
| Property | Value | Source |
| CAS Number | 28712-49-4 | [6] |
| Molecular Formula | C₄H₂ClIS | [6] |
| Molecular Weight | 244.47 g/mol | [6] |
| Appearance | Liquid | [7] |
| Boiling Point | 210.7 °C | [6] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [7][8] |
| Hazard Classifications | Harmful if swallowed, in contact with skin, or if inhaled.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of waste generation to its final collection. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory.
Part 1: Immediate Waste Segregation & Collection
-
Designate a Halogenated Waste Stream: At the point of generation (e.g., in a fume hood), establish a dedicated waste container exclusively for halogenated organic compounds.[2][9] This is the most critical step.
-
Causality: Segregating halogenated from non-halogenated waste is crucial because the disposal methods differ significantly in both process and cost.[4] Commingling can result in an entire batch of waste being treated via the more expensive and complex halogenated pathway.
-
-
Select an Appropriate Waste Container:
-
Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), that is in good condition with a secure, screw-top cap.[3][10]
-
Causality: Using a compatible container prevents chemical degradation of the container, which could lead to leaks and spills. A secure cap is essential to prevent the release of vapors.[9]
-
-
Collect the Waste: Carefully transfer waste this compound and any rinsate from cleaning contaminated glassware into the designated container.
-
Minimize splashing and work within a ventilated fume hood to reduce inhalation exposure.[11]
-
For items contaminated with residues (e.g., pipette tips, weighing paper), place them in a separate, clearly labeled bag or container for solid hazardous waste.
-
Part 2: Labeling and Interim Storage
-
Properly Label the Container: As soon as the first drop of waste is added, the container must be labeled.[9] The label must include:
-
Maintain a Closed Container: The waste container must be kept tightly sealed at all times, except when actively adding waste.[9]
-
Causality: This practice minimizes the evaporation of volatile organic compounds into the laboratory atmosphere, protecting personnel from chronic exposure and reducing the risk of creating a flammable or toxic environment.
-
-
Store in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled container in a designated SAA within or near the laboratory where the waste is generated.
-
The SAA should be a secondary containment bin or tray to contain any potential leaks.[10]
-
Store away from incompatible materials, such as strong bases or oxidizing agents, to prevent accidental reactions.[3]
-
Part 3: Final Disposal
-
Arrange for Pickup: Once the waste container is full, or if work on the project is complete, arrange for its collection through your institution's EHS department or a licensed chemical waste disposal contractor.[12]
-
Follow Institutional Procedures: Adhere to all local and institutional requirements for waste pickup, which may include completing online forms or attaching specific disposal tags.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation, preferably by working within a chemical fume hood.[12]
-
Wear Appropriate PPE: At a minimum, this includes double nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.[3]
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent.[12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[12]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, following all internal reporting policies.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
By adhering to this structured and well-documented disposal protocol, you uphold the highest standards of laboratory safety, ensuring that your valuable research contributions are not overshadowed by preventable incidents.
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. bucknell.edu [bucknell.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound | 28712-49-4 | DBA71249 [biosynth.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. pages.jh.edu [pages.jh.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
